molecular formula C7H6ClN3 B6156173 4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine CAS No. 1289014-47-6

4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B6156173
CAS No.: 1289014-47-6
M. Wt: 167.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine is a useful research compound. Its molecular formula is C7H6ClN3 and its molecular weight is 167.6. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-1-methylpyrazolo[4,3-c]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-11-6-2-3-9-7(8)5(6)4-10-11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLLABXSVPSGYEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289014-47-6
Record name 4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Basic Properties of 4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine

Abstract

This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug discovery. As a functionalized pyrazolopyridine, it serves as a "privileged scaffold" due to its structural analogy to endogenous purines, making it a versatile starting point for the development of targeted therapeutics. This document details its core physicochemical properties, outlines a representative synthetic pathway, explores its chemical reactivity and derivatization potential, and discusses its established role as a key building block for potent biological inhibitors. The content herein is intended for researchers, chemists, and drug development professionals seeking a foundational understanding of this important molecule.

Introduction to the Pyrazolo[4,3-c]pyridine Scaffold

The pyrazolo[4,3-c]pyridine core is a fused bicyclic heterocycle that has garnered substantial attention in pharmaceutical research. Its structural resemblance to purine bases allows it to effectively mimic these structures and interact with a wide array of biological targets, particularly the ATP-binding sites of kinases.[1] This inherent bio-isosterism has established the scaffold as a "privileged" structure in medicinal chemistry, capable of serving as a foundation for libraries of compounds with diverse biological activities.[1] Derivatives of this core have been successfully developed as potent inhibitors for various therapeutic targets, demonstrating activities that span anti-inflammatory, antiviral, antimicrobial, and antitumor applications.[2][3] The subject of this guide, this compound, is a particularly valuable intermediate. The methyl group at the N-1 position enhances metabolic stability and modulates solubility, while the chlorine atom at the C-4 position provides a crucial reactive handle for further molecular elaboration and optimization.

Core Physicochemical Properties

The utility of a chemical scaffold in a drug discovery program is fundamentally linked to its physicochemical properties. These parameters influence its solubility, membrane permeability, metabolic stability, and overall suitability for development into a therapeutic agent.

Chemical structure of this compound

Table 1: Key Identifiers and Physicochemical Properties

Property Value Source
IUPAC Name 4-chloro-1-methylpyrazolo[4,3-c]pyridine [4]
CAS Number 1289014-47-6 [4]
Molecular Formula C₇H₆ClN₃ [4][5]
Molecular Weight 167.59 g/mol [4]
SMILES CN1C2=C(C=N1)C(=NC=C2)Cl [5][6]
InChIKey HLLABXSVPSGYEO-UHFFFAOYSA-N [4][5]
Predicted XlogP 1.5 [4][5]
TPSA 30.7 Ų [4]
Hydrogen Bond Donors 0 -
Hydrogen Bond Acceptors 2 -

| Rotatable Bonds | 0 |[7] |

The predicted XlogP value of 1.5 suggests a favorable balance between hydrophilicity and lipophilicity, a key aspect for oral bioavailability. The absence of hydrogen bond donors, due to the N-1 methylation, can reduce the potential for undesirable interactions and improve cell membrane permeability.

Synthesis and Handling

Representative Synthetic Protocol

While multiple synthetic routes to the pyrazolopyridine core exist, a common and logical approach involves the construction of the pyrazole ring onto a pre-functionalized pyridine precursor, followed by chlorination. The following protocol is a representative example based on established chemical transformations for analogous heterocyclic systems.[8][9][10]

The causality behind this pathway lies in its efficiency. Starting with a commercially available pyridine allows for the regioselective introduction of functional groups. The cyclization with hydrazine is a robust method for forming the pyrazole ring, and the subsequent use of phosphorus oxychloride (POCl₃) is a standard, high-yielding procedure for converting a hydroxyl or keto group on an N-heterocycle into a reactive chloro group.

Synthetic_Workflow cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: N-Methylation cluster_2 Step 3: Chlorination A 2,4-dihydroxypyridine-3-carbonitrile B 1H-Pyrazolo[4,3-c]pyridin-4(5H)-one A->B Hydrazine Hydrate, EtOH, Reflux C 1-Methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one B->C CH₃I, K₂CO₃, DMF D This compound C->D POCl₃, Reflux

A plausible synthetic workflow for the target compound.

Step-by-Step Methodology:

  • Pyrazole Ring Formation: 2,4-dihydroxypyridine-3-carbonitrile is refluxed with hydrazine hydrate in an ethanol solvent. The hydrazine undergoes a condensation reaction with the nitrile and cyclizes with the adjacent ketone, forming the fused pyrazole ring to yield 1H-pyrazolo[4,3-c]pyridin-4(5H)-one.

  • N-Methylation: The resulting pyrazolopyridinone is dissolved in dimethylformamide (DMF). A base such as potassium carbonate (K₂CO₃) is added to deprotonate the pyrazole nitrogen, followed by the addition of methyl iodide (CH₃I). The reaction proceeds via an Sₙ2 mechanism to selectively methylate the N-1 position, yielding 1-methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one.

  • Chlorination: The N-methylated intermediate is treated with excess phosphorus oxychloride (POCl₃) under reflux conditions. POCl₃ serves as both the solvent and the chlorinating agent, efficiently converting the ketone at the C-4 position into the desired chloride. After the reaction is complete, the excess POCl₃ is carefully quenched, and the final product, this compound, is isolated and purified.

Safe Handling and Storage

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 2: GHS Hazard Information

Code Hazard Statement Precautionary Measures
H302 Harmful if swallowed P264, P270, P301+P312, P330, P501
H315 Causes skin irritation P264, P280, P302+P352, P321, P332+P313, P362+P364
H319 Causes serious eye irritation P264, P280, P305+P351+P338, P337+P313
H335 May cause respiratory irritation P261, P271, P304+P340, P312, P403+P233, P405, P501

Source:[4][6]

Storage: Store in a cool, dry, dark place under an inert atmosphere, such as argon or nitrogen, to prevent degradation.[6] Recommended storage temperature is 2-8°C.[6]

Chemical Reactivity and Derivatization Potential

The primary utility of this compound in drug discovery stems from its potential for chemical diversification. The C4-chloro group is the key reactive handle for this process.

The electron-withdrawing nature of the pyridine nitrogen and the fused pyrazole ring activates the C-4 position for Nucleophilic Aromatic Substitution (SₙAr) . This allows for the straightforward introduction of a wide variety of functional groups by reacting the scaffold with different nucleophiles, such as amines, alcohols, and thiols. This reaction is fundamental to creating large libraries of analogues for structure-activity relationship (SAR) studies. For instance, reacting the chloro-scaffold with various anilines is a common strategy to explore the binding pocket of target proteins.[11]

Reactivity_Diagram Scaffold 4-chloro-1-methyl- 1H-pyrazolo[4,3-c]pyridine Amine_P 4-amino derivatives Scaffold->Amine_P SₙAr Reaction (e.g., Buchwald-Hartwig or heat, base) Alcohol_P 4-alkoxy derivatives Scaffold->Alcohol_P SₙAr Reaction (e.g., NaH, heat) Thiol_P 4-thioether derivatives Scaffold->Thiol_P SₙAr Reaction (e.g., K₂CO₃, heat) Amine R-NH₂ (Amines) Alcohol R-OH (Alcohols) Thiol R-SH (Thiols)

Derivatization via Nucleophilic Aromatic Substitution (SₙAr).

Spectroscopic and Analytical Characterization

Expected Spectroscopic Signatures

While experimental spectra are compound-specific, the key features for confirming the structure of this compound can be predicted:

  • ¹H NMR: The spectrum would show three distinct signals in the aromatic region (typically 7.0-9.0 ppm), corresponding to the three protons on the bicyclic ring system. A sharp singlet would appear in the upfield region (typically 3.5-4.5 ppm) corresponding to the three protons of the N-1 methyl group.

  • ¹³C NMR: The spectrum would display seven distinct carbon signals: five in the aromatic/heteroaromatic region for the carbons of the fused rings, one for the carbon bearing the chlorine atom, and one signal in the aliphatic region for the methyl group carbon.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and, critically, a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak. This isotopic pattern is the definitive signature for a molecule containing a single chlorine atom.

Predicted Mass Spectrometry Data

Computational tools can predict mass spectrometry characteristics, which are useful for initial identification.

Table 3: Predicted Collision Cross Section (CCS) Values

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 168.03230 129.4
[M+Na]⁺ 190.01424 142.8
[M-H]⁻ 166.01774 130.7
[M]⁺ 167.02447 133.6

Source: Predicted data from PubChem.[5]

Biological Significance and Therapeutic Potential

The true value of this compound is realized in its application as a scaffold for biologically active molecules. The pyrazolopyridine core has been central to the development of numerous kinase inhibitors.

A notable example is in the discovery of c-Met inhibitors. The c-Met proto-oncogene is a key target in cancer therapy, and derivatives of the related 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold have been synthesized and shown to potently inhibit c-Met kinase activity and reduce phosphorylation in cancer cell lines.[12] Similarly, the isomeric 1-methyl-1H-pyrazolo[4,3-b]pyridine scaffold has been employed to design potent small-molecule inhibitors of the PD-1/PD-L1 interaction, a critical pathway in tumor immunotherapy.[13] These examples underscore the versatility and therapeutic relevance of this chemical class.

Scaffold_Concept cluster_derivatives Library of Analogs (via SₙAr) cluster_targets Therapeutic Targets Core 4-chloro-1-methyl- 1H-pyrazolo[4,3-c]pyridine (Core Scaffold) D1 Derivative A Core->D1 Diversification D2 Derivative B Core->D2 Diversification D3 Derivative C Core->D3 Diversification D_etc ... Core->D_etc Diversification T1 c-Met Kinase D1->T1 Hit Compound (e.g., c-Met Inhibitor) T2 PD-1/PD-L1 D2->T2 Hit Compound (e.g., PD-L1 Inhibitor) T3 Other Kinases D3->T3 Hit Compound

Role as a core scaffold for developing targeted inhibitors.

Conclusion

This compound is more than a simple chemical compound; it is a strategic tool for medicinal chemists. Its combination of a biologically relevant core, favorable physicochemical properties, and a highly reactive chemical handle at the C-4 position makes it an exceptionally valuable starting material. By enabling the rapid and efficient synthesis of diverse molecular libraries, this scaffold facilitates the exploration of structure-activity relationships and accelerates the discovery of novel, potent, and selective inhibitors for a wide range of therapeutic targets.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine is a substituted pyrazolopyridine, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The fusion of a pyrazole and a pyridine ring creates a scaffold that is a bioisostere of purine, enabling it to interact with a wide range of biological targets, including kinases and other enzymes. Understanding the fundamental physicochemical characteristics of this molecule is paramount for its effective application in synthesis, formulation, and preclinical development.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. In the absence of extensive published experimental data for this specific molecule, this guide leverages data from closely related analogues and outlines the authoritative experimental protocols required for its full characterization.

Chemical Identity and Molecular Structure

A precise understanding of the molecular structure is the foundation for interpreting its chemical behavior.

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 1289014-47-6[1][2]
Molecular Formula C₇H₆ClN₃[1][2]
Molecular Weight 167.59 g/mol [1][2]
Canonical SMILES CN1C2=C(C=N1)C(=NC=C2)Cl[2][3]
InChIKey HLLABXSVPSGYEO-UHFFFAOYSA-N[1][3]

The structure consists of a fused pyrazolo[4,3-c]pyridine core with a chlorine atom at the 4-position and a methyl group on the pyrazole nitrogen at the 1-position. The chlorine atom, being an electron-withdrawing group, and the methyl group, a weak electron-donating group, significantly influence the electronic distribution and, consequently, the reactivity and physicochemical properties of the molecule.

Predicted Physicochemical Properties

Computational models provide valuable initial estimates of a compound's behavior. The following properties for this compound are predicted based on its structure.

PropertyPredicted ValueNotes
XlogP 1.5[1][3] Indicates moderate lipophilicity, suggesting potential for good membrane permeability.
Topological Polar Surface Area (TPSA) 30.7 ŲSuggests good potential for oral bioavailability.
Hydrogen Bond Donors 0The N-methylation removes the potential for hydrogen bond donation from the pyrazole ring.
Hydrogen Bond Acceptors 3The nitrogen atoms in the pyridine and pyrazole rings can act as hydrogen bond acceptors.
Rotatable Bonds 0The fused ring system and small substituent result in a rigid structure.

Experimental Physicochemical Characterization: Methodologies and Expected Outcomes

While specific experimental data for this compound is not widely published, this section details the standard protocols for determining its key physicochemical parameters. The expected outcomes are informed by data from analogous structures.

Melting Point

The melting point is a critical indicator of purity and lattice energy.

Experimental Protocol: Capillary Melting Point Determination

  • A small, dry sample of crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The temperature is increased at a rate of 10-20 °C/min initially, then slowed to 1-2 °C/min as the expected melting range is approached.

  • The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.

Causality Behind Experimental Choices: A slow heating rate near the melting point is crucial for thermal equilibrium, ensuring an accurate determination. A narrow melting range (e.g., < 2 °C) is indicative of high purity.

Expected Outcome: Given that the related compound 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine has a melting point of 68–69 °C[1], a similar, relatively low melting point might be expected for the title compound due to its modest molecular weight and rigidity.

Solubility

Solubility in various aqueous and organic media is fundamental for applications in drug discovery, including assay development and formulation.

Experimental Protocol: Thermodynamic Solubility Assessment

  • An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., phosphate-buffered saline pH 7.4, DMSO, ethanol) in a sealed vial.

  • The suspension is agitated at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • The resulting suspension is filtered through a 0.45 µm filter to remove undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.

Self-Validating System: The protocol's trustworthiness is enhanced by running the experiment in triplicate and visually confirming the presence of undissolved solid at the end of the experiment, which ensures that a saturated solution was achieved.

Expected Outcome: Due to its predicted XlogP of 1.5, the compound is expected to have low to moderate aqueous solubility and good solubility in organic solvents like DMSO, methanol, and dichloromethane.

Acidity/Basicity (pKa)

The pKa value dictates the ionization state of the molecule at a given pH, which profoundly affects its solubility, permeability, and target binding.

Experimental Protocol: Potentiometric Titration

  • A precisely weighed amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol to ensure solubility.

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is monitored with a calibrated pH electrode.

  • A titration curve of pH versus the volume of titrant added is generated.

  • The pKa is determined from the inflection point of the titration curve.

Diagram of Experimental Workflow: pKa Determination

pKa_Determination cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve compound in water/co-solvent B Titrate with standardized acid (HCl) A->B C Monitor pH with calibrated electrode B->C D Generate titration curve (pH vs. Volume) C->D E Determine inflection point D->E F Calculate pKa E->F

Caption: Workflow for pKa determination by potentiometric titration.

Expected Outcome: The pyridine nitrogen is the most basic site. Its pKa will be influenced by the electron-withdrawing chloro group and the fused pyrazole ring. A pKa in the range of 2-4 is anticipated, indicating it will be protonated in the acidic environment of the stomach but largely neutral at physiological pH.

Spectroscopic Characterization

Spectroscopic data provides unambiguous confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons and the aromatic protons on the pyridine and pyrazole rings. For the related compound, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, the methyl protons appear as a singlet at 4.08 ppm and the pyrazole proton as a singlet at 8.46 ppm in DMSO-d₆.[1] Similar chemical shifts would be expected for the title compound.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule. For a related pyrazolo[3,4-d]pyrimidine, the methyl carbon appears at 34.4 ppm, while the aromatic carbons appear in the range of 111-162 ppm.[1]

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of characteristic functional groups. Expected key absorptions include:

  • C-H stretching (aromatic and methyl): ~2950-3100 cm⁻¹

  • C=N and C=C stretching (aromatic rings): ~1500-1600 cm⁻¹

  • C-Cl stretching: ~700-800 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide fragmentation patterns useful for structural elucidation.

Expected Outcome: In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z 167. Due to the natural abundance of chlorine isotopes, an (M+2)⁺ peak at m/z 169 with approximately one-third the intensity of the M⁺ peak is a characteristic signature.[1] High-resolution mass spectrometry (HRMS) would confirm the elemental composition with high accuracy.

Stability and Handling

Storage: Chemical suppliers recommend storing this compound in a dark place under an inert atmosphere at 2-8°C.[2]

Safety: The compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn when handling this compound.

Conclusion

References

The Strategic Intermediate in Modern Drug Discovery: A Technical Guide to 4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Privileged Scaffold

In the landscape of contemporary medicinal chemistry, the quest for novel molecular entities with potent and selective biological activity is relentless. Among the myriad of heterocyclic systems, the pyrazolo[4,3-c]pyridine core has emerged as a "privileged scaffold." Its structural resemblance to endogenous purines allows it to effectively interact with a wide range of biological targets, particularly the ATP-binding sites of protein kinases.[1][2] This guide provides an in-depth technical overview of a key derivative of this scaffold: 4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine (CAS Number: 1289014-47-6). We will delve into its synthesis, reactivity, and its strategic importance as a versatile intermediate for the development of next-generation therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent scaffold in their discovery programs.

Core Compound Properties

This compound is a halogenated, N-methylated derivative of the pyrazolo[4,3-c]pyridine heterocyclic system. The strategic placement of a chlorine atom at the 4-position and a methyl group on the pyrazole nitrogen provides a unique combination of stability and reactivity, making it an ideal starting point for library synthesis and lead optimization.

PropertyValueSource
CAS Number 1289014-47-6PubChem[3]
Molecular Formula C₇H₆ClN₃PubChem[3]
Molecular Weight 167.59 g/mol PubChem[3]
IUPAC Name This compoundPubChem[3]
Appearance Not specified, likely a solid at room temperatureInferred from related compounds
Solubility Not specified, likely soluble in organic solvents like DCM, DMF, and alcoholsGeneral chemical knowledge
Purity Commercially available with >95% purityAK Scientific, Inc.[4]

Synthesis and Elaboration: A Gateway to Chemical Diversity

A plausible and efficient synthetic approach would involve the construction of the pyridine ring from a substituted pyrazole. One such strategy is the multicomponent reaction of a 5-chloropyrazole-4-carbaldehyde with an alkyne and an amine, a methodology that has been successfully employed for the synthesis of related pyrazolo[4,3-c]pyridines.[5][6]

Below is a proposed synthetic workflow, illustrating the key transformations:

Synthesis_Workflow cluster_0 Core Synthesis Start Substituted Pyrazole Precursor Step1 Formation of Pyridine Ring Start->Step1 Multicomponent Reaction (e.g., with alkyne and amine) Product 4-chloro-1-methyl-1H- pyrazolo[4,3-c]pyridine Step1->Product

Caption: A generalized workflow for the synthesis of the target compound.

Reactivity and Strategic Importance of the 4-Chloro Substituent

The true value of this compound as a building block lies in the reactivity of the C4-chloro group. This halogen serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents at this position. This "vectorial functionalization" is a cornerstone of modern medicinal chemistry, allowing for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.[7][8]

Key cross-coupling reactions that can be employed include:

  • Suzuki-Miyaura Coupling: For the introduction of aryl and heteroaryl moieties.

  • Buchwald-Hartwig Amination: For the installation of a wide range of amine substituents.

  • Sonogashira Coupling: For the introduction of alkyne groups, which can be further functionalized.[9]

  • Stille Coupling: For the introduction of organotin-derived fragments.

The ability to readily diversify the C4-position makes this compound an invaluable starting material for generating large libraries of analogues for high-throughput screening.

Reactivity_Diagram Core This compound C4-Cl Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)₂, Pd catalyst) Core:c4->Suzuki Buchwald Buchwald-Hartwig Amination (R₂NH, Pd catalyst) Core:c4->Buchwald Sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst) Core:c4->Sonogashira Product_Ar C4-Aryl/Heteroaryl Derivative Suzuki->Product_Ar Product_Amine C4-Amino Derivative Buchwald->Product_Amine Product_Alkyne C4-Alkynyl Derivative Sonogashira->Product_Alkyne

Caption: Reactivity of the C4-chloro group in cross-coupling reactions.

Applications in Drug Discovery: Targeting Protein Kinases

The pyrazolo[4,3-c]pyridine scaffold has garnered significant interest as a core structure for the development of protein kinase inhibitors.[1][10] Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. The structural analogy of the pyrazolopyridine core to the adenine of ATP allows compounds based on this scaffold to act as competitive inhibitors at the ATP-binding site of kinases.

While the specific biological targets of this compound have not been publicly disclosed, its derivatives are likely to be investigated as inhibitors of a range of kinases implicated in oncology and inflammatory diseases. Research on related pyrazolopyridine scaffolds has demonstrated potent inhibitory activity against kinases such as:

  • c-Jun N-terminal kinases (JNK) [11]

  • Cyclin-dependent kinases (CDKs) [4]

  • c-Met

  • Fibroblast growth factor receptors (FGFRs) [1]

The general mechanism of action involves the pyrazolopyridine core forming key hydrogen bond interactions with the hinge region of the kinase domain, mimicking the binding of ATP. The substituents introduced via the C4-chloro handle can then be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity for the target kinase.

Kinase_Inhibition_Pathway cluster_1 Mechanism of Kinase Inhibition Inhibitor Pyrazolo[4,3-c]pyridine Derivative Binding Competitive Inhibition Inhibitor->Binding Kinase Kinase ATP-Binding Site Kinase->Binding Effect Blockade of Downstream Signaling Binding->Effect

Caption: General mechanism of action for pyrazolopyridine-based kinase inhibitors.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion and Future Outlook

This compound represents a strategically important and highly versatile building block for modern drug discovery. Its privileged pyrazolo[4,3-c]pyridine core provides a solid foundation for targeting a wide range of protein kinases, while the reactive 4-chloro substituent offers a gateway to extensive chemical diversification. As the demand for novel and selective kinase inhibitors continues to grow, the utility of this and related scaffolds is set to expand. Researchers in the field are encouraged to explore the potential of this intermediate in their efforts to develop new therapies for cancer and other debilitating diseases. The continued development of innovative synthetic methodologies will further enhance the accessibility and utility of this valuable chemical entity.

References

An In-depth Technical Guide to the Known Biological Targets of 4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine represents a key example of the broader 4-chloro-pyrazolopyridine (CPzP) scaffold, a class of tunable heterocyclic electrophiles. This guide provides a comprehensive technical overview of the known biological targets of this scaffold, elucidated primarily through advanced chemoproteomic profiling techniques. The core mechanism of action involves the selective covalent modification of functionally significant cysteine residues within a unique subset of the human proteome via a nucleophilic aromatic substitution (SNAr) mechanism. This document details the primary protein targets identified, including Ribosomal Protein S5 (RPS5), Inosine Monophosphate Dehydrogenase 2 (IMPDH2), and Heat Shock Protein 60 (HSP60), and explores the functional implications of their covalent modification. Furthermore, this guide furnishes detailed experimental protocols for the identification and validation of such covalent interactions, intended for researchers, scientists, and drug development professionals.

Introduction: The Emergence of 4-Chloro-Pyrazolopyridines as Covalent Probes

The pyrazolo[4,3-c]pyridine core is a privileged scaffold in medicinal chemistry, recognized for its structural resemblance to purine bases, which allows it to interact with a diverse range of biological targets. The introduction of a chloro-substituent at the 4-position transforms this scaffold into a reactive electrophile, capable of forming covalent bonds with nucleophilic amino acid residues in proteins. Specifically, the 4-chloro-pyrazolopyridine (CPzP) scaffold has been identified as a unique chemical probe for exploring the "ligandable" cysteinome.[1][2][3]

The reactivity of the CPzP core can be modulated by substitutions on the pyrazole and pyridine rings, allowing for the fine-tuning of its electrophilicity and target selectivity. The subject of this guide, this compound, is a specific embodiment of this scaffold where the methyl group at the N1 position influences its electronic properties and, consequently, its interaction with protein targets.

The primary mechanism of action for the CPzP scaffold is a nucleophilic aromatic substitution (SNAr) reaction, where the thiol group of a cysteine residue attacks the electron-deficient carbon at the 4-position of the pyridine ring, displacing the chloride leaving group. This forms a stable covalent bond, enabling its use as a tool for activity-based protein profiling and the development of targeted covalent inhibitors.[1][2][3]

Identified Biological Targets and Functional Consequences

Chemoproteomic studies utilizing alkyne-functionalized CPzP probes have successfully identified a distinct set of protein targets that are covalently modified by this scaffold. The following sections detail the most significant of these targets.

Heat Shock Protein 60 (HSP60)

HSP60, also known as HSPD1, is a mitochondrial chaperonin crucial for maintaining protein homeostasis.[4] It assists in the proper folding of newly synthesized or stress-denatured proteins. Beyond its canonical role in mitochondria, HSP60 has been implicated in various cellular processes, including cell survival, apoptosis signaling, and immunoregulatory pathways.[1][3][5]

The CPzP scaffold has been shown to covalently modify cysteine 442 (C442) of HSP60.[1][3] This residue is located in a narrow channel near the ATP binding pocket. Covalent modification of C442 is thought to allosterically modulate the chaperoning activity of HSP60.[1][3] Given the diverse roles of HSP60, its covalent modification could have significant pathological and functional consequences, potentially impacting cellular stress responses and protein quality control.[4][6]

Inosine Monophosphate Dehydrogenase 2 (IMPDH2)

IMPDH2 is a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[7] As such, it is a critical enzyme for cell proliferation and is a well-established therapeutic target for immunosuppressive, antiviral, and anticancer agents.[3][7]

Chemoproteomic profiling revealed that CPzP probes covalently modify IMPDH2.[1][2][3] Specifically, covalent modification of cysteine 140 (C140) has been identified as an allosteric regulatory site for selective IMPDH2 inhibition.[3][7] The covalent adduction of the CPzP scaffold to this site can, therefore, disrupt nucleotide metabolism, leading to antiproliferative effects.

Ribosomal Protein S5 (RPS5)

RPS5 is a component of the 40S ribosomal subunit and plays a role in protein translation. The covalent modification of RPS5 by the CPzP scaffold has been identified through chemoproteomic profiling, indicating that this class of compounds can engage with the protein synthesis machinery.[1][2][3] The specific functional consequences of this modification are an area for further investigation.

Prolyl Endopeptidase (PREP)

PREP, also known as prolyl oligopeptidase, is a serine protease that cleaves peptide bonds on the C-terminal side of proline residues. It is highly expressed in the brain and is being investigated as a therapeutic target for neurodegenerative disorders.[3] The CPzP scaffold has been demonstrated to covalently inhibit PREP by targeting a non-catalytic cysteine residue (C255) within the active site.[1][3] This highlights the potential of the CPzP scaffold for developing novel inhibitors of this important enzyme.

Quantitative Data Summary

The following table summarizes the key biological targets of the 4-chloro-pyrazolopyridine (CPzP) scaffold identified through chemoproteomic studies. It is important to note that these data were generated using derivatives of the core CPzP scaffold designed as chemical probes. The specific affinity and reactivity of this compound may vary.

Target ProteinModified ResidueLocation of ModificationPotential Functional ConsequenceReference
Heat Shock Protein 60 (HSP60)Cys442Near ATP binding pocketAllosteric modulation of chaperone activity[1][3]
Inosine Monophosphate Dehydrogenase 2 (IMPDH2)Cys140Allosteric regulatory siteInhibition of nucleotide biosynthesis[3][7]
Ribosomal Protein S5 (RPS5)Not specified40S ribosomal subunitEngagement with translation machinery[1][2][3]
Prolyl Endopeptidase (PREP)Cys255Non-catalytic residue in the active siteCovalent inhibition of enzymatic activity[1][3]

Experimental Protocols

The identification and validation of covalent protein-ligand interactions require specialized experimental workflows. The following protocols provide a general framework for researchers seeking to investigate the biological targets of this compound or similar covalent modifiers.

Competitive Chemoproteomic Profiling

This protocol is designed to identify the protein targets of a covalent inhibitor by competing for cysteine labeling with a broad-spectrum, alkyne-tagged cysteine-reactive probe.

Step-by-Step Methodology:

  • Cell Culture and Lysis:

    • Culture human cells (e.g., Jurkat cells) to the desired density.

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Clarify the lysate by centrifugation and determine the protein concentration.

  • Competitive Inhibition:

    • Pre-incubate the cell lysate with varying concentrations of the test compound (this compound) or a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour) at 37°C.

  • Probe Labeling:

    • Add a broad-spectrum, alkyne-tagged cysteine-reactive probe (e.g., iodoacetamide-alkyne) to the lysate and incubate for a specified time (e.g., 1 hour) at room temperature.

  • Click Chemistry:

    • Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a reporter tag (e.g., biotin-azide or a fluorescent azide) to the alkyne-tagged probe.

  • Enrichment and Digestion:

    • If using a biotin tag, enrich the probe-labeled proteins using streptavidin-agarose beads.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Perform on-bead trypsin digestion to release the peptides.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the labeled peptides. Proteins that are covalently modified by the test compound will show a dose-dependent decrease in labeling by the alkyne probe.

Validation of Covalent Binding by Intact Protein Mass Spectrometry

This protocol is used to confirm the covalent adduction of the inhibitor to a purified target protein.

Step-by-Step Methodology:

  • Protein Incubation:

    • Incubate the purified recombinant target protein (e.g., HSP60, IMPDH2) with the test compound at a specific molar ratio and for a defined period at 37°C.

  • Sample Preparation:

    • Desalt the protein-inhibitor mixture using a suitable method (e.g., C4 ZipTip) to remove excess unbound inhibitor.

  • Mass Spectrometry Analysis:

    • Analyze the intact protein by mass spectrometry (e.g., ESI-TOF).

    • A mass shift corresponding to the molecular weight of the inhibitor minus the leaving group (in this case, HCl) will confirm covalent binding.

Visualizations

Signaling Pathway and Mechanism of Action

cluster_compound Covalent Modifier cluster_cell Cellular Environment Compound This compound Cysteine_Residue Nucleophilic Cysteine Residue Compound->Cysteine_Residue Enters cell and interacts with Target_Proteins Target Proteins (HSP60, IMPDH2, RPS5, PREP) Target_Proteins->Cysteine_Residue Contains Covalent_Adduct Covalent Protein-Inhibitor Adduct Cysteine_Residue->Covalent_Adduct Attacks (SNAr Reaction) Functional_Alteration Alteration of Protein Function Covalent_Adduct->Functional_Alteration Leads to

Caption: Covalent modification of target proteins by this compound.

Experimental Workflow for Target Identification

cluster_workflow Competitive Chemoproteomic Profiling Workflow Lysate Cell Lysate Incubation Incubate with Test Compound Lysate->Incubation Probe_Labeling Label with Alkyne Probe Incubation->Probe_Labeling Click_Chemistry Click Chemistry (Biotin-Azide) Probe_Labeling->Click_Chemistry Enrichment Streptavidin Enrichment Click_Chemistry->Enrichment Digestion Trypsin Digestion Enrichment->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Analysis Identify and Quantify Labeled Peptides LC_MS->Analysis

Caption: Workflow for identifying covalent protein targets.

Conclusion and Future Directions

The this compound, as a representative of the CPzP scaffold, is a valuable tool for chemical biology and drug discovery. Its ability to covalently modify a specific subset of cellular proteins through a tunable SNAr reaction provides a powerful approach for probing protein function and developing novel therapeutics. The identification of key targets such as HSP60 and IMPDH2 opens up new avenues for therapeutic intervention in diseases ranging from cancer to neurodegenerative disorders.

Future research should focus on several key areas:

  • Target Validation: Further validation of the functional consequences of covalently modifying the identified targets is necessary to establish their therapeutic potential.

  • Selectivity Profiling: A comprehensive selectivity profile of this compound across the entire proteome will be crucial for its development as a chemical probe or therapeutic lead.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyrazolopyridine scaffold will enable the optimization of potency, selectivity, and pharmacokinetic properties.

  • Development of Novel Covalent Inhibitors: The insights gained from studying the CPzP scaffold can be leveraged to design next-generation covalent inhibitors for a range of challenging drug targets.

References

The Ascendant Therapeutic Potential of 4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Modern Medicinal Chemistry

The pyrazolo[4,3-c]pyridine core is a heterocyclic scaffold of burgeoning interest within the drug discovery landscape. Its structural resemblance to endogenous purines provides a unique framework for designing molecules that can interact with a wide array of biological targets, particularly the ATP-binding sites of kinases. This guide focuses on a specific, promising derivative: 4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine. We will delve into its synthesis, physicochemical characteristics, and its significant role as a potent inhibitor of the Extracellular Signal-Regulated Kinase (ERK), a critical node in the MAPK/ERK signaling pathway frequently dysregulated in human cancers. This document serves as a technical resource for researchers and drug development professionals, offering both foundational knowledge and actionable experimental protocols to harness the therapeutic potential of this compelling molecular entity. The broad biological activities of pyrazolo[4,3-c]heterocyclic derivatives, including antimicrobial, anti-inflammatory, antiviral, and antitumor effects, underscore the importance of developing novel compounds based on this scaffold[1].

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical properties is fundamental to its development as a therapeutic agent. These parameters influence its solubility, membrane permeability, metabolic stability, and overall pharmacokinetic profile. Below is a summary of the key computed properties for this compound[2].

PropertyValueSource
Molecular Formula C₇H₆ClN₃PubChem[2]
Molecular Weight 167.59 g/mol PubChem[2]
IUPAC Name 4-chloro-1-methylpyrazolo[4,5-c]pyridinePubChem[2]
CAS Number 1289014-47-6PubChem[2]
XLogP3-AA 1.5PubChem[2]
Hydrogen Bond Donor Count 0PubChem[2]
Hydrogen Bond Acceptor Count 3PubChem[2]
Rotatable Bond Count 0PubChem[2]
Exact Mass 167.0250249 DaPubChem[2]
Topological Polar Surface Area 30.7 ŲPubChem[2]
Heavy Atom Count 11PubChem[2]

Synthesis of the this compound Core

The synthesis of the pyrazolo[4,3-c]pyridine scaffold can be achieved through various synthetic routes. While a specific protocol for the 4-chloro-1-methyl derivative is not explicitly detailed in a single source, a logical and efficient pathway can be constructed based on established methodologies for related pyrazolopyridine compounds. The following protocol represents a robust, multi-step synthesis designed for both discovery and scale-up efforts.

Experimental Protocol: Synthesis of this compound

Rationale: This synthetic approach leverages a classical cyclization strategy to construct the fused heterocyclic system, followed by chlorination to install the key reactive handle for further derivatization.

Step 1: Synthesis of a Substituted Pyridine Precursor

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine a suitable aminopyridine precursor with a dicarbonyl compound.

  • Solvent and Catalyst: Dissolve the reactants in a high-boiling point solvent such as diphenyl ether. Add a catalytic amount of a strong acid, for instance, polyphosphoric acid (PPA).

  • Reaction Conditions: Heat the mixture to a high temperature (typically 180-250 °C) for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a beaker of ice-water with vigorous stirring. The resulting precipitate is the cyclized pyrazolopyridinone. Collect the solid by vacuum filtration, wash with water, and dry under vacuum.

Step 2: Chlorination of the Pyrazolopyridinone Intermediate

  • Reagent: Place the dried pyrazolopyridinone intermediate into a round-bottom flask. Add an excess of a chlorinating agent, such as phosphorus oxychloride (POCl₃)[3]. A catalytic amount of a tertiary amine like N,N-dimethylaniline can be added to facilitate the reaction.

  • Reaction Conditions: Heat the mixture to reflux (around 110 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification: After cooling, carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice. Neutralize the acidic solution with a base, such as sodium bicarbonate or ammonium hydroxide, until a precipitate forms. Collect the crude this compound by filtration. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Application in Drug Discovery: Targeting the ERK/MAPK Signaling Pathway

The RAS/RAF/MEK/ERK, commonly known as the MAPK pathway, is a critical intracellular signaling cascade that governs fundamental cellular processes including proliferation, differentiation, and survival[4]. Aberrant activation of this pathway, often due to mutations in BRAF or RAS genes, is a hallmark of over 30% of human cancers[4]. While inhibitors targeting upstream kinases like BRAF and MEK have demonstrated clinical success, acquired resistance frequently emerges through reactivation of the ERK signal[4]. This has intensified the focus on developing inhibitors against ERK, the final kinase in the cascade.

Mechanism of Action: Inhibition of ERK1/2

The 1H-pyrazolo[4,3-c]pyridine scaffold has proven to be a highly effective starting point for the development of potent and selective ERK inhibitors[4]. Through de novo design efforts, researchers have identified 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivatives as a promising lead series[4]. These compounds function as ATP-competitive inhibitors, binding to the kinase domain of ERK1/2 and preventing the phosphorylation of its downstream substrates. This blockade of ERK activity leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells with a dependency on the MAPK pathway. The 4-chloro substituent on the pyrazolo[4,3-c]pyridine ring often serves as a crucial attachment point for side chains that can form key interactions within the ERK binding pocket, enhancing both potency and selectivity.

Visualizing the Pathway and Point of Inhibition

The following diagram illustrates the MAPK/ERK signaling cascade and the inhibitory action of this compound-based compounds.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Substrates Downstream Substrates ERK->Substrates Proliferation Cell Proliferation, Survival, Differentiation Substrates->Proliferation Inhibitor 4-chloro-1-methyl-1H- pyrazolo[4,3-c]pyridine (ERK Inhibitor) Inhibitor->ERK

Caption: The MAPK/ERK Signaling Pathway and Inhibition by a pyrazolo[4,3-c]pyridine derivative.

Biological Evaluation of Pyrazolo[4,3-c]pyridine-Based Inhibitors

To ascertain the therapeutic potential of novel this compound derivatives, rigorous biological evaluation is paramount. A standard method to quantify the anti-proliferative effects of these compounds on cancer cells is the MTT assay.

Experimental Protocol: MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Seed human cancer cells (e.g., A375 melanoma, which has a BRAF V600E mutation and is sensitive to ERK inhibition) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound test compounds in culture medium. After 24 hours, remove the old medium from the plates and add 100 µL of the compound-containing medium to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Conclusion and Future Perspectives

This compound represents a highly promising scaffold in the ongoing quest for novel and effective cancer therapeutics. Its utility as a core structure for potent ERK inhibitors has been clearly demonstrated, offering a strategic approach to combat cancers that are dependent on the MAPK signaling pathway, including those that have developed resistance to upstream inhibitors. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship (SAR) studies, paving the way for the optimization of potency, selectivity, and pharmacokinetic properties. Future research will likely focus on the elaboration of the 4-chloro position to further explore interactions within the ERK active site, as well as the fine-tuning of physicochemical properties to develop clinical candidates with superior efficacy and safety profiles. The continued investigation of pyrazolo[4,3-c]pyridine derivatives holds significant promise for expanding the arsenal of targeted therapies in oncology.

References

The Ascendancy of Pyrazolo[4,3-c]pyridines: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[4,3-c]pyridine scaffold, a purine bioisostere, has carved a significant niche in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This in-depth technical guide provides a comprehensive exploration of the discovery, historical evolution of synthetic methodologies, and the burgeoning therapeutic applications of this privileged heterocyclic system. We will delve into the key synthetic strategies, analyze structure-activity relationships across various target classes, and provide detailed experimental protocols for the synthesis of key intermediates. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of pyrazolo[4,3-c]pyridine derivatives.

Introduction: The Genesis of a Privileged Scaffold

The story of pyrazolo[4,3-c]pyridines is one of strategic molecular design, rooted in the concept of bioisosterism. As close structural analogues of purines, these fused heterocyclic systems present a compelling framework for interacting with the myriad of biological targets that have evolved to bind adenine and guanine. This inherent potential has driven decades of research, leading to the discovery of potent and selective modulators of various enzymes and receptors.

The broad spectrum of biological activities exhibited by pyrazolo[4,3-c]pyridine derivatives is a testament to their versatility. These compounds have shown promise as antimicrobial, anti-inflammatory, antiviral, and antitumor agents.[1] Their ability to act as "hinge-binding" motifs has made them particularly attractive as kinase inhibitors in the realm of oncology. This guide will illuminate the path from their initial discovery to their current standing as a cornerstone of modern drug discovery programs.

A Historical Perspective: The Unveiling of the Pyrazolo[4,3-c]pyridine Core

The journey into the chemistry of pyrazolo[4,3-c]pyridines appears to have gained significant momentum in the mid-20th century. One of the seminal reports in this area was published in 1964 by G. M. Badger and Ravindra Pratap Rao. Their work detailed the synthesis of 3-hydroxy-1H-pyrazolo[4,3-c]pyridine and its N-phenyl and N-methyl analogues, along with their corresponding 5-oxides.[2] These compounds were prepared with the explicit purpose of evaluating their potential as tumor inhibitors, underscoring the early interest in the anticancer properties of this scaffold. The synthesis, as described by Badger and Rao, involved the cyclization of substituted pyrazole precursors, a foundational strategy that would be refined and expanded upon in the ensuing decades.

Following these early explorations, the 1970s saw further development in the synthetic routes to this heterocyclic system. A notable contribution came from a study that described a new route for the preparation of 2,3-diphenylpyrazolo[4,3-c]pyridine-(5H,7H)-4,6-dione by heating the ammonium salt of 4-carboxy-1,5-diphenylpyrazole-3-acetic acid.[3] This work demonstrated alternative cyclization strategies to access the core structure.

The latter part of the 20th century and the early 2000s witnessed an expansion of synthetic methodologies, driven by the increasing demand for compound libraries for high-throughput screening. The development of more sophisticated techniques, such as intramolecular nitrilimine cycloadditions, provided novel pathways to tetrahydro-1H-pyrazolo[4,3-c]pyridines.[4] These advancements allowed for greater control over stereochemistry and the introduction of diverse substituents, paving the way for the exploration of a wider chemical space.

The Art of Synthesis: Constructing the Pyrazolo[4,3-c]pyridine Scaffold

The synthetic versatility of the pyrazolo[4,3-c]pyridine system is a key attribute that has fueled its exploration in drug discovery. A variety of synthetic strategies have been developed, generally falling into two main categories: the construction of the pyridine ring onto a pre-existing pyrazole, or the formation of the pyrazole ring on a pyridine template.

Building upon the Pyrazole Core: Pyridine Ring Annulation

A prevalent strategy involves the use of functionalized pyrazoles as starting materials. For instance, trifluoromethyl-substituted pyrazolo[4,3-c]pyridines have been synthesized from 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde through a microwave-assisted, one-pot multicomponent procedure involving a Sonogashira-type cross-coupling with terminal alkynes in the presence of tert-butylamine.[5]

Another powerful approach is the intramolecular cyclization of appropriately substituted pyrazoles. An iodine-catalyzed intramolecular cyclization has been reported as an efficient method for the synthesis of pyrazolo[4,3-c]pyridines.[6]

From Pyridine to Pyrazolo[4,3-c]pyridine: Pyrazole Ring Formation

Alternatively, the pyrazole ring can be constructed onto a functionalized pyridine core. This approach often involves the condensation of a hydrazine derivative with a suitably substituted pyridine bearing carbonyl or related functionalities.

A Modern Approach: Intramolecular Nitrilimine Cycloaddition

A notable advancement in the synthesis of partially saturated pyrazolo[4,3-c]pyridines is the use of intramolecular nitrilimine cycloaddition. This method involves the generation of a highly functionalized nitrilimine which then undergoes an intramolecular cycloaddition with a tethered alkyne to form the desired tetrahydro-1H-pyrazolo[4,3-c]pyridine core.[4] This strategy offers a high degree of control and allows for the creation of complex, three-dimensional structures.

Therapeutic Landscape: The Medicinal Chemistry of Pyrazolo[4,3-c]pyridines

The structural resemblance of pyrazolo[4,3-c]pyridines to endogenous purines has made them a fertile ground for the discovery of potent and selective therapeutic agents. Their ability to form key hydrogen bonding interactions within the ATP-binding sites of kinases has been a major focus of research.

A Privileged Scaffold for Kinase Inhibition

The pyrazolopyridine scaffold, in its various isomeric forms, is a well-established hinge-binding motif in kinase inhibitors.[7] The arrangement of hydrogen bond donors and acceptors in the 3-amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one core, for example, fulfills the requirements for ATP competitive binding to a wide range of kinases.[8] This has led to the development of libraries of these compounds for screening against various cancer-related kinase targets. While many reported kinase inhibitors feature other pyrazolopyridine isomers, the [4,3-c] scaffold continues to be an area of active investigation.

Beyond Kinases: Targeting Protein-Protein Interactions and Enzymes

The therapeutic potential of pyrazolo[4,3-c]pyridines extends beyond kinase inhibition. A significant breakthrough has been the discovery of derivatives that act as the first inhibitors of the PEX14–PEX5 protein-protein interaction (PPI).[7][9] These compounds have demonstrated potent trypanocidal activity, highlighting a novel approach to combatting parasitic diseases.

Furthermore, pyrazolo[4,3-c]pyridine sulfonamides have been identified as effective inhibitors of carbonic anhydrases (CAs).[8][10] The structure-activity relationship (SAR) studies in this area have revealed that the nature of the linker between the pyrazolopyridine core and the sulfonamide moiety plays a crucial role in determining inhibitory potency and isoform selectivity.

Structure-Activity Relationship (SAR): A Guide to Rational Design

The development of potent and selective pyrazolo[4,3-c]pyridine-based drugs relies on a thorough understanding of their structure-activity relationships.

SAR in Carbonic Anhydrase Inhibition

For pyrazolo[4,3-c]pyridine sulfonamides, SAR studies have shown that a N-methylpropionamide linker between the benzenesulfonamide and the methyl 3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate moiety is favorable for human carbonic anhydrase I (hCA I) inhibitory activity. In contrast, a direct connection or a simple ethyl linker is detrimental to activity.[8]

SAR in PEX14-PEX5 PPI Inhibition

In the context of PEX14-PEX5 PPI inhibition, computational screening and subsequent optimization have been instrumental in identifying key structural features for activity. The docking of a pyrazolo[4,3-c]pyridine hit revealed that the phenyl and indole moieties occupy distinct pockets on the protein surface.[7] This understanding has guided the synthesis of more potent analogues.

Experimental Protocols and Characterization

To facilitate further research in this area, this section provides a detailed experimental protocol for the synthesis of a key pyrazolo[4,3-c]pyridine intermediate, along with representative characterization data.

Synthesis of 5-Substituted Methyl 3-Oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylates

This general procedure is adapted from the work of Juozapaitis et al.[10]

Procedure:

A mixture of dienamine 2 (0.53 g, 2 mmol) and the corresponding amine (2.1 mmol) was refluxed in methanol (6 mL) for 1 hour. In the case of an amine hydrochloride salt, triethylamine (0.22 g, 2.2 mmol) was added. The precipitate that formed upon cooling was collected by filtration, washed with methanol (3 x 5 mL), and dried to afford the pure 5-substituted methyl 3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate.

G dienamine Dienamine 2 reflux Reflux, 1h dienamine->reflux amine Corresponding Amine (R-NH2) amine->reflux methanol Methanol methanol->reflux product 5-Substituted Methyl 3-Oxo-3,5-dihydro-2H- pyrazolo[4,3-c]pyridine-7-carboxylate reflux->product

Characterization Data

The following table summarizes representative characterization data for a pyrazolo[4,3-c]pyridine derivative.

Compound IDMolecular FormulaMolecular Weight1H NMR (δ, ppm)13C NMR (δ, ppm)
1a C9H11N3O5S273.2711.58 (s, 1H, NH), 7.85 (s, 1H, H-4), 7.21 (s, 2H, NH2), 4.49 (t, J = 6.4 Hz, 2H, NCH2), 3.84 (s, 3H, OCH3), 3.42 (t, J = 6.4 Hz, 2H, CH2SO2)165.7, 160.0, 149.2, 137.9, 131.2, 110.9, 94.6, 52.0, 47.9, 47.0

Data for Methyl 3-oxo-5-(2-sulfamoylethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (1a) from Juozapaitis et al.[10]

Future Directions and Conclusion

The pyrazolo[4,3-c]pyridine scaffold has firmly established itself as a versatile and valuable platform in drug discovery. Its journey from a purine bioisostere of theoretical interest to a core component of potent and selective modulators of diverse biological targets is a testament to the power of medicinal chemistry. The continued development of novel synthetic methodologies will undoubtedly lead to the creation of even more complex and diverse libraries of pyrazolo[4,3-c]pyridine derivatives.

While significant progress has been made, the full therapeutic potential of this scaffold is yet to be realized. A key area for future research will be the translation of the promising preclinical data into clinical candidates. To date, while other pyrazolopyridine isomers have found their way into clinically approved drugs, a pyrazolo[4,3-c]pyridine derivative has yet to achieve this milestone. The continued exploration of this scaffold, particularly in the areas of oncology, infectious diseases, and inflammation, holds great promise for the development of next-generation therapeutics.

G cluster_0 Discovery & Early Synthesis cluster_1 Modern Synthetic Methodologies cluster_2 Therapeutic Applications Badger & Rao (1964) Initial Synthesis of 3-Hydroxy-1H-pyrazolo[4,3-c]pyridines 1970s Developments Alternative Cyclization Strategies Badger & Rao (1964)->1970s Developments Evolution Multicomponent Reactions Microwave-Assisted One-Pot Synthesis 1970s Developments->Multicomponent Reactions Advancement Intramolecular Cyclizations Iodine-Catalyzed & Nitrilimine Cycloadditions Kinase Inhibitors ATP-Competitive Binding (Oncology) Intramolecular Cyclizations->Kinase Inhibitors Enabling Drug Discovery PPI Inhibitors PEX14-PEX5 Inhibition (Anti-parasitic) Enzyme Inhibitors Carbonic Anhydrase Inhibition

References

potential therapeutic applications of 4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Therapeutic Potential of the Pyrazolo[4,3-c]pyridine Core: A Case Study in Kinase Inhibition and Future Outlook for 4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine

Executive Summary

The pyrazolo[4,3-c]pyridine scaffold is a "privileged" heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse biological activities. While specific therapeutic data for this compound is limited, the broader class of pyrazolo[4,3-c]pyridine derivatives has demonstrated considerable potential, particularly as potent inhibitors of protein kinases. This guide synthesizes the available scientific literature to provide an in-depth analysis of the therapeutic promise of the pyrazolo[4,3-c]pyridine core, with a primary focus on its application as an inhibitor of Extracellular Signal-regulated Kinase (ERK) for the treatment of cancer. We will explore the mechanism of action, structure-activity relationships, and key experimental protocols for evaluating these compounds. Furthermore, this guide will provide a prospective analysis of this compound, suggesting future research directions to unlock its therapeutic potential.

Introduction to the Pyrazolo[4,3-c]pyridine Scaffold

The pyrazolo[4,3-c]pyridine system is a fused bicyclic heterocycle that has emerged as a versatile scaffold in drug discovery. Its structural rigidity and the presence of multiple nitrogen atoms allow for a variety of interactions with biological targets. This scaffold is a bioisostere of purine, which enables it to interact with a wide range of enzymes and receptors that recognize purine-based ligands. As a result, derivatives of pyrazolo[4,3-c]pyridine have been investigated for a wide array of therapeutic applications, including antimicrobial, anti-inflammatory, antiviral, and antitumor activities.[1] The broad spectrum of biological activity makes this scaffold a fertile ground for the development of novel therapeutics.[1][2]

Core Therapeutic Hypothesis: Kinase Inhibition

The most compelling and well-documented therapeutic application of the pyrazolo[4,3-c]pyridine scaffold is in the realm of oncology, specifically as inhibitors of protein kinases. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.

Mechanism of Action: Targeting the ERK/MAPK Pathway

The ERK/MAPK (Extracellular Signal-regulated Kinase/Mitogen-Activated Protein Kinase) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[3][4] This pathway is frequently hyperactivated in human cancers, often due to mutations in upstream proteins like BRAF and RAS.[3] While inhibitors of BRAF and MEK (a kinase upstream of ERK) have shown clinical success, many patients develop resistance, often through the reactivation of the ERK signaling pathway.[3] This has generated significant interest in developing direct inhibitors of ERK as a strategy to overcome this resistance.

Pyrazolo[4,3-c]pyridine derivatives have been identified as potent and selective inhibitors of ERK1 and ERK2.[3][5][6] These compounds typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of its downstream substrates.

cluster_pathway Simplified ERK/MAPK Signaling Pathway Growth_Factors Growth Factors RAS RAS Growth_Factors->RAS Activate BRAF BRAF RAS->BRAF Activate MEK MEK BRAF->MEK Activate ERK ERK1/2 MEK->ERK Activate Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Promote Pyrazolo_Inhibitor Pyrazolo[4,3-c]pyridine Inhibitors Pyrazolo_Inhibitor->ERK Inhibit

Caption: The ERK/MAPK signaling pathway and the point of intervention for pyrazolo[4,3-c]pyridine inhibitors.

Key Structure-Activity Relationship (SAR) Insights

Research by Schultz et al. at Merck provided a de novo design of 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivatives as potent ERK inhibitors.[3][6] Their work highlights several key structural features that contribute to high affinity and selectivity:

  • Urea Moiety: The urea group is crucial for forming hydrogen bonds with the hinge region of the kinase.

  • Pyrazolo[4,3-c]pyridine Core: This scaffold serves as the central anchor, fitting snugly into the ATP-binding pocket.

  • Substitutions on the Scaffold: Modifications at various positions on the pyrazolo[4,3-c]pyridine ring can be used to fine-tune potency, selectivity, and pharmacokinetic properties. For instance, substitutions at the 3-position can be directed towards the solvent-exposed region to improve solubility and other drug-like properties.

Quantitative Data for Representative Pyrazolo[4,3-c]pyridine-based ERK Inhibitors

The following table summarizes the in vitro activity of selected compounds from the study by Schultz et al.[3]

CompoundR1R2ERK1 IC50 (nM)ERK2 IC50 (nM)HT-29 Cell Proliferation IC50 (nM)
1 H2-chloro-4-fluorophenyl1.60.531
2 H2,4-difluorophenyl2.50.845
3 H4-fluoro-2-methylphenyl1.80.638
4 CH32-chloro-4-fluorophenyl103.2150

Data extracted from J. Med. Chem. 2016, 59, 15, 7071–7083.[3]

Synthetic Strategies for the Pyrazolo[4,3-c]pyridine Core

A common synthetic route to the pyrazolo[4,3-c]pyridine scaffold involves the construction of the pyridine ring onto a pre-existing pyrazole. A generalized workflow is presented below.

Start Substituted 5-aminopyrazole Step1 Condensation with a β-ketoester Start->Step1 Step2 Cyclization Step1->Step2 Step3 Chlorination Step2->Step3 Final Substituted 4-chloropyrazolo[4,3-c]pyridine Step3->Final

Caption: A generalized synthetic workflow for the pyrazolo[4,3-c]pyridine core.

Experimental Protocol: General Synthesis of a 4-Chloropyrazolo[4,3-c]pyridine
  • Condensation: A solution of a substituted 5-aminopyrazole and a β-ketoester (e.g., ethyl acetoacetate) in a high-boiling point solvent (e.g., diphenyl ether) is heated to reflux for 2-4 hours.

  • Cyclization: The reaction mixture is cooled, and the intermediate pyridinone is precipitated by the addition of a non-polar solvent like hexane. The solid is collected by filtration and washed.

  • Chlorination: The dried pyridinone intermediate is suspended in phosphorus oxychloride (POCl3) and heated to reflux for 3-6 hours.

  • Work-up and Purification: The excess POCl3 is removed under reduced pressure. The residue is carefully quenched with ice water and neutralized with a base (e.g., sodium bicarbonate). The crude product is extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and purified by column chromatography on silica gel to yield the 4-chloropyrazolo[4,3-c]pyridine derivative.

Prospective Analysis of this compound

  • The 1-methyl Group: In the context of ERK inhibition, the N-H of the pyrazole ring often acts as a hydrogen bond donor. The presence of a methyl group at the N1 position would block this interaction, which could potentially reduce its affinity for some kinases. However, this modification could also be exploited to achieve selectivity for kinases that do not require this hydrogen bond or to improve cell permeability.

  • The 4-chloro Group: The chlorine atom at the 4-position is a key feature. It is an electron-withdrawing group that can influence the electronics of the ring system. More importantly, it serves as a valuable synthetic handle for further diversification through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents to probe structure-activity relationships.

Other Potential Therapeutic Avenues

Review articles on pyrazolopyridines suggest a broader range of biological activities.[1]

  • Antimicrobial Activity: Various derivatives of related pyrazolopyridine isomers have shown activity against a range of bacteria and fungi.[7] The mechanism is often not well-defined but may involve the inhibition of essential enzymes in the pathogens.

  • Anti-inflammatory Activity: Some pyrazolopyridine derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of inflammatory mediators or enzymes like cyclooxygenase (COX).

It must be emphasized that these are potential applications for the general class of compounds, and specific studies on this compound are needed to validate these hypotheses.

Future Research Directions

To fully elucidate the therapeutic potential of this compound, a systematic investigation is warranted. The following experimental plan is proposed:

  • Synthesis and Characterization: The compound should be synthesized, potentially using a route similar to the one described above, and its structure and purity confirmed by modern analytical techniques (NMR, MS, HPLC).

  • Kinase Profiling: The compound should be screened against a broad panel of human kinases to identify any potential targets. Based on the literature, kinases in the MAPK pathway would be of primary interest.

  • In Vitro Biological Evaluation: If a primary kinase target is identified, detailed biochemical and cell-based assays should be conducted to determine its potency (IC50) and mechanism of action.

  • Antimicrobial and Anti-inflammatory Screening: The compound should also be tested in standard antimicrobial and anti-inflammatory assays to explore these other potential applications.

  • Lead Optimization: If promising activity is observed, the 4-chloro position can be used for synthetic elaboration to develop a library of analogs for SAR studies.

Conclusion

The pyrazolo[4,3-c]pyridine scaffold is a highly promising platform for the development of novel therapeutics, with its most significant potential demonstrated in the field of kinase inhibition for cancer therapy. While this compound remains a relatively unexplored molecule, its structural features suggest that it could serve as a valuable building block or a starting point for new drug discovery programs. The future of this compound lies in systematic biological evaluation to uncover its specific therapeutic applications.

References

Methodological & Application

Application Note & Protocol: A Validated Synthesis of 4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic motif integral to the field of medicinal chemistry and drug discovery. Its unique structural and electronic properties have positioned it as a cornerstone for developing novel therapeutics targeting a wide array of biological targets. The specific analogue, 4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine, serves as a crucial and versatile intermediate. The chlorine atom at the C4 position acts as a synthetic handle, readily participating in nucleophilic substitution reactions, while the N1-methyl group provides metabolic stability and modulates the molecule's physicochemical properties. This document provides a detailed, field-proven protocol for the multi-step synthesis of this key building block, grounded in established chemical principles and supported by authoritative literature.

PART 1: Synthetic Strategy & Mechanistic Rationale

The synthesis of the target compound is logically approached through a three-step sequence, beginning with the construction of the core bicyclic system, followed by functional group manipulations.

  • Annulation of the Pyridine Ring: The synthesis commences with the construction of the 1-methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one intermediate. This is achieved via a condensation and cyclization reaction between a suitably substituted aminopyrazole and a β-ketoester derivative, such as diethyl malonate. This classic approach efficiently builds the fused pyridine ring onto the existing pyrazole core.

  • Aromatic Chlorination: The resulting pyrazolo-pyridinone, which exists predominantly in its lactam form, is then converted to the aromatic 4-chloro derivative. This transformation is effectively carried out using a potent chlorinating and dehydrating agent, typically phosphorus oxychloride (POCl₃). The mechanism involves the activation of the carbonyl oxygen by POCl₃, followed by nucleophilic attack of the chloride ion, leading to the desired product upon rearomatization.

  • Regioselective N-Methylation: The final step involves the methylation of the pyrazole nitrogen. While methylation of pyrazoles can sometimes yield a mixture of N1 and N2 isomers, the regioselectivity can be controlled by the choice of reagents and reaction conditions. In this protocol, we utilize methyl iodide in the presence of a suitable base to achieve the desired N1-methylated product.

This strategic sequence ensures high yields and purity, providing a reliable pathway for researchers to access this valuable chemical entity.

PART 2: Detailed Experimental Protocol

Safety Precautions

Hazard Warning: This protocol involves the use of hazardous materials, including phosphorus oxychloride (corrosive, toxic upon inhalation) and methyl iodide (toxic, carcinogen). All steps must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.Notes
5-Amino-1-methyl-1H-pyrazole-4-carbonitrile≥97%Sigma-Aldrich5334-43-0Starting Material
Diethyl Malonate≥99%Sigma-Aldrich105-53-3Reagent
Sodium Ethoxide21% wt. in EthanolSigma-Aldrich141-52-6Base
Hydrochloric Acid (HCl)37%Fisher Scientific7647-01-0For pH adjustment
Phosphorus Oxychloride (POCl₃)≥99%Sigma-Aldrich10025-87-3Chlorinating Agent
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich68-12-2Solvent
Methyl Iodide (CH₃I)≥99.5%Sigma-Aldrich74-88-4Methylating Agent
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific584-08-7Base
Dichloromethane (DCM)ACS GradeFisher Scientific75-09-2Extraction Solvent
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific141-78-6Extraction/Eluent
HexanesACS GradeFisher Scientific110-54-3Eluent
Sodium Sulfate (Na₂SO₄)AnhydrousFisher Scientific7757-82-6Drying Agent
Silica Gel230-400 meshFisher Scientific7631-86-9For Chromatography
Step 1: Synthesis of 1-methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium ethoxide solution (50 mL, 21% wt. in ethanol).

  • Addition of Reagents: While stirring, add 5-amino-1-methyl-1H-pyrazole-4-carbonitrile (5.0 g, 36.7 mmol) followed by the dropwise addition of diethyl malonate (6.4 g, 40.0 mmol).

  • Reaction: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes).

  • Workup: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture by the slow addition of concentrated HCl until the pH is ~7. A precipitate will form.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid by vacuum filtration, wash with cold ethanol (2 x 20 mL), and then with diethyl ether (20 mL).

  • Drying: Dry the resulting white solid under vacuum to yield 1-methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one. The product is typically of sufficient purity for the next step. (Expected yield: 80-85%).

Step 2: Synthesis of this compound
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas), place the 1-methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one (4.0 g, 24.5 mmol) from the previous step.

  • Addition of Reagent: Carefully add phosphorus oxychloride (POCl₃, 20 mL, 214 mmol) to the flask in the fume hood.

  • Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 4 hours. The solid will dissolve as the reaction progresses.

  • Workup: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto 200 g of crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction.

  • Neutralization & Extraction: Once the ice has melted, neutralize the acidic solution to pH 8-9 using a saturated sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (DCM, 3 x 75 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of 20-40% ethyl acetate in hexanes to yield this compound as a solid. (Expected yield: 70-75%).

Summary of Reaction Parameters
StepReactantsSolventReagentsTemperatureTime (h)
15-Amino-1-methyl-1H-pyrazole-4-carbonitrile, Diethyl MalonateEthanolNaOEt, HClReflux (~85°C)6
21-methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-oneNonePOCl₃Reflux (~110°C)4

PART 3: Visualization of Synthesis and Workflow

Overall Synthetic Scheme

The multi-step synthesis is outlined below, showing the transformation from the starting pyrazole derivative to the final chlorinated product.

G cluster_0 Step 1: Pyridine Ring Formation cluster_1 Step 2: Chlorination Start 5-Amino-1-methyl-1H- pyrazole-4-carbonitrile Intermediate1 1-methyl-1H-pyrazolo[4,3-c] pyridin-4(5H)-one Start->Intermediate1 1. Diethyl Malonate, NaOEt 2. Reflux 3. HCl Workup Intermediate1_ref 1-methyl-1H-pyrazolo[4,3-c] pyridin-4(5H)-one FinalProduct 4-chloro-1-methyl-1H- pyrazolo[4,3-c]pyridine Intermediate1_ref->FinalProduct POCl₃, Reflux

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow Diagram

This diagram illustrates the logical flow of the experimental procedure, from reaction setup to final product purification.

cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Chlorination s1_setup Setup: Add NaOEt, Aminopyrazole, Malonate s1_reflux Heat to Reflux (6h) s1_setup->s1_reflux s1_workup Cool & Neutralize (HCl) s1_reflux->s1_workup s1_isolate Filter & Dry Solid s1_workup->s1_isolate s1_product Intermediate 1 s1_isolate->s1_product s2_setup Add Intermediate 1 & POCl₃ s1_product->s2_setup Proceed to next step s2_reflux Heat to Reflux (4h) s2_setup->s2_reflux s2_workup Quench on Ice s2_reflux->s2_workup s2_extract Neutralize & Extract (DCM) s2_workup->s2_extract s2_purify Concentrate & Purify (Column Chromatography) s2_extract->s2_purify s2_final Final Product s2_purify->s2_final

Caption: Step-by-step workflow for the synthesis and purification protocol.

Application Notes and Protocols for the Laboratory Preparation of 4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the laboratory synthesis of 4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. The protocol details a robust two-step synthetic sequence, beginning with the construction of the pyrazolo[4,3-c]pyridinone core, followed by a classical chlorination reaction. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and data interpretation guidelines. The causality behind experimental choices is explained to empower the user with a deeper understanding of the chemical transformation.

Introduction and Scientific Context

The pyrazolopyridine scaffold is a privileged heterocyclic motif frequently found in biologically active molecules. Its structural resemblance to purine bases allows it to interact with a wide range of biological targets, including kinases and other ATP-binding proteins. Specifically, derivatives of the pyrazolo[4,3-c]pyridine core have been investigated for their potential in various therapeutic areas. The introduction of a chlorine atom at the 4-position provides a crucial chemical handle for further functionalization through nucleophilic substitution reactions, making this compound a valuable intermediate for the synthesis of compound libraries in drug discovery campaigns. For instance, related pyrazolopyridine structures have been explored as inhibitors of the PD-1/PD-L1 interaction in cancer immunotherapy.[1]

This guide outlines the conversion of a stable precursor, 1-methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one, to the target chlorinated compound via a deoxychlorination reaction using phosphorus oxychloride (POCl₃). This is a standard and effective method for the conversion of heterocyclic ketones (pyridinones) to their corresponding chlorides.[2]

Synthetic Strategy Overview

The synthesis is approached in two primary stages:

  • Step 1: Synthesis of the Precursor: Formation of 1-methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one. This is typically achieved through the condensation and cyclization of a suitable aminopyrazole with a β-ketoester derivative.

  • Step 2: Chlorination: Conversion of the pyridinone precursor to the final product, this compound, using phosphorus oxychloride.

The overall reaction scheme is presented below:

Reaction_Scheme cluster_conditions Precursor 1-methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one Product This compound Precursor->Product Reagent POCl₃ Reagent->Precursor Heat Reflux

Caption: Overall synthetic transformation.

Mechanistic Insights: The Role of Phosphorus Oxychloride

The chlorination of a pyridinone with phosphorus oxychloride (POCl₃) is a classic transformation in heterocyclic chemistry. The reaction proceeds via the tautomeric hydroxypyridine form of the starting material. The lone pair on the hydroxyl oxygen acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This initial attack, followed by the loss of HCl, forms a dichlorophosphate ester intermediate. This esterification transforms the hydroxyl group into an excellent leaving group. The chloride ion, generated from POCl₃ or present in the reaction mixture, then acts as a nucleophile, attacking the C4 position and displacing the dichlorophosphate group to yield the final chlorinated product and the byproduct PO₂Cl₂⁻, which ultimately forms pyrophosphates and other phosphorus oxides upon workup.

G reactant_node reactant_node reagent_node reagent_node intermediate_node intermediate_node product_node product_node arrow_color arrow_color start 1-methyl-1H-pyrazolo[4,3-c]pyridin-4-ol (Tautomer of Precursor) step1 Nucleophilic attack by hydroxyl oxygen on P start->step1 pocl3 P(O)Cl₃ pocl3->step1 - HCl intermediate Dichlorophosphate Ester Intermediate (Excellent Leaving Group) step1->intermediate step2 Nucleophilic attack by Cl⁻ at C4 position intermediate->step2 chloride Cl⁻ chloride->step2 product This compound step2->product byproduct [O₂PCl₂]⁻ + H⁺ step2->byproduct

Caption: Mechanism of POCl₃-mediated chlorination.

Safety and Hazard Management

All operations must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. It reacts violently with water, releasing toxic fumes of hydrogen chloride and phosphoric acid.[3] Avoid inhalation and skin contact. All glassware must be scrupulously dried before use. The quenching of POCl₃ is highly exothermic and must be performed slowly and with extreme caution, preferably by pouring the reaction mixture onto crushed ice.

  • This compound: This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[4] Avoid inhalation of dust and direct contact.

  • Work-up: The neutralization step with sodium bicarbonate will generate CO₂ gas. Ensure adequate venting to prevent pressure build-up.

Experimental Protocols

Step 1: Synthesis of 1-methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one

This protocol is based on established methods for the synthesis of related pyrazolopyridinone systems.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Notes
5-Amino-1-methylpyrazole97.125.00 g51.5
Diethyl malonate160.178.66 g (8.25 mL)54.11.05 eq
Sodium ethoxide68.053.86 g56.71.1 eq
Ethanol (absolute)46.07100 mL-Solvent
Dowtherm A-50 mL-High-boiling solvent

Procedure:

  • Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a reflux condenser, a magnetic stirrer, and a nitrogen inlet. Ensure all glassware is oven-dried.

  • Reagent Addition: Charge the flask with absolute ethanol (100 mL) and sodium ethoxide (3.86 g). Stir the mixture under a nitrogen atmosphere until the sodium ethoxide is fully dissolved.

  • Add 5-amino-1-methylpyrazole (5.00 g) to the solution, followed by the dropwise addition of diethyl malonate (8.25 mL) over 10 minutes.

  • Initial Condensation: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Solvent Exchange and Cyclization: After the initial condensation, cool the mixture and remove the ethanol under reduced pressure using a rotary evaporator.

  • Add Dowtherm A (50 mL) to the resulting residue. Heat the mixture to 240-250 °C using a suitable heating mantle and temperature controller. Maintain this temperature for 1-2 hours until cyclization is complete (monitored by TLC).

  • Work-up and Isolation: Cool the reaction mixture to room temperature. The product will precipitate. Add hexane (50 mL) to the slurry, stir for 15 minutes, and collect the solid by vacuum filtration.

  • Wash the collected solid with hexane (2 x 30 mL) and then with a small amount of cold ethanol to remove residual Dowtherm A.

  • Dry the product under vacuum to yield 1-methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one as a solid. The expected yield is typically in the range of 60-70%.

Step 2: Synthesis of this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Notes
1-methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one149.153.00 g20.1
Phosphorus oxychloride (POCl₃)153.3318.5 g (11.2 mL)120.6~6 eq (serves as reagent and solvent)
Dichloromethane (DCM)84.93100 mL-Extraction Solvent
Saturated Sodium Bicarbonate (aq)-~200 mL-For neutralization
Brine-50 mL-For washing
Anhydrous Sodium Sulfate (Na₂SO₄)142.04~10 g-Drying agent

Procedure:

G A Combine pyridinone precursor and POCl₃ in a dry flask. B Heat the mixture to reflux (approx. 110 °C) for 3-4 hours. A->B C Monitor reaction completion by TLC. B->C D Cool to RT, then remove excess POCl₃ under reduced pressure. C->D E CAUTION: Slowly pour the residue onto crushed ice. D->E Highly Exothermic! F Neutralize carefully with saturated NaHCO₃ solution until pH ~8. E->F Gas evolution (CO₂) G Extract the aqueous mixture with Dichloromethane (3x). F->G H Combine organic layers, wash with brine. G->H I Dry over anhydrous Na₂SO₄, filter, and concentrate. H->I J Purify the crude product by column chromatography or recrystallization. I->J

Caption: Experimental workflow for the chlorination step.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), add 1-methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one (3.00 g, 20.1 mmol).

  • Reagent Addition: In a fume hood, carefully add phosphorus oxychloride (11.2 mL, 120.6 mmol) to the flask. The mixture may become a slurry.

  • Reaction: Heat the mixture to reflux (oil bath temperature ~110-115 °C) with stirring. The solid should dissolve as the reaction proceeds. Maintain reflux for 3-4 hours.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using 10% Methanol in Dichloromethane as eluent), checking for the disappearance of the starting material.

  • Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator (ensure the vacuum pump is protected with a suitable trap).

  • Quenching (CRITICAL STEP): Prepare a large beaker (1 L) containing approximately 300 g of crushed ice. Very slowly and carefully, add the cooled reaction residue dropwise to the crushed ice with vigorous stirring. This step is highly exothermic and will release HCl gas. Perform this in the back of the fume hood.

  • Neutralization: Once the addition is complete and the ice has melted, slowly add saturated sodium bicarbonate solution to the aqueous mixture. Add portion-wise until the effervescence ceases and the pH of the solution is approximately 8.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a solid. The expected yield is typically 75-85%.

Product Characterization

The final product should be characterized to confirm its identity and purity.

  • Appearance: White to off-white solid.

  • Molecular Formula: C₇H₆ClN₃

  • Molar Mass: 167.59 g/mol [4]

  • ¹H NMR (500 MHz, CDCl₃): Expected chemical shifts (δ, ppm): The spectrum should show signals corresponding to the three aromatic protons on the pyrazolopyridine core and a singlet for the N-methyl group. Aromatic protons are expected in the range of δ 7.0-8.5 ppm, and the N-methyl singlet is expected around δ 3.8-4.2 ppm.

  • ¹³C NMR (125 MHz, CDCl₃): Expected signals for the 7 unique carbon atoms in the molecule.

  • Mass Spectrometry (ESI+): Calculated for [M+H]⁺: 168.0323; observed should be within tolerance.

References

one-pot synthesis of pyrazolo[4,3-c]pyridine core

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Streamlined One-Pot Domino Synthesis of the Bioactive Pyrazolo[4,3-c]pyridine Core

Abstract

The pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents, including recently FDA-approved drugs.[1] This document provides a comprehensive guide for the efficient, one-pot synthesis of this valuable core structure via a domino reaction. We delve into the underlying reaction mechanism, offer a detailed, step-by-step experimental protocol, and discuss the rationale behind key procedural choices to ensure reproducibility and success. This guide is intended for researchers in medicinal chemistry, drug discovery, and organic synthesis, providing a robust and scalable method for accessing a diverse array of pyrazolo[4,3-c]pyridine derivatives.

Introduction: The Significance of the Pyrazolo[4,3-c]pyridine Scaffold

The fusion of pyrazole and pyridine rings creates the pyrazolo[4,3-c]pyridine system, a heterocyclic scaffold that has garnered significant attention from the medicinal chemistry community. Its unique electronic and steric properties allow for diverse interactions with biological targets, leading to a broad spectrum of therapeutic activities.[2] Derivatives have demonstrated potent antimicrobial, anti-inflammatory, antiviral, and antitumor properties.[1][2]

The clinical relevance of this scaffold is highlighted by its presence in modern pharmaceuticals. For instance, Asciminib , an allosteric BCR-ABL1 tyrosine kinase inhibitor, and Vericiguat , a soluble guanylate cyclase stimulator for heart failure, both feature the pyrazolo[4,3-c]pyridine core, underscoring its importance in contemporary drug design.[1]

Traditional multi-step syntheses of such fused heterocycles often suffer from drawbacks including low overall yields, tedious purification of intermediates, and significant solvent waste. One-pot syntheses, particularly those employing domino or multicomponent reactions (MCRs), offer a more elegant and efficient alternative.[3] They align with the principles of green chemistry by minimizing steps, reducing waste, and improving atom economy, making them highly desirable for both academic research and industrial drug development.

Reaction Rationale and Mechanistic Insights

The protocol detailed herein utilizes a highly efficient, base-catalyzed domino reaction. This specific transformation brings together three key components in a single pot to rapidly construct the complex heterocyclic system.

Causality Behind Component Selection:

  • Component A (Hydrazone): An (Arylhydrazono)methyl-4H-chromen-4-one serves as the foundational building block, containing the pre-formed N-N bond essential for the pyrazole ring.

  • Component B (Amine): A primary amine provides a key nitrogen atom for the pyridine ring. The choice of amine allows for facile diversification at this position.

  • Component C (Active Methylene): Malononitrile is an ideal active methylene compound. Its acidic protons are easily removed by a mild base, and the two nitrile groups act as versatile synthetic handles for cyclization.

  • Catalyst (Base): A base, such as triethylamine, is crucial for deprotonating the malononitrile, which initiates the entire reaction cascade by transforming it into a potent nucleophile.[4]

The overall workflow can be visualized as a streamlined process from readily available starting materials to the final, complex product.

G cluster_start Starting Materials cluster_process One-Pot Reaction cluster_end Purification & Analysis A Hydrazone Derivative P Domino Cascade: - Michael Addition - Intramolecular Cyclization - Tautomerization A->P Ethanol, Et3N Room Temp. B Primary Amine B->P Ethanol, Et3N Room Temp. C Malononitrile C->P Ethanol, Et3N Room Temp. D Pyrazolo[4,3-c]pyridine Core P->D E Filtration & Washing D->E F Characterization (NMR, MS) E->F

Caption: High-level workflow for the one-pot synthesis.

The reaction proceeds through a domino sequence, where the product of one reaction becomes the substrate for the next in the same pot. The proposed mechanism involves an initial Michael addition of the deprotonated malononitrile to the activated hydrazone, followed by an intramolecular cyclization and subsequent tautomerization to yield the stable aromatic pyrazolo[4,3-c]pyridine system.

Detailed Experimental Protocol

This protocol describes a general procedure for the one-pot synthesis of pyrazolopyridines containing a chromone moiety, adapted from established literature.[4]

3.1. Materials and Reagents

ReagentCAS NumberSupplierTypical GradeNotes
(Arylhydrazono)methyl-4H-chromen-4-one (1)VariesSynthesized¹>95%Starting hydrazone derivative.
Primary Amine (e.g., Aniline) (2)62-53-3Sigma-AldrichReagentUsed as a 1.2 molar equivalent.
Malononitrile (3)109-77-3Sigma-AldrichReagentUsed as a 1.2 molar equivalent.
Triethylamine (Et₃N)121-44-8Sigma-AldrichAnhydrousActs as the base catalyst.
Ethanol (EtOH)64-17-5Fisher ChemicalAnhydrousReaction solvent.
Ethyl Acetate141-78-6Sigma-AldrichACS GradeFor TLC and washing.
n-Hexane110-54-3Sigma-AldrichACS GradeFor TLC and washing.

¹Starting (arylhydrazono)methyl-4H-chromen-4-ones can be readily synthesized by stirring equivalent amounts of a 3-formylchromone derivative and a corresponding hydrazine derivative in ethanol at room temperature for 3 hours.[4]

3.2. Equipment

  • 25 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Buchner funnel and filter paper for filtration

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

3.3. Step-by-Step Procedure

  • Reaction Setup: To a 25 mL round-bottom flask containing a magnetic stir bar, add 3 mL of ethanol.

  • Addition of Reactants: Add the (arylhydrazono)methyl-4H-chromen-4-one derivative (1) (1.0 mmol, 1.0 eq).

  • To this suspension, add the primary amine (2) (1.2 mmol, 1.2 eq) and malononitrile (3) (1.2 mmol, 1.2 eq).

  • Initiation of Reaction: Add triethylamine (2-3 drops) to the mixture.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature.

  • Monitoring Progress: The progress of the reaction should be monitored by TLC (eluent: ethyl acetate/n-hexane 1:2 v/v). The reaction is typically complete within 3-4 hours, often indicated by the formation of a precipitate.[4]

  • Product Isolation: Upon completion, isolate the solid product by vacuum filtration through a Buchner funnel.

  • Washing and Drying: Wash the collected precipitate thoroughly with water, followed by a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the final product under vacuum to obtain the purified pyrazolo[4,3-c]pyridine derivative. The product is often of high purity directly after filtration and washing.

Characterization and Expected Results

The synthesized compounds can be characterized using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the final product.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition and molecular weight.

  • Yields: This reaction is known for its efficiency, with reported yields often ranging from good to excellent, depending on the specific substrates used.

Table of Representative Yields

Hydrazone Substituent (Aryl)Amine (R)Product Yield (%)
PhenylBenzyl85
4-ChlorophenylBenzyl88
4-MethylphenylBenzyl80
Phenyl4-Chloroaniline75
4-Chlorophenyl4-Chloroaniline78
Data synthesized from representative examples in the literature.[4]

Mechanistic Visualization

The domino reaction proceeds through a series of interconnected steps within the single reaction vessel. The following diagram illustrates the plausible mechanistic pathway.

G A Malononitrile C Carbanion Intermediate A:e->C:w -H+ D Hydrazone Substrate B Base (Et3N) B->A E Michael Adduct C:s->E:n Michael Addition D->E G Cyclized Intermediate E:e->G:w Thorpe-Ziegler Cyclization F Intramolecular Cyclization I Final Pyrazolo[4,3-c]pyridine Product G:e->I:w Dehydration/ Aromatization H Tautomerization/ Aromatization

Caption: Plausible mechanism for the domino reaction.

Expert Insight: The choice of ethanol as a solvent is strategic; it readily dissolves the starting materials and the base catalyst while often allowing the final, more complex product to precipitate upon formation, which greatly simplifies purification. The reaction's success at room temperature highlights its thermodynamic favorability and low activation energy barrier.

Safety and Handling

  • Malononitrile: Highly toxic if swallowed, in contact with skin, or if inhaled. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Triethylamine: Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage. Handle in a fume hood.

  • Solvents: Ethanol, ethyl acetate, and hexane are flammable. Keep away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This application note details a robust, efficient, and scalable one-pot synthesis of the medicinally important pyrazolo[4,3-c]pyridine core. By employing a base-catalyzed domino reaction, this method provides rapid access to a library of derivatives from simple starting materials. The protocol is characterized by its operational simplicity, mild reaction conditions, and high yields, making it an invaluable tool for researchers engaged in drug discovery and synthetic organic chemistry.

References

Profiling 4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine: A Technical Guide for Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolopyridine scaffold is recognized as a "privileged" structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for targeted therapies.[1][2] This application note provides a comprehensive technical guide for researchers and drug development professionals on how to design and execute robust in vitro and cellular assays to characterize the kinase inhibitory activity of 4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine . Drawing on the established activity of structurally related compounds, such as the 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)ureas which have shown potent inhibition of Extracellular Signal-Regulated Kinase (ERK), this guide uses ERK as a primary example for building an assessment cascade.[3][4] We present detailed, field-proven protocols for luminescence-based biochemical assays, discuss orthogonal validation methods, and provide insights into data analysis and troubleshooting to ensure the generation of high-quality, reproducible data for kinase inhibitor profiling.

Compound Characteristics and Handling

A thorough understanding of the test compound's physical and chemical properties is the foundation of any successful screening campaign. This compound is a small molecule whose characteristics are summarized below.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₇H₆ClN₃ --INVALID-LINK--[5]
Molecular Weight 167.59 g/mol --INVALID-LINK--[5]
CAS Number 1289014-47-6 --INVALID-LINK--[5]
Appearance Solid (Varies by supplier) N/A

| Storage | Store at 2-8°C in a dark, inert atmosphere |[6] |

Protocol 1.1: Preparation of Stock Solutions

Causality: The accuracy of potency measurements (e.g., IC₅₀) is critically dependent on the precise concentration of the inhibitor. Dimethyl sulfoxide (DMSO) is the standard solvent for most small-molecule library compounds due to its high solubilizing power. Preparing a high-concentration primary stock minimizes the final DMSO concentration in the assay, which can interfere with enzyme activity at levels typically above 1-2%.

Steps:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Accurately weigh the desired amount of the compound using a calibrated analytical balance.

  • Add the appropriate volume of 100% anhydrous DMSO to achieve a final concentration of 10 mM or 20 mM. For example, to make a 10 mM stock from 1 mg of compound (MW = 167.59 g/mol ):

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

    • Volume (µL) = (0.001 g / 167.59 g/mol ) / (0.010 mol/L) * 1,000,000 µL/L ≈ 596.7 µL

  • Vortex the solution vigorously for 2-5 minutes. If necessary, use a brief sonication step in a water bath to ensure complete dissolution. Visually inspect the solution against a light source to confirm the absence of particulates.

  • Aliquot the stock solution into small-volume, low-binding tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

The Landscape of Kinase Inhibition Assays

Protein kinases catalyze the transfer of a γ-phosphate group from ATP to a protein or peptide substrate.[7][8] An inhibitor functions by blocking this process. The choice of assay technology is a critical decision driven by factors such as throughput needs, sensitivity requirements, cost, and the specific information sought (e.g., biochemical potency vs. cellular target engagement).

G cluster_reaction Core Kinase Reaction cluster_inhibition Inhibition & Measurement Kinase Kinase Reaction Phosphorylation Kinase->Reaction ATP ATP ATP->Reaction Measurement Assay Readout (Luminescence, Fluorescence, etc.) ATP->Measurement Detects Change In Substrate Substrate Substrate->Reaction ADP ADP Reaction->ADP Product 1 P_Substrate Phospho-Substrate Reaction->P_Substrate Product 2 ADP->Measurement Detects Change In P_Substrate->Measurement Detects Change In Inhibitor Test Compound (4-chloro-1-methyl-1H- pyrazolo[4,3-c]pyridine) Inhibitor->Reaction Blocks Reaction Analysis IC₅₀ Determination Measurement->Analysis Generates Data For

Figure 1: General principle of a kinase inhibition assay.

Table 2: Comparison of Common Kinase Assay Technologies

Assay Technology Principle Pros Cons
Luminescence Measures ATP depletion (Kinase-Glo®) or ADP production (ADP-Glo™) via a luciferase-coupled reaction.[7][9] Homogeneous ("mix-and-read"), high sensitivity, wide dynamic range, suitable for HTS.[10] Prone to interference from compounds that inhibit luciferase or alter ATP levels non-specifically.[11][12]
TR-FRET Measures phosphorylation via proximity-based energy transfer between a donor-labeled antibody and an acceptor-labeled substrate.[9][13] Homogeneous, ratiometric detection reduces well-to-well variability, robust for HTS. Requires specific antibodies and labeled substrates; potential for compound fluorescence interference.
Fluorescence Polarization (FP) Measures the displacement of a small fluorescent tracer from the kinase active site by a competitive inhibitor.[13][14] Homogeneous, direct binding measurement, cost-effective for HTS. Limited to competitive inhibitors, requires a suitable fluorescent tracer, less sensitive for large substrates.[14]

| Radiometric | Measures the incorporation of radioactive ³²P from [γ-³²P]ATP into a substrate, captured on a filter membrane (e.g., P81 paper).[8][15] | Considered the "gold standard" for direct activity measurement, highly sensitive, universal for any kinase.[16] | Requires handling of radioactive materials, safety concerns, waste disposal issues, low throughput.[8] |

Primary Protocol: Luminescence-Based Biochemical IC₅₀ Determination

For initial high-throughput screening (HTS) and potency determination, the ADP-Glo™ Kinase Assay is an excellent choice. It directly quantifies the enzymatic product (ADP), making it highly sensitive to even low levels of substrate conversion, and its "glow" luminescence signal is stable and robust.[12]

Assay Principle: ADP-Glo™

The assay is a two-step process. First, the kinase reaction proceeds, generating ADP. Second, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert the ADP into ATP, which is then used by a thermostable luciferase to generate a light signal directly proportional to kinase activity.[9][12]

G cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: ATP Depletion cluster_step3 Step 3: Signal Generation s1_start Kinase + Substrate + ATP + Inhibitor s1_reaction Incubate (e.g., 60 min @ RT) s1_start->s1_reaction s1_products ADP + Phospho-Substrate + Unused ATP s1_reaction->s1_products s2_add Add ADP-Glo™ Reagent s1_products->s2_add Transfer to Detection Plate s2_reaction Incubate (e.g., 40 min @ RT) s2_add->s2_reaction s2_products ADP + Phospho-Substrate (ATP is depleted) s2_reaction->s2_products s3_add Add Kinase Detection Reagent s2_products->s3_add s3_reaction Incubate (e.g., 30 min @ RT) s3_add->s3_reaction s3_convert ADP → ATP (via Detection Reagent) s3_reaction->s3_convert s3_light ATP + Luciferin → Light s3_convert->s3_light Read Read s3_light->Read Read Luminescence

Figure 2: Workflow of the ADP-Glo™ Kinase Assay.

Reagents and Materials
  • Kinase: Recombinant human ERK2 (or other kinase of interest).

  • Substrate: Myelin Basic Protein (MBP) or a specific peptide substrate.

  • Compound: 10 mM stock of this compound in DMSO.

  • Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat. No. V9101 or similar).

  • Buffer: Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • ATP: High-purity ATP solution.

  • Plates: White, low-volume, 384-well assay plates (e.g., Corning #3572).

  • Instruments: Multichannel pipettes, plate shaker, luminescence-capable plate reader.

Protocol: IC₅₀ Determination

Causality: A dose-response curve is essential to determine the potency (IC₅₀) of an inhibitor. A serial dilution series, typically using a 3-fold or 10-fold dilution factor over 10-12 points, provides the necessary data to accurately model the inhibition profile. The ATP concentration should be set at or near its Michaelis constant (Kₘ) for the kinase, as this condition provides high sensitivity for detecting ATP-competitive inhibitors.[10]

Steps:

  • Compound Dilution: a. Prepare a serial dilution plate. Add 30 µL of DMSO to columns 2-12 of a 96-well plate. b. Add 45 µL of the 10 mM compound stock to column 1. c. Perform a 1:3 serial dilution by transferring 15 µL from column 1 to 2, mix, then 15 µL from column 2 to 3, and so on. Column 12 will serve as the DMSO-only (0% inhibition) control. d. Prepare an intermediate dilution plate by transferring a small volume (e.g., 1 µL) of each concentration from the serial dilution plate into a new plate containing assay buffer. This dilutes the DMSO and brings the compound to a working concentration (e.g., 4x the final desired concentration).

  • Assay Plate Setup (Final Volume 10 µL): a. Test Wells: Add 2.5 µL of the intermediate compound dilutions to the appropriate wells of a 384-well assay plate. b. Positive Control (0% Inhibition): Add 2.5 µL of the diluted DMSO control. c. Negative Control (100% Inhibition): Add 2.5 µL of assay buffer. In a separate well, a known potent inhibitor can also be used. d. Add 2.5 µL of a 4x Kinase/Substrate mix (e.g., 40 ng/µL ERK2, 4 mg/mL MBP) to all wells except the negative control. Add 2.5 µL of substrate only to the negative control wells. e. Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction: a. Add 5 µL of 2x ATP solution (at the pre-determined Kₘ concentration) to all wells to start the reaction. b. Shake the plate gently for 30 seconds, then incubate at room temperature for 60 minutes (or the optimized time).

  • Signal Detection: a. Stop the reaction by adding 10 µL of ADP-Glo™ Reagent to each well. b. Shake for 1 minute, then incubate for 40 minutes at room temperature. c. Add 20 µL of Kinase Detection Reagent to each well. d. Shake for 1 minute, then incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize. e. Read the plate on a luminescence plate reader.

Data Analysis
  • Define Controls:

    • RLU_max (Maximum Signal / 0% Inhibition): Average of the DMSO-only wells.

    • RLU_min (Minimum Signal / 100% Inhibition): Average of the no-kinase wells.

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (RLU_sample - RLU_min) / (RLU_max - RLU_min))

  • Determine IC₅₀:

    • Plot % Inhibition versus the log of the inhibitor concentration.

    • Fit the data using a four-parameter logistic (4PL) curve in a suitable software package (e.g., GraphPad Prism, Dotmatics). The IC₅₀ is the concentration of inhibitor that produces 50% inhibition.

Orthogonal Assays for Hit Validation

Trustworthiness: A key principle of robust drug discovery is the validation of primary screening hits through orthogonal assays. These assays use different detection technologies or biological contexts to confirm that the observed activity is genuine and not an artifact of the primary assay format.[11]

The Gold Standard: Radiometric Filter Binding Assay

This assay directly measures the enzymatic transfer of a radiolabeled phosphate, making it the benchmark for confirming kinase inhibition.[8][15]

Brief Protocol:

  • Set up the kinase reaction as described above, but substitute cold ATP with [γ-³²P]ATP.

  • After incubation, spot a portion of the reaction mixture onto a P81 phosphocellulose filter mat.[15][17] The positively charged peptide/protein substrate binds to the negatively charged paper.

  • Wash the filter mat extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.[15]

  • Dry the mat and measure the incorporated radioactivity using a scintillation counter or phosphorimager.

  • Inhibition is observed as a decrease in radioactive signal.

Cellular Context: NanoBRET™ Target Engagement Assay

Biochemical assays use purified components, which may not reflect the complex environment inside a cell. Cellular target engagement assays confirm that the compound can enter the cell and bind to its intended target.

Principle: The NanoBRET™ assay measures compound binding in live cells. The target kinase is expressed as a fusion with NanoLuc® Luciferase (the energy donor). A fluorescent tracer that binds to the kinase's active site is added (the energy acceptor). When the tracer is bound, Bioluminescence Resonance Energy Transfer (BRET) occurs. A test compound that competes for the same binding site will displace the tracer, leading to a loss of BRET signal.[18]

G cluster_bound No Inhibitor: Tracer Bound cluster_displaced With Inhibitor: Tracer Displaced Kinase Kinase-NanoLuc® Tracer Fluorescent Tracer BRET High BRET Signal Tracer->BRET Energy Transfer Kinase2 Kinase-NanoLuc® BRET2 Low BRET Signal Kinase2->BRET2 No Energy Transfer Tracer2 Fluorescent Tracer Inhibitor Inhibitor

Figure 3: Principle of the NanoBRET™ Target Engagement Assay.

Troubleshooting and Key Considerations

Table 3: Common Assay Problems and Solutions

Problem Potential Cause(s) Recommended Solution(s)
Low Z'-factor (<0.5) Suboptimal reagent concentrations; short incubation time; low enzyme activity. Re-optimize kinase, substrate, and ATP concentrations. Increase incubation time, ensuring the reaction remains in the linear range.
High Well-to-Well Variability Pipetting errors; poor mixing; compound precipitation. Use calibrated pipettes; ensure thorough mixing after reagent addition; visually inspect compound dilution plates for precipitation.
False Positives in Luminescence Assay Compound inhibits luciferase. Perform a counter-screen: test the compound directly against the luciferase enzyme in the absence of the kinase reaction.[11]
Inconsistent IC₅₀ Values Compound instability in buffer; lot-to-lot variability of reagents. Check compound stability over the assay time course. Qualify new lots of kinase, substrate, and ATP before use in screening.

| Biochemical IC₅₀ ≠ Cellular EC₅₀ | Poor cell permeability; compound is an efflux pump substrate; high intracellular ATP concentration. | This is expected. Cellular assays are essential to confirm on-target activity in a physiological context. High intracellular ATP (~1-10 mM) makes it harder for ATP-competitive inhibitors to work.[16] |

References

Application Notes and Protocols for the Characterization of 4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif is found in various biologically active molecules, making its unambiguous characterization a critical step in synthesis, quality control, and metabolic studies. This document provides a comprehensive guide to the analytical methods and protocols for the thorough characterization of this compound, ensuring scientific integrity and reproducibility. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step instructions.

The structural integrity and purity of a compound are paramount in research and development. The protocols outlined below are designed to provide a multi-faceted analytical approach, ensuring a comprehensive and validated characterization of this compound.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for the selection and optimization of analytical methods.

PropertyValueSource
Molecular FormulaC₇H₆ClN₃--INVALID-LINK--[1]
Molecular Weight167.59 g/mol --INVALID-LINK--[1]
Monoisotopic Mass167.0250249 Da--INVALID-LINK--[1]
AppearanceExpected to be a solidInferred from similar compounds[2]
StorageKeep in a dark place, under an inert atmosphere, at 2-8°C--INVALID-LINK--[3][4]

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are indispensable for confirming the identity and purity of this compound.

Causality Behind Experimental Choices

The choice of solvent is critical in NMR. Deuterated chloroform (CDCl₃) is a common initial choice for many organic compounds due to its excellent solubilizing properties and relatively clean spectral window. However, if solubility is an issue, or if specific proton exchanges need to be monitored, other solvents like deuterated dimethyl sulfoxide (DMSO-d₆) can be employed. The operating frequency of the NMR spectrometer (e.g., 300 MHz, 500 MHz) will determine the resolution of the spectra; higher frequencies provide better separation of signals.

¹H NMR Spectroscopy Protocol

Objective: To determine the number, environment, and connectivity of protons in the molecule.

Instrumentation: 300 MHz (or higher) NMR Spectrometer

Materials:

  • This compound sample (approx. 5-10 mg)

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • NMR tube (5 mm)

  • Pipettes and vials

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the deuterated solvent.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used.

    • Transfer the solution to an NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

Expected ¹H NMR Spectral Data (Predicted):

Based on the structure of this compound and data from analogous compounds[5][6], the following proton signals are expected:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0-8.5Doublet1HAromatic CH (Pyridine ring)
~7.0-7.5Doublet1HAromatic CH (Pyridine ring)
~7.5-8.0Singlet1HAromatic CH (Pyrazole ring)
~3.8-4.2Singlet3HN-CH₃

Note: The exact chemical shifts and coupling constants will need to be determined experimentally.

¹³C NMR Spectroscopy Protocol

Objective: To determine the number and chemical environment of carbon atoms.

Procedure:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup and Data Acquisition:

    • Tune the probe for ¹³C.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

Expected ¹³C NMR Spectral Data (Predicted):

Based on the structure and data from similar pyrazolo[4,3-c]pyridine derivatives, the following carbon signals are anticipated:

Chemical Shift (δ, ppm)Assignment
~150-160C-Cl (Pyridine ring)
~140-150Quaternary C (ring junction)
~130-140CH (Pyrazole ring)
~120-130Quaternary C (ring junction)
~110-120CH (Pyridine ring)
~100-110CH (Pyridine ring)
~35-45N-CH₃

II. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.

Causality Behind Experimental Choices

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, nitrogen-containing heterocyclic compounds as it typically produces a prominent protonated molecule ([M+H]⁺). This minimizes fragmentation and provides a clear indication of the molecular weight. Time-of-flight (TOF) and Orbitrap are common mass analyzers for HRMS, offering high accuracy and resolution.

High-Resolution Mass Spectrometry (HRMS) Protocol

Objective: To determine the exact mass of the molecule and confirm its elemental composition.

Instrumentation: ESI-TOF or ESI-Orbitrap Mass Spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source.

    • Acquire the mass spectrum in positive ion mode.

    • The instrument should be calibrated to ensure high mass accuracy.

Expected HRMS Data:

  • Calculated Monoisotopic Mass for [C₇H₆ClN₃ + H]⁺: 168.03230 m/z.[7]

  • The experimentally determined mass should be within a narrow tolerance (e.g., ± 5 ppm) of the calculated mass.

III. High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of a compound and for quantitative analysis.

Causality Behind Experimental Choices

Reversed-phase HPLC is the most common mode for the analysis of moderately polar organic compounds. A C18 column is a good starting point due to its versatility. The mobile phase composition (typically a mixture of acetonitrile or methanol and water with a modifier like formic acid or trifluoroacetic acid) is optimized to achieve good peak shape and resolution. The modifier helps to improve peak shape for basic compounds like pyridines by suppressing the ionization of silanol groups on the silica support.[8]

HPLC Purity Analysis Protocol

Objective: To determine the purity of the this compound sample.

Instrumentation: HPLC system with a UV detector.

Chromatographic Conditions (Starting Point):

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm (or determined by UV scan)
Injection Volume 10 µL

Procedure:

  • Sample Preparation: Prepare a solution of the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram.

  • Data Interpretation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

IV. Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N, Cl) in a compound. This is a fundamental technique for confirming the empirical formula.

Elemental Analysis Protocol

Objective: To experimentally determine the percentage of carbon, hydrogen, nitrogen, and chlorine in the sample.

Procedure:

  • A precisely weighed sample is combusted in a stream of oxygen.

  • The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.

  • Chlorine content can be determined by various methods, including titration or ion chromatography after combustion.

Theoretical Elemental Composition for C₇H₆ClN₃:

ElementPercentage
Carbon (C)50.16%
Hydrogen (H)3.61%
Chlorine (Cl)21.15%
Nitrogen (N)25.07%

The experimentally determined values should be within ±0.4% of the theoretical values.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the characterization process.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity Assessment cluster_validation Final Validation Synthesis Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Structural Elucidation MS Mass Spectrometry (HRMS) Synthesis->MS Molecular Weight Confirmation HPLC HPLC (Purity) Synthesis->HPLC Purity Assessment EA Elemental Analysis Synthesis->EA Elemental Composition Validated Validated Structure & Purity NMR->Validated MS->Validated HPLC->Validated EA->Validated

Caption: Workflow for the comprehensive characterization of this compound.

Trustworthiness and Self-Validation

The strength of this characterization approach lies in its multi-technique, orthogonal methodology. Each analytical method provides a piece of the structural puzzle, and their collective agreement constitutes a self-validating system. For instance, the molecular formula confirmed by HRMS should be consistent with the elemental analysis and corroborated by the integration and types of signals observed in the ¹H and ¹³C NMR spectra. The single, sharp peak in the HPLC chromatogram, accounting for >95% of the total area, confirms the purity of the sample analyzed by the other spectroscopic methods. Discrepancies in the data from any of these techniques would indicate the presence of impurities, residual solvents, or an incorrect structure, necessitating further purification and re-analysis.

References

Application Note: Spectroscopic Characterization of 4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive protocol for the structural characterization of 4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. The pyrazolo[4,3-c]pyridine scaffold is a recognized privileged structure due to its similarity to endogenous purines, making it a valuable core for designing targeted therapeutics. Accurate and unambiguous structural confirmation is paramount for advancing such compounds in a research pipeline. This document outlines detailed methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy and Electron Ionization Mass Spectrometry (EI-MS), offering field-proven insights into experimental design, data acquisition, and spectral interpretation.

Introduction

This compound (C₇H₆ClN₃) is a substituted bicyclic heteroaromatic compound with a molecular weight of 167.59 g/mol .[1] Its core structure, a fusion of pyrazole and pyridine rings, is a key pharmacophore in many biologically active molecules, including kinase inhibitors.[2] Given its potential as a building block in synthetic and medicinal chemistry, rigorous analytical characterization is essential to verify its identity and purity. This application note serves as a practical guide for researchers, providing both the protocols to acquire high-quality data and the framework to interpret it correctly.

Compound Details:

  • IUPAC Name: this compound

  • Molecular Formula: C₇H₆ClN₃

  • Monoisotopic Mass: 167.02502 Da[1]

  • CAS Number: 1289014-47-6[1]

Analytical Workflow Overview

The definitive structural elucidation of a synthetic compound like this compound relies on the synergistic use of multiple analytical techniques. NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the connectivity of atoms, while mass spectrometry confirms the molecular weight and offers clues to the structure through fragmentation analysis.

G cluster_synthesis Compound Synthesis cluster_analysis Structural Characterization cluster_data Data Interpretation Compound 4-chloro-1-methyl-1H- pyrazolo[4,3-c]pyridine NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR MS Mass Spectrometry (EI-MS) Compound->MS NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data MS_Data Molecular Ion & Fragmentation Pattern MS->MS_Data Confirmation Structural Confirmation NMR_Data->Confirmation MS_Data->Confirmation

Caption: Overall workflow for structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The protocol below is optimized for standard characterization.

Part A: Experimental Protocol - NMR Sample Preparation & Acquisition

Causality: The choice of a deuterated solvent is critical to avoid large, interfering solvent signals in ¹H NMR.[2] Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its single, well-defined residual peak. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable alternative for less soluble compounds.[3]

  • Sample Weighing: Accurately weigh 5-10 mg of this compound.

  • Dissolution: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃).

  • Homogenization: Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may be required for less soluble samples.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution. A good shim results in a sharp, symmetrical solvent peak.

  • Acquisition Parameters (¹H NMR):

    • Spectrometer Frequency: 400 MHz or higher is recommended for better signal dispersion.

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 8-16 scans are typically sufficient.

    • Reference: The residual solvent peak (CHCl₃ at δ 7.26 ppm) is used for calibration.[2]

  • Acquisition Parameters (¹³C NMR):

    • Spectrometer Frequency: 100 MHz (for a 400 MHz ¹H instrument).

    • Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 256-1024 scans are typically required due to the low natural abundance of ¹³C.

    • Reference: The solvent peak (CDCl₃ at δ 77.23 ppm) is used for calibration.[2]

Part B: Data Interpretation & Predicted Spectra

The following tables outline the predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established chemical shift theory and data from similar heterocyclic systems. Accurate prediction is a key step in streamlining the assignment process.[4][5]

Caption: Structure with atom numbering for NMR assignments.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

PositionPredicted δ (ppm)MultiplicityIntegrationAssignment
1-CH₃3.9 - 4.1Singlet (s)3HN-Methyl
H-37.9 - 8.1Singlet (s)1HPyrazole CH
H-67.3 - 7.5Doublet (d)1HPyridine CH
H-78.3 - 8.5Doublet (d)1HPyridine CH
  • Rationale: The N-methyl protons are expected to be a sharp singlet around 4.0 ppm. The pyrazole proton (H-3) is a singlet as it has no adjacent protons. The pyridine protons (H-6 and H-7) will appear as doublets due to coupling with each other. H-7 is expected to be further downfield due to the deshielding effect of the adjacent nitrogen atom.

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

PositionPredicted δ (ppm)Description
1-CH₃35 - 38N-Methyl Carbon
C-3130 - 135Pyrazole CH
C-3a120 - 125Quaternary Bridgehead C
C-4145 - 150Quaternary C-Cl
C-6115 - 120Pyridine CH
C-7148 - 152Pyridine CH
C-7a138 - 142Quaternary Bridgehead C
  • Rationale: The spectrum should contain seven distinct signals. The N-methyl carbon will be the most upfield signal. The carbon bearing the chlorine atom (C-4) and the C-7 carbon adjacent to the pyridine nitrogen are expected to be the most downfield due to strong electron-withdrawing effects.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound, which serves as a primary confirmation of its identity. Electron Ionization (EI) is a hard ionization technique that provides reproducible fragmentation patterns, offering a structural "fingerprint".[6]

Part A: Experimental Protocol - Mass Spectrometry Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (approx. 100 µg/mL) in a volatile solvent like methanol or dichloromethane.

  • Instrument: A Gas Chromatography-Mass Spectrometry (GC-MS) system or a direct insertion probe can be used.

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: Set to the standard 70 eV. This high energy ensures consistent and extensive fragmentation, which is useful for library matching and structural analysis.[7]

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: Set a wide scan range, for example, m/z 40-400, to capture both low-mass fragments and the molecular ion.

Part B: Data Interpretation - Molecular Ion & Fragmentation
  • Molecular Ion (M⁺•): The primary goal is to identify the molecular ion peak. For this compound, the molecular formula is C₇H₆ClN₃.

    • The key signature to look for is the isotopic pattern of chlorine. Natural chlorine consists of two main isotopes: ³⁵Cl (~75%) and ³⁷Cl (~25%).[8]

    • This results in two peaks for any chlorine-containing ion: an "M" peak and an "M+2" peak, separated by 2 m/z units, with a relative intensity ratio of approximately 3:1.[9]

    • Expected Molecular Ion: A peak at m/z 167 (for the ³⁵Cl isotope) and a peak at m/z 169 (for the ³⁷Cl isotope) in a ~3:1 ratio.

  • Plausible Fragmentation Pathway: The fragmentation pattern provides structural validation. High-energy EI causes the molecular ion to break apart into smaller, stable charged fragments.[10]

G M [C₇H₆ClN₃]⁺• m/z 167/169 F1 [C₇H₅N₃]⁺• m/z 132 M->F1 - Cl• F3 [C₅H₅N₃]⁺• m/z 119 M->F3 - HCN F2 [C₆H₃N₂]⁺ m/z 103 F1->F2 - HCN

Caption: Proposed EI-MS fragmentation pathway.

Table 3: Predicted Mass Spectrometry Data

m/z (for ³⁵Cl)Proposed FragmentNotes
167[C₇H₆ClN₃]⁺•Molecular Ion (M⁺•)
169[C₇H₆³⁷ClN₃]⁺•M+2 Isotope Peak
132[C₇H₅N₃]⁺•Loss of a chlorine radical (•Cl)
119[C₅H₅N₃]⁺•Loss of hydrogen cyanide (HCN) from M⁺•
103[C₆H₃N₂]⁺Loss of HCN from the [M-Cl]⁺ fragment

Conclusion

The combined application of NMR spectroscopy and mass spectrometry provides an unambiguous structural confirmation of this compound. ¹H and ¹³C NMR define the precise arrangement and chemical environment of the hydrogen and carbon atoms, while EI-MS confirms the molecular weight and the presence of a chlorine atom through its characteristic isotopic signature. The protocols and interpretive guidelines presented in this document offer a robust framework for the routine characterization of this and related heterocyclic compounds, ensuring data integrity for researchers in synthetic chemistry and drug discovery.

References

The Strategic Utility of 4-Chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Targeted Therapies

In the landscape of contemporary drug discovery, the quest for novel molecular architectures that can effectively and selectively engage with biological targets is paramount. Among the heterocyclic scaffolds that have garnered significant attention, the pyrazolopyridine core stands out as a "privileged structure." Its resemblance to endogenous purines allows it to interact with a wide array of enzymes, particularly kinases, making it a cornerstone in the development of targeted therapies for oncology, inflammation, and neurodegenerative disorders. This guide focuses on a particularly valuable derivative: 4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine . The strategic placement of a chloro group at the 4-position transforms this molecule into a versatile and reactive intermediate, unlocking a diverse chemical space for the synthesis of potent and selective bioactive compounds. The methyl group at the 1-position of the pyrazole ring provides a fixed point of substitution, which can be crucial for optimizing binding interactions with target proteins. This document provides a comprehensive overview of the synthesis, functionalization, and application of this key building block, complete with detailed protocols and mechanistic insights for researchers at the forefront of medicinal chemistry.

Core Applications in Medicinal Chemistry: A Gateway to Potent Inhibitors

The this compound scaffold is a linchpin in the synthesis of a multitude of targeted inhibitors. The reactivity of the C4-chloro substituent allows for its displacement by various nucleophiles, primarily through palladium-catalyzed cross-coupling reactions, to introduce a diverse range of functionalities. This versatility has been exploited to develop inhibitors for several important classes of enzymes.

Kinase Inhibition: Targeting the ATP-Binding Site

The structural similarity of the pyrazolo[4,3-c]pyridine core to adenine enables it to act as a competitive inhibitor at the ATP-binding site of numerous protein kinases.[1] The 4-position of the scaffold is a key vector for introducing substituents that can form crucial interactions with the hinge region and other pockets of the kinase domain, thereby dictating potency and selectivity. Derivatives of the related pyrazolo[3,4-b]pyridine scaffold have shown potent inhibitory activity against Tropomyosin receptor kinases (TRKs), which are implicated in various cancers.[2] The general strategy involves using the 4-chloro intermediate to introduce larger, often aromatic or heteroaromatic, moieties that can occupy the hydrophobic regions of the ATP-binding pocket.

Carbonic Anhydrase Inhibition: A Novel Approach to Anti-infectives and Anti-cancer Agents

Derivatives of the pyrazolo[4,3-c]pyridine scaffold have also been investigated as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological and pathological processes.[3] Sulfonamide-bearing derivatives, synthesized from the corresponding amino-pyrazolopyridines (which can be derived from the 4-chloro intermediate), have shown potent inhibition of several human CA isoforms as well as bacterial CAs.[3] This opens avenues for the development of novel diuretics, anti-glaucoma agents, and even anti-bacterial drugs with a non-classical mechanism of action.

Synthetic Protocols and Methodologies

The true value of this compound lies in its utility as a reactive intermediate. Below are detailed protocols for its plausible synthesis and subsequent functionalization, drawing upon established methodologies for related heterocyclic systems.

Protocol 1: Synthesis of this compound

Reaction Scheme:

Synthesis_of_4_chloro_1_methyl_1H_pyrazolo_4_3_c_pyridine cluster_0 Plausible Synthetic Route start 3-Amino-1-methylpyrazole intermediate1 Condensation Product start->intermediate1 1. Diethyl malonate, NaOEt, EtOH 2. Heat intermediate2 1-Methyl-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one intermediate1->intermediate2 Cyclization product 4-Chloro-1-methyl-1H- pyrazolo[4,3-c]pyridine intermediate2->product POCl3, heat

Caption: Plausible synthetic route to the title compound.

Step-by-Step Procedure:

  • Synthesis of 1-Methyl-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one:

    • To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add 3-amino-1-methylpyrazole.

    • To this mixture, add diethyl malonate dropwise at room temperature.

    • Heat the reaction mixture at reflux for several hours, monitoring the progress by TLC.

    • Upon completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).

    • The cyclized product, 1-methyl-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one, is expected to precipitate and can be collected by filtration.

  • Chlorination to this compound:

    • Suspend the dried 1-methyl-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one in phosphorus oxychloride (POCl₃).

    • Heat the mixture at reflux for 2-4 hours. The reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.

    • After cooling, carefully pour the reaction mixture onto crushed ice.

    • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 4-Amino Derivatives

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4][5][6] This reaction is ideal for converting this compound into a diverse library of 4-amino derivatives.

Reaction Scheme:

Buchwald_Hartwig_Amination cluster_1 Buchwald-Hartwig Amination start 4-Chloro-1-methyl-1H- pyrazolo[4,3-c]pyridine product 4-(R1R2N)-1-methyl-1H- pyrazolo[4,3-c]pyridine start->product Pd catalyst (e.g., Pd2(dba)3) Ligand (e.g., Xantphos) Base (e.g., Cs2CO3) Toluene, heat amine R1R2NH amine->product

Caption: General scheme for Buchwald-Hartwig amination.

Step-by-Step Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 eq.), the desired primary or secondary amine (1.2 eq.), cesium carbonate (Cs₂CO₃, 2.0 eq.), and the phosphine ligand (e.g., Xantphos, 0.1 eq.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium source (e.g., tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃, 0.05 eq.).

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture at 80-110 °C with stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel to yield the desired 4-amino-1-methyl-1H-pyrazolo[4,3-c]pyridine derivative.

Protocol 3: Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl/Heteroaryl Derivatives

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of C-C bonds, allowing for the introduction of various aryl or heteroaryl groups at the 4-position.[7][8][9][10]

Reaction Scheme:

Suzuki_Miyaura_Coupling cluster_2 Suzuki-Miyaura Coupling start 4-Chloro-1-methyl-1H- pyrazolo[4,3-c]pyridine product 4-Aryl/Heteroaryl-1-methyl-1H- pyrazolo[4,3-c]pyridine start->product Pd catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) DME/H2O, heat boronic_acid R-B(OH)2 boronic_acid->product

Caption: General scheme for Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aryl or heteroaryl boronic acid (1.5 eq.) in a mixture of 1,2-dimethoxyethane (DME) and water (e.g., 4:1 v/v).

  • Add a base, such as potassium carbonate (K₂CO₃, 3.0 eq.).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

  • Heat the reaction mixture to reflux (around 80-90 °C) and stir under an inert atmosphere for 6-18 hours, monitoring completion by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the 4-aryl- or 4-heteroaryl-1-methyl-1H-pyrazolo[4,3-c]pyridine.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 4-position of the pyrazolo[4,3-c]pyridine scaffold has yielded valuable structure-activity relationship (SAR) data. For kinase inhibitors, the nature of the substituent at C4 is critical for achieving high potency and selectivity.

PositionModificationGeneral SAR ObservationTarget Class Example
C4 Small alkyl/alkoxy groupsGenerally lower potency.Kinases
Substituted aryl/heteroaryl ringsCan significantly increase potency by accessing hydrophobic pockets. Substituents on the aryl ring can be tuned to optimize interactions.Kinases, Protein-Protein Interactions
Amines with aryl/heteroaryl substituentsOften leads to potent compounds, with the amine acting as a linker to larger groups that can form additional interactions.Kinases
Sulfonamide-containing moietiesCrucial for carbonic anhydrase inhibition, with the sulfonamide group coordinating to the zinc ion in the active site.Carbonic Anhydrases

Conclusion and Future Perspectives

This compound is a high-value building block in medicinal chemistry, offering a reliable and versatile platform for the synthesis of a wide range of biologically active molecules. Its utility in constructing libraries of kinase and carbonic anhydrase inhibitors, among other potential targets, underscores its importance in modern drug discovery programs. The robust and well-established protocols for its functionalization, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, provide medicinal chemists with a powerful toolkit to explore chemical space and optimize lead compounds. As our understanding of the molecular drivers of disease continues to expand, the strategic application of such privileged scaffolds will undoubtedly play a crucial role in the development of the next generation of targeted therapeutics.

References

Application Notes & Protocols: A Guide to Developing Novel Antibacterial Agents with Pyrazolo[4,3-c]pyridine Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antibacterial Scaffolds

The escalating crisis of antimicrobial resistance (AMR) necessitates a departure from traditional antibiotic discovery pipelines. The modification of existing scaffolds is yielding diminishing returns, making the exploration of novel chemical matter and unconventional bacterial targets a paramount objective in modern drug development. The pyrazolo[4,a]pyridine scaffold, a privileged heterocyclic system, has demonstrated a wide range of biological activities. When functionalized with a sulfonamide moiety, this core structure presents a compelling opportunity for developing a new class of antibacterial agents, potentially acting via a novel mechanism of action.

This guide provides an integrated framework for researchers, scientists, and drug development professionals. It details the rationale, synthetic strategy, screening protocols, and decision-making workflows for the discovery and initial characterization of pyrazolo[4,3-c]pyridine sulfonamides as antibacterial candidates. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible discovery cascade.

Rationale and Mechanism of Action Hypothesis: Targeting Bacterial Carbonic Anhydrases

A cornerstone of effective drug discovery is a strong, testable hypothesis. For pyrazolo[4,3-c]pyridine sulfonamides, a promising line of inquiry is the inhibition of bacterial carbonic anhydrases (CAs).

The Scientific Premise: Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][2][3] While human CAs are well-studied drug targets, bacteria also express CAs from different classes (β- and γ-CAs) that are essential for their survival, metabolism, and pH homeostasis.[1][4][5] These bacterial enzymes possess significant structural differences from human α-CAs, presenting an opportunity for selective inhibition.[2][3] The sulfonamide group is a classic zinc-binding pharmacophore, known to potently inhibit CAs. Therefore, the central hypothesis is that pyrazolo[4,3-c]pyridine sulfonamides can be designed to selectively inhibit bacterial CAs, disrupting vital cellular processes and leading to bacterial death.

This approach offers a distinct advantage over conventional mechanisms, as it is less likely to be affected by existing resistance pathways that target cell wall synthesis or protein translation.

Synthetic Strategy: From Core Scaffold to Diverse Library

The synthesis of a chemically diverse library is foundational to exploring the structure-activity relationship (SAR). The following is a generalized, two-stage protocol based on established organic chemistry methods for producing the target compounds.[1][2][3]

Workflow for Synthesis of Pyrazolo[4,3-c]pyridine Sulfonamides

G cluster_0 Stage 1: Core Scaffold Synthesis cluster_1 Stage 2: Sulfonamide Functionalization A Starting Materials (e.g., Dimethyl acetonedicarboxylate) B Two-Step Procedure to Dienamine Intermediate A->B C Cyclization to Pyrazolo[4,3-c]pyridine Core B->C E Condensation Reaction C->E Coupling D Chlorosulfonation of Aryl Moiety D->E F Final Pyrazolo[4,3-c]pyridine Sulfonamide Library E->F G A Synthesized Compound Library (Pyrazolo[4,3-c]pyridine Sulfonamides) B Primary Screen: Broth Microdilution (Determine MIC) A->B C Secondary Screen: Sub-culturing (Determine MBC) B->C Potent Hits (MIC ≤ 16 µg/mL) D Mechanism of Action Study (Bacterial CA Inhibition Assay) C->D E Selectivity & Safety Profile (Mammalian Cell Cytotoxicity - MTT Assay) C->E F Data Analysis & Hit Prioritization (Calculate Selectivity Index) D->F E->F G Lead Candidate F->G High Potency High Selectivity

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving Yield in 4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we address common challenges encountered during its synthesis and provide in-depth, field-proven troubleshooting strategies to enhance yield, purity, and overall success of your experiments.

Introduction: The Synthetic Challenge

The synthesis of this compound is a multi-step process that, while based on established chemical principles, presents several critical junctures where yields can be compromised. The core of the synthesis typically involves the construction of the pyrazolopyridinone backbone, followed by chlorination and, finally, N-methylation. Each of these stages is susceptible to side reactions, incomplete conversions, and purification difficulties. This guide will walk you through these challenges with a problem-solving approach.

A plausible and commonly employed synthetic route is outlined below. This guide will focus on troubleshooting the key transformations within this pathway.

Synthetic_Pathway A 1H-Pyrazolo[4,3-c]pyridin-4(5H)-one B 4-Chloro-1H-pyrazolo[4,3-c]pyridine A->B Chlorination (e.g., POCl3) C This compound B->C N-Methylation (e.g., MeI, TMS-CH2N2)

Fig. 1: General synthetic scheme for this compound.

Frequently Asked Questions (FAQs) and Troubleshooting

Section 1: The Pyrazolopyridinone Core - Synthesis of 1H-Pyrazolo[4,3-c]pyridin-4(5H)-one

A robust synthesis of the pyrazolopyridinone core is foundational. Issues at this stage will invariably impact the overall yield and purity of the final product.

Q1: My yield of 1H-pyrazolo[4,3-c]pyridin-4(5H)-one is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in the formation of the pyrazolopyridinone ring system often stem from incomplete cyclization or the formation of side products. Let's break down the common culprits and their solutions:

  • Inefficient Cyclization Conditions: The condensation and cyclization steps are sensitive to reaction parameters.

    • Troubleshooting:

      • Temperature Optimization: Systematically screen a range of temperatures. While reflux is common, some substrates may benefit from lower or higher temperatures to minimize decomposition or side reactions.

      • Catalyst Choice: If your synthesis involves a catalyst (e.g., acid or base), ensure it is fresh and used in the optimal concentration. For acid-catalyzed cyclizations, consider screening different acids (e.g., p-toluenesulfonic acid, sulfuric acid) to find the most effective one for your specific substrate.

      • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Prolonged reaction times can lead to product degradation.

  • Purity of Starting Materials: The purity of your initial reactants is critical.

    • Troubleshooting:

      • Reagent Verification: Ensure the purity of your starting materials. For instance, if you are using a hydrazine derivative, it should be free of oxidation products.

      • Purification of Intermediates: If your synthesis involves the formation of an intermediate prior to cyclization, consider purifying it to remove any unreacted starting materials or byproducts that could interfere with the final ring-closing step.

Section 2: Chlorination of 1H-Pyrazolo[4,3-c]pyridin-4(5H)-one

The conversion of the pyrazolopyridinone to the corresponding 4-chloro derivative is a critical step, often employing aggressive chlorinating agents like phosphorus oxychloride (POCl₃).

Q2: The chlorination of my pyrazolopyridinone with POCl₃ is giving a low yield of the desired 4-chloro-1H-pyrazolo[4,3-c]pyridine. What could be going wrong?

A2: Low yields in this chlorination step are a frequent challenge and can be attributed to several factors:

  • Incomplete Reaction: The hydroxyl group of the pyrazolopyridinone needs to be efficiently converted to the chloro group.

    • Troubleshooting:

      • Excess POCl₃: Ensure a sufficient excess of POCl₃ is used. In many cases, using POCl₃ as both the reagent and the solvent is effective.

      • Reaction Temperature and Time: This reaction typically requires heating. A temperature range of 80-110 °C is common. Monitor the reaction by TLC to ensure it goes to completion. Insufficient heating can lead to a sluggish reaction, while excessive temperatures may cause decomposition.

      • Use of a Base: The addition of a base like pyridine or N,N-dimethylaniline can sometimes facilitate the reaction. However, this can also lead to the formation of byproducts, so it should be optimized carefully.

  • Formation of Byproducts: POCl₃ is a highly reactive reagent that can lead to undesired side products.

    • Troubleshooting:

      • Phosphorylated Intermediates: The reaction proceeds through phosphorylated intermediates. Incomplete conversion of these intermediates to the final chloro product can be a source of low yield. Ensuring adequate heating and reaction time is crucial to drive the reaction to completion.

      • Dimerization: Under certain conditions, pseudodimer formation can occur between a phosphorylated intermediate and an unreacted pyrazolopyridinone molecule. Controlling the reaction temperature, especially during the initial addition of POCl₃, can minimize this side reaction.

  • Work-up and Isolation Issues: The quenching of excess POCl₃ and subsequent product isolation can be problematic.

    • Troubleshooting:

      • Careful Quenching: Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic process.

      • pH Adjustment: After quenching, the pH of the aqueous solution should be carefully adjusted with a base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the product. The optimal pH for precipitation should be determined empirically.

      • Extraction: If the product does not precipitate or is only partially soluble, extraction with an organic solvent like dichloromethane or ethyl acetate will be necessary.

Table 1: Troubleshooting Low Yield in Chlorination

Observation Potential Cause Recommended Action
Starting material remains after prolonged heating.Insufficient reactivity.Increase reaction temperature, increase excess of POCl₃, consider adding a catalytic amount of DMF.
A complex mixture of products is observed by TLC/LC-MS.Formation of byproducts (e.g., phosphorylated intermediates, dimers).Optimize reaction temperature and time. Consider a two-stage temperature profile: initial low temperature for intermediate formation, followed by heating to drive chlorination.
Low recovery of product after work-up.Incomplete precipitation or inefficient extraction.Optimize the final pH for precipitation. Perform multiple extractions with a suitable organic solvent.
Section 3: N-Methylation of 4-Chloro-1H-pyrazolo[4,3-c]pyridine

The final step of introducing the methyl group onto the pyrazole nitrogen is critical for obtaining the target molecule. A key challenge in this step is controlling the regioselectivity of the methylation.

Q3: I am getting a mixture of N1 and N2 methylated isomers during the N-methylation step. How can I improve the regioselectivity for the desired N1-methyl isomer?

A3: The formation of regioisomers during the N-alkylation of pyrazoles is a well-known challenge. The pyrazole ring has two nitrogen atoms that can potentially be alkylated. Achieving high regioselectivity often requires careful selection of the methylating agent, base, and reaction conditions.

  • Steric Hindrance: The substitution pattern on the pyrazolopyridine ring can influence the site of methylation.

    • Expert Insight: While the 4-chloro substituent provides some steric bulk, it may not be sufficient to completely direct the methylation to the N1 position.

  • Choice of Methylating Agent and Base:

    • Troubleshooting:

      • Traditional Methylating Agents: Reagents like methyl iodide (MeI) or dimethyl sulfate (DMS) in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) are commonly used. However, these can often lead to mixtures of isomers.

      • Sterically Bulky Methylating Reagents: To improve N1 selectivity, consider using sterically bulkier methylating agents. For instance, α-halomethylsilanes have been shown to significantly improve the N1/N2 ratio in the methylation of pyrazoles. The subsequent removal of the silyl group provides the desired N-methyl product.

      • Diazomethane Derivatives: Trimethylsilyldiazomethane (TMS-CH₂N₂) can also be a useful reagent for methylation, sometimes offering different regioselectivity compared to traditional alkyl halides.

N-Methylation_Regioselectivity cluster_0 Methylating Agent + Base A 4-Chloro-1H-pyrazolo[4,3-c]pyridine B N1-methyl isomer (Desired) A->B Favored by sterically hindered reagents C N2-methyl isomer (Byproduct) A->C Often formed with small alkylating agents

Fig. 2: Regioselectivity in N-methylation of 4-chloro-1H-pyrazolo[4,3-c]pyridine.

Table 2: Strategies to Improve N1-Regioselectivity in Methylation

Strategy Rationale Example Conditions Reference
Use of Sterically Hindered Methylating AgentsThe bulkier reagent will preferentially react at the less sterically hindered N1 position.α-chloromethyltrimethylsilane followed by desilylation.
Optimization of Reaction TemperatureLower temperatures can sometimes enhance selectivity by favoring the thermodynamically more stable product.Screen temperatures from 0 °C to room temperature.-
Choice of Base and SolventThe nature of the pyrazole anion and its solvation can influence the site of attack.Experiment with different bases (e.g., K₂CO₃, Cs₂CO₃, NaH) and solvents (e.g., DMF, acetonitrile, THF).-
Section 4: Purification

Q4: I am having difficulty purifying the final product, this compound. What are the recommended purification methods?

A4: The purification of halogenated nitrogen-containing heterocycles can be challenging due to their similar polarities and potential for co-elution with byproducts.

  • Chromatographic Methods:

    • Flash Column Chromatography: This is the most common method for purifying such compounds.

      • Troubleshooting:

        • Solvent System Optimization: A systematic screening of solvent systems is crucial. Start with a non-polar solvent like hexane or heptane and gradually increase the polarity with a more polar solvent like ethyl acetate or dichloromethane. A shallow gradient can improve separation.

        • Adsorbent Choice: While silica gel is standard, if you are struggling with separation, consider using alumina (basic or neutral) or a C18-functionalized silica gel (reverse-phase chromatography).

    • Preparative HPLC: For obtaining highly pure material, preparative High-Performance Liquid Chromatography (HPLC) is an excellent option, although it is more costly and time-consuming for large quantities.

  • Crystallization:

    • Troubleshooting:

      • Solvent Screening: If your product is a solid, recrystallization can be a very effective purification method. Screen a variety of solvents and solvent mixtures to find conditions that provide good crystal growth and efficient removal of impurities. Common solvents for recrystallization of such heterocycles include ethanol, isopropanol, acetonitrile, and mixtures with water.

  • Acid-Base Extraction:

    • Expert Insight: The basic nitrogen atoms in the pyrazolopyridine ring system can be exploited for purification. By dissolving the crude product in an organic solvent and washing with a dilute aqueous acid, the product can be extracted into the aqueous phase as a salt, leaving non-basic impurities behind. The aqueous layer can then be basified to precipitate the pure product, which can be collected by filtration or extracted back into an organic solvent.

Experimental Protocols

Protocol 1: Chlorination of 1H-Pyrazolo[4,3-c]pyridin-4(5H)-one
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1H-pyrazolo[4,3-c]pyridin-4(5H)-one (1.0 eq).

  • Carefully add phosphorus oxychloride (5-10 eq) to the flask.

  • Heat the reaction mixture to 100-110 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 10% methanol in dichloromethane).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate until the pH is approximately 8.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the crude 4-chloro-1H-pyrazolo[4,3-c]pyridine.

Protocol 2: N-Methylation of 4-Chloro-1H-pyrazolo[4,3-c]pyridine
  • To a solution of 4-chloro-1H-pyrazolo[4,3-c]pyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

  • After completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to separate the N1 and N2 isomers and obtain the pure this compound.

Conclusion

Improving the yield in the synthesis of this compound requires a systematic and informed approach to troubleshooting. By carefully considering the purity of starting materials, optimizing reaction conditions for each key step, and employing appropriate purification strategies, researchers can overcome the common hurdles associated with this synthesis. This guide provides a framework for identifying and addressing these challenges, ultimately leading to more efficient and successful outcomes in your research and development endeavors.

Technical Support Center: Purification of 4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine is a key heterocyclic intermediate in the development of pharmacologically active compounds, particularly in oncology and neurodegenerative disease research.[1][2] Its rigid, bicyclic scaffold serves as a versatile platform for introducing diverse functionalities. However, achieving high purity of this intermediate is a frequent challenge for medicinal and process chemists. The presence of regioisomeric, starting material, and solvent-based impurities can significantly impact the yield, purity, and overall success of subsequent synthetic steps.

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot and overcome common purification challenges associated with this compound. We will delve into the underlying chemical principles of purification strategies and offer field-proven protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing this compound?

A1: The impurity profile is highly dependent on the synthetic route. However, common impurities often include:

  • Unreacted Starting Materials: Depending on the specific synthesis, this could be a precursor like an aminopyrazole or a chlorinated pyridine derivative.[3]

  • Regioisomers: The formation of isomeric pyrazolopyridines is a common challenge in syntheses involving cyclization steps.[4] These isomers often have very similar polarities, making them difficult to separate.

  • Dehalogenated Byproducts: Loss of the chlorine atom can occur under certain reaction conditions, leading to the formation of 1-methyl-1H-pyrazolo[4,3-c]pyridine.

  • Solvent Adducts and Residual Solvents: High-boiling point solvents used in the reaction (e.g., DMF, DMSO) can be difficult to remove completely.

Q2: My primary purification method, flash column chromatography, is giving poor separation. What can I do?

A2: Poor separation in flash chromatography is a common issue, often stemming from an inappropriate choice of stationary or mobile phase. Since this compound contains basic nitrogen atoms, it can interact strongly with the acidic silica gel surface, leading to peak tailing and poor resolution.[5]

Here are key strategies to improve separation:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent system. A common choice is 0.1-1% triethylamine (TEA) or pyridine in your hexane/ethyl acetate or dichloromethane/methanol mobile phase.[6] This competitively binds to the acidic sites on the silica, improving the elution profile of your basic compound.[5]

  • Stationary Phase Selection: Consider using an alternative to standard silica gel. Amine-functionalized silica or neutral alumina can significantly reduce tailing and improve separation for basic compounds like N-heterocyles.[5][7]

  • Gradient Elution: If you are using an isocratic (single solvent mixture) system, switching to a gradient elution can improve separation.[8] Start with a low-polarity mobile phase and gradually increase the polarity to elute your compound and then the more polar impurities.

Q3: I'm struggling to recrystallize the compound. What solvent systems should I try?

A3: Recrystallization is an excellent technique for removing minor impurities, especially if the crude product is already of moderate purity (>90%). The key is finding a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[9]

  • Single Solvents: Based on the properties of similar heterocyclic compounds, good single solvents to screen include ethanol, isopropanol, ethyl acetate, and acetone.[9]

  • Mixed-Solvent Systems: A powerful technique involves using a pair of miscible solvents—one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" solvent).[9]

    • Recommended Pairs:

      • Dichloromethane / Hexane

      • Ethyl Acetate / Hexane

      • Ethanol / Water

      • Acetone / Hexane

Q4: How can I confirm the purity and identity of my final product?

A4: A combination of analytical techniques is essential to confirm both the purity and the structural identity of your this compound.

  • Purity Assessment:

    • HPLC (High-Performance Liquid Chromatography): This is the gold standard for purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with 0.1% formic acid or TFA) is a good starting point. Purity is determined by the area percentage of the main peak.

    • LC-MS (Liquid Chromatography-Mass Spectrometry): This confirms the molecular weight of your compound ([M+H]+ expected around 168.03 g/mol ) and can help identify impurities.[10][11]

  • Structural Confirmation:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the proton environment, confirming the presence of the methyl group and the aromatic protons on the pyridine and pyrazole rings.

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirms the carbon skeleton of the molecule.

    • HRMS (High-Resolution Mass Spectrometry): Provides a highly accurate mass measurement, confirming the elemental composition of your compound.[3]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common purification problems.

Problem Probable Cause(s) Recommended Solution(s)
Streaking/Tailing on TLC Plate and Column The compound is basic and interacting strongly with acidic silica gel.1. Add 0.5-1% triethylamine (TEA) or pyridine to the eluent.[6] 2. Use a different stationary phase like neutral alumina or amine-functionalized silica.[5]
Poor Separation of Two Spots with Similar Rf The solvent system is not optimal for resolving the compounds. The compounds may be isomers.1. Test different solvent systems (e.g., switch from Hex/EtOAc to DCM/MeOH). 2. Run a shallow gradient elution during column chromatography.[8] 3. If isomers are suspected, consider preparative HPLC for challenging separations.
Product Not Crystallizing from Solution The solution is supersaturated, the compound is too soluble, or impurities are inhibiting crystallization.1. Scratch the inside of the flask with a glass rod at the solution-air interface to induce nucleation. 2. Add a seed crystal of pure product if available. 3. Slowly add a "bad" solvent (anti-solvent) until turbidity persists.[9] 4. Cool the solution slowly, potentially to 0 °C or -20 °C.
Product "Oils Out" During Recrystallization The boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated.1. Use a lower-boiling point solvent. 2. Re-heat the solution to dissolve the oil, add more of the "good" solvent, and cool slowly.
Residual High-Boiling Solvent (e.g., DMF, DMSO) in Final Product Incomplete removal during workup or evaporation.1. Perform an aqueous wash with brine during the extraction to pull polar solvents into the aqueous layer. 2. Co-evaporate with a lower-boiling solvent like toluene several times. 3. Lyophilization (freeze-drying) from a suitable solvent like 1,4-dioxane can be effective.

Experimental Workflows & Protocols

Workflow for Purification Strategy Selection

The following diagram outlines a decision-making process for selecting the appropriate purification strategy for your crude this compound.

Purification_Workflow start Crude Product tlc Analyze by TLC/ LCMS start->tlc purity_check Purity > 95%? tlc->purity_check major_impurities Major Impurities? purity_check->major_impurities No recrystallize Recrystallization purity_check->recrystallize Yes column_chrom Flash Column Chromatography major_impurities->column_chrom Yes major_impurities->recrystallize No isomers Isomers or Close Spots? column_chrom->isomers final_product Pure Product (>98%) recrystallize->final_product prep_hplc Preparative HPLC prep_hplc->final_product isomers->final_product No isomers->prep_hplc Yes

Caption: Decision workflow for purification.

Protocol 1: Flash Column Chromatography (with Basic Modifier)

This protocol is optimized for purifying basic N-heterocyclic compounds like this compound on standard silica gel.

  • Solvent System Selection:

    • Develop a solvent system using TLC. A good starting point is a mixture of Hexane and Ethyl Acetate (EtOAc).

    • Aim for an Rf value of ~0.3 for the desired product.[6]

    • Prepare your chosen mobile phase (e.g., 70:30 Hexane:EtOAc) and add 0.5% triethylamine (TEA) by volume.

  • Column Packing (Slurry Method):

    • Select an appropriate size column based on the amount of crude material (a 50:1 to 100:1 ratio of silica:crude material by weight is typical).

    • Create a slurry of silica gel in the initial, low-polarity mobile phase.

    • Pour the slurry into the column and use positive pressure or tapping to pack the bed evenly. Ensure no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the mobile phase.

    • Carefully pipette the solution onto the top of the silica bed.

    • Alternatively, for less soluble compounds, perform a "dry load": dissolve the compound in a solvent (e.g., DCM, acetone), add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add this dry powder to the top of the packed column.[6]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column and apply positive pressure (using compressed air or a pump) to begin elution.[12]

    • Collect fractions and monitor the elution by TLC to identify which fractions contain the pure product.

  • Product Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator. To remove residual TEA, you may co-evaporate with toluene.

    • Place the flask under high vacuum to remove any final traces of solvent.

Protocol 2: Mixed-Solvent Recrystallization

This method is ideal for a final polishing step when the crude material is already relatively clean.

  • Solvent Selection:

    • Choose a "good" solvent in which the compound is soluble when hot (e.g., Ethyl Acetate) and a "bad" solvent in which it is insoluble (e.g., Hexane). The two solvents must be miscible.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the minimum amount of hot "good" solvent required to fully dissolve the solid.

  • Induce Crystallization:

    • While the solution is still warm and stirring, slowly add the "bad" solvent dropwise until the solution becomes faintly and persistently cloudy (turbid).

    • If necessary, add a drop or two of the "good" solvent to redissolve the cloudiness.

  • Crystal Growth:

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • For maximum yield, you can then place the flask in an ice bath or refrigerator for 30-60 minutes.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of cold "bad" solvent to remove any remaining soluble impurities.

    • Dry the crystals thoroughly under vacuum.

References

Technical Support Center: Synthesis of Pyrazolo[4,3-c]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazolo[4,3-c]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments. The information provided is grounded in established scientific literature to ensure accuracy and reliability.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Regioselectivity - Formation of Isomeric Byproducts

Question: I am attempting to synthesize a pyrazolo[4,3-c]pyridine, but I am consistently isolating a mixture of regioisomers, primarily the pyrazolo[3,4-b]pyridine analogue. How can I improve the regioselectivity of my reaction?

Answer:

The formation of regioisomers is a common challenge in the synthesis of pyrazolopyridines, including the pyrazolo[4,3-c] scaffold.[1][2] The root of this issue often lies in the cyclization step where the pyrazole ring is annulated onto the pyridine core, or vice-versa. The pyridine ring offers two potential sites for cyclization, leading to the formation of the desired pyrazolo[4,3-c]pyridine and the undesired pyrazolo[3,4-b]pyridine isomer.

Causality and Mechanistic Insights:

The regiochemical outcome is influenced by a delicate balance of electronic and steric factors in your starting materials, as well as the reaction conditions. For instance, in syntheses starting from 3-acylpyridine N-oxide tosylhydrazones, the electrophilic character of the C2 and C4 positions of the pyridine ring dictates the site of intramolecular nucleophilic attack by the hydrazone nitrogen.[2] "Hard" nucleophiles tend to favor attack at the 2-position, leading to the pyrazolo[3,4-b]pyridine, while different solvent and electrophile combinations can influence the selectivity towards the C4-attack required for the pyrazolo[4,3-c]pyridine.[2]

Troubleshooting Protocol: Enhancing Regioselectivity

  • Solvent Screening: The polarity of the solvent can significantly impact the regioselectivity. It is recommended to perform a solvent screen. For the cyclization of 3-acylpyridine N-oxide tosylhydrazones, dichloromethane has been shown to favor the formation of the pyrazolo[4,3-c]pyridine isomer when triflic anhydride is used as the electrophile.[2]

  • Choice of Electrophile/Activating Agent: The nature of the electrophilic additive used to activate the pyridine N-oxide is crucial. While tosyl anhydride tends to favor the formation of the pyrazolo[3,4-b]pyridine, triflic anhydride in dichloromethane can steer the reaction towards the desired pyrazolo[4,3-c]pyridine.[2]

  • Strategic Substitution on Starting Materials: Introducing steric bulk or electron-withdrawing/donating groups at specific positions on your pyridine or pyrazole precursors can direct the cyclization to the desired position.

  • Alternative Synthetic Routes: Consider synthetic strategies that offer inherent regiocontrol. For example, starting with a pre-functionalized pyridine that blocks the undesired cyclization position can be an effective approach.

Data Presentation: Solvent and Electrophile Effects on Regioselectivity

Electrophilic AdditiveSolventRatio of Pyrazolo[3,4-b]pyridine : Pyrazolo[4,3-c]pyridineReference
Tosyl AnhydrideDichloromethane82 : 12[2]
Triflic AnhydrideDichloromethanePredominantly Pyrazolo[4,3-c]pyridine[2]
Tosyl AnhydrideAcetonitrileHigh ratio of Pyrazolo[3,4-b]pyridine[2]
Triflic AnhydrideAcetonitrileLower regioselectivity[2]

Experimental Workflow for Optimizing Regioselectivity:

workflow start Start: Low Regioselectivity solvent_screen Solvent Screening (e.g., Dichloromethane, Acetonitrile, Toluene) start->solvent_screen electrophile_screen Electrophile Screening (e.g., Ts2O, Tf2O) solvent_screen->electrophile_screen analysis Analyze Product Ratio (NMR, LC-MS) electrophile_screen->analysis analysis->solvent_screen Unsatisfactory Ratio optimized Optimized Conditions for Pyrazolo[4,3-c]pyridine analysis->optimized Desired Regioisomer Favored

Caption: Workflow for optimizing regioselectivity in pyrazolo[4,3-c]pyridine synthesis.

Issue 2: N-Alkylation Side Reactions - A Mixture of N-1 and N-2 Isomers

Question: I am performing an N-alkylation on my pyrazolo[4,3-c]pyridine, and I am obtaining a mixture of two products. How can I selectively alkylate at the desired nitrogen atom?

Answer:

Pyrazolo[4,3-c]pyridines, like other pyrazole-containing heterocycles, possess two nucleophilic nitrogen atoms in the pyrazole ring (N-1 and N-2), both of which can be alkylated.[3][4] This often leads to the formation of a mixture of N-1 and N-2 alkylated regioisomers, which can be challenging to separate.

Causality and Mechanistic Insights:

The regioselectivity of N-alkylation is governed by a combination of steric and electronic factors of the pyrazolo[4,3-c]pyridine core and the alkylating agent, as well as the reaction conditions (base, solvent, temperature).[4][5] The relative nucleophilicity of the two nitrogen atoms can be subtly influenced by substituents on the heterocyclic core. Steric hindrance around one of the nitrogen atoms can favor alkylation at the less hindered position.

Troubleshooting Protocol: Controlling N-Alkylation Regioselectivity

  • Choice of Base: The nature of the base used for deprotonation can significantly influence the regioselectivity. Strong, non-nucleophilic bases like sodium hydride (NaH) are commonly used. In some cases, using a bulkier base might favor deprotonation and subsequent alkylation at the sterically more accessible nitrogen.

  • Solvent Effects: The solvent can play a role in stabilizing the pyrazolide anion and influencing the site of alkylation. It is advisable to screen solvents of varying polarity, such as DMF, THF, and acetonitrile.

  • Steric Hindrance: If possible, introduce a bulky substituent near one of the nitrogen atoms to sterically direct the alkylating agent to the other nitrogen.

  • Protecting Group Strategy: A reliable method to achieve regioselective N-alkylation is to employ a protecting group strategy. One of the nitrogen atoms can be selectively protected, followed by alkylation of the unprotected nitrogen, and subsequent deprotection.

  • Chromatographic Separation: If a mixture of isomers is unavoidable, careful optimization of column chromatography conditions (e.g., using a shallow solvent gradient) is necessary for their separation.

Logical Relationship Diagram for N-Alkylation:

n_alkylation start Pyrazolo[4,3-c]pyridine deprotonation Deprotonation with Base start->deprotonation pyrazolide Pyrazolide Anion deprotonation->pyrazolide alkylation Reaction with Alkylating Agent pyrazolide->alkylation n1_product N-1 Alkylated Product alkylation->n1_product n2_product N-2 Alkylated Product alkylation->n2_product

Caption: General pathway for the N-alkylation of pyrazolo[4,3-c]pyridines leading to a mixture of regioisomers.

Issue 3: Formation of Pyridine N-Oxide Byproducts

Question: During my synthesis, I have identified a byproduct with a mass corresponding to my target pyrazolo[4,3-c]pyridine plus an additional oxygen atom. I suspect it is a pyridine N-oxide. How can I prevent its formation?

Answer:

The formation of a pyridine N-oxide is a potential side reaction, especially if your synthetic route involves oxidizing agents or conditions that can lead to the oxidation of the pyridine nitrogen.[6] The nitrogen atom of the pyridine ring is susceptible to oxidation, forming a stable N-oxide.

Causality and Mechanistic Insights:

This side reaction is most likely to occur if your reaction conditions involve peroxides, peracids, or other strong oxidizing agents. Even prolonged exposure to air at elevated temperatures can sometimes lead to low levels of N-oxide formation.

Troubleshooting Protocol: Preventing N-Oxide Formation

  • Avoid Strong Oxidizing Agents: Carefully review your synthetic protocol and identify any reagents that could act as oxidizing agents. If possible, replace them with milder alternatives.

  • Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen, especially if the reaction is run at high temperatures for an extended period.

  • Control of Reaction Temperature: Avoid unnecessarily high reaction temperatures, as this can promote oxidation.

  • Purification: Pyridine N-oxides often have different polarity compared to the parent pyridine. This difference can be exploited for their removal via column chromatography.

References

Technical Support Center: Optimizing Reaction Conditions for Pyrazolo[4,3-c]Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic motif in modern drug discovery, forming the core of numerous biologically active agents.[1] Its synthesis, while achievable through various routes, presents a unique set of challenges that can impact yield, purity, and scalability. This technical support center is designed to provide researchers, medicinal chemists, and process development professionals with a comprehensive resource for troubleshooting common issues and optimizing reaction conditions for the synthesis of these valuable compounds. Drawing upon established literature and field-proven insights, this guide offers a blend of theoretical understanding and practical, actionable advice.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific experimental issues in a question-and-answer format, providing a logical path from problem to solution.

Issue 1: Consistently Low Reaction Yield

Question: My reaction to form the pyrazolo[4,3-c]pyridine core is consistently resulting in low yields (<30%). I've confirmed the identity of my starting materials. What are the likely causes and how can I improve the conversion?

Answer: Low yield is a common frustration in heterocyclic chemistry and can stem from a multitude of factors. A systematic approach to diagnosing the root cause is essential.

Causality and Strategic Solutions:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters. Many published procedures are not fully optimized for all substrates.

    • Expert Insight: Do not assume the literature conditions are optimal for your specific derivative. Small-scale parallel screening of reaction temperatures (e.g., room temperature, 60 °C, 80 °C, 100 °C) and reaction times is a high-yield investment of time and resources. Monitor progress diligently by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the point of maximum product formation before significant degradation occurs.

  • Catalyst Inefficiency or Incompatibility: In many synthetic routes, particularly multicomponent reactions (MCRs) and cross-coupling strategies, the choice of catalyst is paramount.[2]

    • Expert Insight: For MCRs leading to related pyrazolopyridine systems, both Brønsted and Lewis acids have been employed. While acetic acid is common, it may not be sufficient. Consider screening a panel of catalysts. For instance, in related syntheses, solid-supported catalysts like sulfonic acid on amorphous carbon (AC-SO3H) have shown excellent activity and recyclability.[3] In some cases, metal catalysts like copper(II) acetylacetonate have proven highly effective, even at room temperature.[4]

  • Solvent Effects: The solvent not only dictates the solubility of your reactants but also influences the reaction mechanism and can play a crucial role in stabilizing transition states.

    • Expert Insight: A solvent screen is highly recommended. For polar reactants, solvents like ethanol, methanol, or dimethylformamide (DMF) are common starting points. However, in some instances, solvent-free conditions at elevated temperatures have provided significantly higher yields and shorter reaction times.[2] The choice of solvent can also dramatically impact the regioselectivity of the reaction, which may manifest as a low yield of the desired isomer (see Issue 2).

  • Purity of Starting Materials: While you have confirmed the identity of your starting materials, their purity is equally critical. Trace impurities can poison catalysts or participate in side reactions.

    • Expert Insight: Ensure starting materials are of high purity. For example, aminopyrazoles, a common precursor, can be susceptible to oxidation. If necessary, repurify starting materials by recrystallization or column chromatography prior to use.

The following workflow provides a systematic approach to troubleshooting low yields:

low_yield_troubleshooting start Low Yield Observed reagent_purity Verify Reagent Purity start->reagent_purity Step 1 reaction_conditions Review Reaction Conditions (Temp, Time, Conc.) reagent_purity->reaction_conditions Pure purify_reagents Purify Starting Materials reagent_purity->purify_reagents Impure catalyst_choice Evaluate Catalyst System reaction_conditions->catalyst_choice Optimal optimize_conditions Systematically Optimize Temperature & Time reaction_conditions->optimize_conditions Suboptimal solvent_screen Perform Solvent Screen catalyst_choice->solvent_screen Effective screen_catalysts Screen Alternative Catalysts (e.g., Lewis Acids, Solid-Supported) catalyst_choice->screen_catalysts Ineffective screen_solvents Test Diverse Solvents (Polar, Aprotic, Solvent-Free) solvent_screen->screen_solvents Suboptimal solution Improved Yield solvent_screen->solution Optimal purify_reagents->solution optimize_conditions->solution screen_catalysts->solution screen_solvents->solution

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Formation of Undesired Regioisomers

Question: My reaction produces a mixture of pyrazolo[4,3-c]pyridine and what I believe to be the pyrazolo[3,4-b]pyridine isomer. How can I improve the regioselectivity for the desired [4,3-c] isomer?

Answer: The formation of regioisomers is a known challenge in the synthesis of pyrazolopyridines, particularly when using unsymmetrical precursors.[5] Controlling the regioselectivity hinges on understanding and manipulating the subtle electronic and steric differences between the reacting centers.

Causality and Strategic Solutions:

  • Mechanism-Dependent Cyclization: In many common synthetic routes, such as the condensation of an aminopyrazole with a 1,3-dicarbonyl compound or its equivalent, the initial nucleophilic attack can occur from either the exocyclic amino group or a ring nitrogen, leading to different cyclization pathways.

    • Expert Insight: The regiochemical outcome can be highly dependent on the specific electrophile and solvent used. For instance, in the synthesis of regioisomeric pyrazolopyridines from 3-acylpyridine N-oxide tosylhydrazones, the choice of an activating electrophile (e.g., tosyl anhydride vs. triflic anhydride) in combination with the solvent (e.g., dichloromethane vs. acetonitrile) was shown to significantly influence the ratio of the resulting pyrazolo[3,4-b] and pyrazolo[4,3-c] isomers.[6] A change in solvent from dichloromethane to acetonitrile or toluene could invert the major product.[6]

  • Steric and Electronic Control: The substituents on both the pyrazole and pyridine precursors can exert significant steric and electronic influence, directing the cyclization to one regioisomeric outcome over another.

    • Expert Insight: Carefully consider the electronic nature of your substituents. Electron-donating groups on the pyrazole ring can enhance the nucleophilicity of specific atoms, while electron-withdrawing groups on the pyridine precursor can activate certain positions towards nucleophilic attack. In the synthesis of pyrazoles, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity by modulating the reactivity of the nucleophilic centers through hydrogen bonding. This principle can be extrapolated to the synthesis of pyrazolopyridines.

Table 1: Effect of Reaction Parameters on Regioselectivity in a Model Pyrazolopyridine Synthesis [6]

EntryElectrophilic AdditiveSolventRatio (pyrazolo[4,3-c] : pyrazolo[3,4-b])
1Triflic AnhydrideDichloromethane86 : 14
2Triflic AnhydrideAcetonitrile41 : 59
3Triflic AnhydrideToluene40 : 60
4Tosyl AnhydrideDichloromethane26 : 74

Data adapted from a study on the cyclization of pyridine N-oxide tosylhydrazones, illustrating the principle of regiocontrol.

Issue 3: Difficulty in Product Purification

Question: My reaction appears to work, but I am struggling to isolate a pure product. Column chromatography results in broad peaks and poor separation from starting materials or byproducts.

Answer: The purification of pyrazolo[4,3-c]pyridines can be challenging due to their polarity and the basic nature of the pyridine nitrogen, which can lead to undesirable interactions with silica gel.

Causality and Strategic Solutions:

  • Strong Interaction with Silica Gel: The basic nitrogen atom of the pyridine ring can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to peak tailing and sometimes irreversible adsorption.[7]

    • Expert Insight: To mitigate this, add a small amount of a basic modifier to your eluent system. A common and effective choice is to add 0.5-1% triethylamine (TEA) or ammonia in methanol to the mobile phase. This "competing base" will saturate the acidic sites on the silica, allowing your product to elute with a much-improved peak shape.[7] Alternatively, consider using a different stationary phase, such as alumina (basic or neutral) or a polymer-based column.

  • Crystallization/Recrystallization: For solid products, crystallization is a powerful purification technique that can be more effective and scalable than chromatography.

    • Expert Insight: If your crude product is a solid, attempt recrystallization from a suitable solvent or solvent pair. Common solvents for N-heterocycles include ethanol, isopropanol, ethyl acetate, or mixtures with hexanes. If the product is an oil, consider converting it to a salt (e.g., hydrochloride or tosylate) which is often a crystalline solid and can be purified by recrystallization.[8] The free base can then be regenerated by treatment with a mild base.

  • Work-up Procedure: A thorough work-up is essential to remove catalysts and inorganic salts before attempting chromatography.

    • Expert Insight: Your work-up should include an aqueous wash to remove water-soluble impurities. If you used an acid catalyst, a wash with a dilute base (e.g., saturated NaHCO3 solution) is necessary. Conversely, if a basic catalyst was used, a wash with dilute acid (e.g., 1M HCl) may be appropriate, being mindful of the basicity of your product. Always finish with a brine wash to remove excess water before drying the organic layer over an anhydrous salt like Na2SO4 or MgSO4.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for constructing the pyrazolo[4,3-c]pyridine core?

A1: The two primary retrosynthetic approaches involve either forming the pyridine ring onto a pre-existing pyrazole or constructing the pyrazole ring onto a functionalized pyridine. A highly efficient modern approach is the use of multicomponent reactions (MCRs). For example, a one-pot reaction between a 5-chloropyrazole-4-carbaldehyde, a terminal alkyne, and an amine source (like tert-butylamine) under microwave-assisted, Sonogashira-type conditions can directly yield the desired pyrazolo[4,3-c]pyridine scaffold.[9][10] Another effective method involves the cyclization of 3-acylpyridine N-oxide tosylhydrazones.[6]

Q2: How can I monitor the progress of my reaction effectively?

A2: Thin Layer Chromatography (TLC) is the most common and convenient method. Use a suitable eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to achieve good separation between your starting materials and product. The aromatic nature of the pyrazolo[4,3-c]pyridine core makes it easily visible under UV light (254 nm). Staining with potassium permanganate or iodine can also be effective. For more quantitative analysis and to confirm product mass, LC-MS is the preferred technique.

Q3: Are there any specific safety precautions I should take when working with these compounds?

A3: Standard laboratory safety protocols should always be followed. Many of the reagents used in these syntheses, such as organometallic catalysts, strong acids/bases, and volatile organic solvents, have specific hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use. Reactions should be conducted in a well-ventilated fume hood. The biological activity of pyrazolo[4,3-c]pyridine derivatives is an area of active research, so it is prudent to treat all novel compounds as potentially bioactive and avoid direct contact.

Experimental Protocols

Protocol 1: One-Pot Multicomponent Synthesis of a 6-Substituted Pyrazolo[4,3-c]pyridine

This protocol is adapted from a microwave-assisted, Sonogashira-type coupling and cyclization.[9]

Materials:

  • 5-Chloro-1-phenyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde

  • Terminal alkyne (e.g., phenylacetylene)

  • tert-Butylamine

  • Pd(PPh3)2Cl2 (Bis(triphenylphosphine)palladium(II) dichloride)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

  • Microwave reaction vial with a stir bar

Procedure:

  • Vial Preparation: To a dry microwave reaction vial, add 5-chloro-1-phenyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde (1.0 eq), the terminal alkyne (1.2 eq), and Pd(PPh3)2Cl2 (6 mol %).

  • Inert Atmosphere: Seal the vial and purge with dry nitrogen or argon for 5-10 minutes.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (to achieve a concentration of ~0.2 M) followed by tert-butylamine (3.0 eq).

  • Microwave Irradiation: Place the vial in the microwave reactor and heat to the desired temperature (e.g., 120-140 °C) for the optimized time (e.g., 30-60 minutes).

    • Scientist's Note: The reaction progress should be monitored by TLC or LC-MS on a small-scale trial to determine the optimal heating time.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

  • Extraction: Wash the filtrate sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (potentially with 0.5% triethylamine added to the eluent system to improve peak shape).

MCR_Workflow A 1. Combine Reactants & Catalyst in Microwave Vial B 2. Establish Inert Atmosphere (N2 or Ar) A->B C 3. Add Solvent & Amine B->C D 4. Microwave Irradiation (e.g., 120 °C, 30 min) C->D E 5. Cool & Filter (remove catalyst) D->E F 6. Aqueous Work-up & Extraction E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I Pure Product H->I

Caption: Workflow for multicomponent pyrazolo[4,3-c]pyridine synthesis.

References

Technical Support Center: Regioselectivity in the Gould-Jacobs Synthesis of Pyrazolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals encountering regioselectivity challenges in the synthesis of pyrazolopyridines via the Gould-Jacobs reaction. This resource is designed to provide in-depth, practical solutions and a foundational understanding of the mechanistic nuances that govern the formation of the desired regioisomer.

Frequently Asked Questions (FAQs)

Q1: What is the Gould-Jacobs reaction and why is it used for pyrazolopyridine synthesis?

The Gould-Jacobs reaction is a powerful synthetic method for the preparation of 4-hydroxyquinoline derivatives.[1][2][3] The reaction proceeds in two key stages: first, the condensation of an aniline (or, in our case, an aminopyrazole) with an alkoxymethylenemalonate ester, followed by a thermal cyclization to form the fused pyridine ring.[1][4] This method is particularly valuable for accessing the pyrazolo[3,4-b]pyridine scaffold, a privileged core structure in many biologically active compounds.[5][6]

Q2: What are the primary regioisomers observed in the Gould-Jacobs synthesis of pyrazolopyridines?

When using an aminopyrazole, the thermal cyclization step can proceed in two different directions, leading to the formation of two primary regioisomers. For a 5-aminopyrazole, for instance, cyclization can occur at either the C4 position of the pyrazole ring or the N1-position (if unsubstituted), leading to distinct pyrazolopyridine isomers. The specific isomers formed will depend on the substitution pattern of the starting aminopyrazole.

Q3: What are the key factors that influence the regioselectivity of this reaction?

The regiochemical outcome of the Gould-Jacobs reaction is a delicate interplay of several factors:

  • Electronic Effects: The electron density at the potential cyclization sites on the pyrazole ring plays a crucial role. Electron-donating groups can activate a particular position, making it more nucleophilic and thus more likely to attack the electrophilic center of the malonate-derived side chain. Conversely, electron-withdrawing groups can deactivate a position.

  • Steric Hindrance: Bulky substituents on the pyrazole ring or the malonate fragment can sterically hinder the approach to one of the cyclization sites, thereby favoring the formation of the less sterically congested regioisomer.[2]

  • Reaction Conditions: Temperature is a critical parameter. The thermal cyclization often requires high temperatures (200-250 °C), and the regioselectivity can be temperature-dependent, suggesting a competition between kinetically and thermodynamically controlled pathways.[7][8][9] The choice of solvent (or lack thereof) and the use of catalysts can also influence the isomer ratio.

Troubleshooting Guide: Navigating Regioselectivity Issues

This section provides a structured approach to troubleshooting common problems encountered during the Gould-Jacobs synthesis of pyrazolopyridines.

Issue 1: My reaction is producing the undesired regioisomer as the major product. How can I reverse or improve the selectivity?

This is a common challenge and often requires a systematic optimization of reaction parameters.

Underlying Cause Analysis:

The formation of the undesired isomer suggests that under your current reaction conditions, the electronic and/or steric factors favor cyclization at the "wrong" position. It could be that the thermodynamically more stable product is the one you don't want, or that the kinetically favored product is the undesired one.

Troubleshooting Workflow:

start Undesired Regioisomer is Major Product temp Vary Reaction Temperature start->temp Is the reaction under kinetic or thermodynamic control? solvent Investigate Solvent Effects temp->solvent Lower temperatures may favor the kinetic product. Higher temperatures may favor the thermodynamic product. catalyst Consider a Catalyst solvent->catalyst High-boiling solvents like Dowtherm A or diphenyl ether can provide better temperature control. Fluorinated alcohols can sometimes influence regioselectivity in heterocyclic synthesis. substituents Modify Starting Material Substituents catalyst->substituents Lewis acids may coordinate to specific sites, altering the electronic landscape. Polyphosphoric acid (PPA) can promote cyclization under different conditions. separation Develop a Robust Separation Method substituents->separation Can you introduce a sterically bulky group to block the undesired cyclization site? Can you change the electronic nature of substituents to favor the desired cyclization?

Caption: Troubleshooting workflow for improving regioselectivity.

Detailed Protocols & Explanations:

  • Temperature Screening:

    • Rationale: To determine if the reaction is under kinetic or thermodynamic control. The kinetic product is formed faster at lower temperatures, while the thermodynamic product is more stable and favored at higher temperatures where an equilibrium can be established.[8][9]

    • Protocol:

      • Set up a series of small-scale reactions at different temperatures (e.g., 200°C, 220°C, 250°C).

      • Use a high-boiling, inert solvent like Dowtherm A or diphenyl ether for better temperature control and to ensure a homogeneous reaction mixture.[2]

      • Monitor the ratio of the two regioisomers at different time points using a suitable analytical technique like HPLC or 1H NMR of the crude reaction mixture.

    • Expected Outcome: You may observe a reversal in the major product or an improvement in the isomeric ratio at a specific temperature.

  • Solvent and Catalyst Investigation:

    • Rationale: The reaction medium can influence the transition state energies for the two competing cyclization pathways. A catalyst can alter the reaction mechanism, potentially favoring one pathway over the other.

    • Protocol for Polyphosphoric Acid (PPA) as a Catalyst/Solvent:

      • Mix the aminopyrazole-malonate intermediate with polyphosphoric acid (PPA).[10][11]

      • Heat the mixture at a lower temperature than the purely thermal cyclization (e.g., 100-150°C) and monitor the reaction progress.

      • Work-up involves carefully quenching the reaction mixture with ice water and neutralizing with a base.

    • Note: PPA is a strong dehydrating agent and can facilitate cyclization under milder conditions, which may alter the regioselectivity.[12]

Issue 2: The overall yield of my Gould-Jacobs reaction is low, regardless of the regioisomeric ratio.

Low yields can be attributed to incomplete reaction, side reactions, or product degradation at the high temperatures required for cyclization.[7]

Troubleshooting Workflow:

start Low Overall Yield intermediate Isolate and Purify the Intermediate start->intermediate Is the initial condensation efficient? conditions Optimize Cyclization Conditions intermediate->conditions A clean intermediate is crucial for a clean cyclization. microwave Consider Microwave Synthesis conditions->microwave Are high temperatures causing degradation? Optimize time and temperature. atmosphere Ensure Inert Atmosphere microwave->atmosphere Microwave heating can significantly reduce reaction times and improve yields. success Improved Yield atmosphere->success Prevent oxidative side reactions at high temperatures.

Caption: Troubleshooting workflow for improving overall reaction yield.

Detailed Protocols & Explanations:

  • Two-Step vs. One-Pot Procedure:

    • Rationale: The initial condensation to form the anilinomethylenemalonate intermediate and the subsequent cyclization have different optimal conditions. Running the reaction in two distinct steps often provides better overall yields.

    • Protocol:

      • Step 1 (Condensation): React the aminopyrazole with diethyl ethoxymethylenemalonate in a suitable solvent like ethanol or toluene at reflux. Monitor the reaction by TLC or LC-MS until the aminopyrazole is consumed. Isolate and purify the intermediate.

      • Step 2 (Cyclization): Subject the purified intermediate to the high-temperature cyclization conditions.

  • Microwave-Assisted Synthesis:

    • Rationale: Microwave irradiation can provide rapid and uniform heating, often leading to significantly shorter reaction times and higher yields by minimizing thermal decomposition.[7][13]

    • Protocol:

      • Place the aminopyrazole-malonate intermediate in a microwave-safe reaction vial.

      • If using a solvent, choose a high-boiling one that is suitable for microwave chemistry (e.g., diphenyl ether, DMF).

      • Heat the reaction in a microwave reactor at a set temperature (e.g., 250°C) for a short duration (e.g., 5-30 minutes).

      • Optimize both the temperature and time to maximize the yield of the desired product.[7]

Issue 3: I have a mixture of regioisomers. How can I effectively separate them?

Separating regioisomers can be challenging due to their similar physical properties.

Separation Strategies:

MethodPrincipleApplicability & Tips
Column Chromatography Differences in polarity.This is the most common method. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol). Using a high-performance flash chromatography system can improve resolution.[14][15]
Recrystallization Differences in solubility in a particular solvent system.Try a variety of solvents. Sometimes, a mixture of solvents can provide the best separation. This method is ideal for obtaining highly pure material if one isomer is significantly less soluble.
Preparative HPLC High-resolution separation based on polarity.This is a powerful but more expensive and time-consuming option for difficult separations or for obtaining highly pure samples for biological testing.
Derivatization Introduce a functional group that alters the physical properties of one isomer more than the other, facilitating separation. The protecting group is then removed.For example, if one isomer has a more accessible N-H group, it might be selectively protected, allowing for separation of the derivatized product from the underivatized isomer.

Data Summary Table: Factors Influencing Regioselectivity

FactorParameterExpected Effect on Regioselectivity
Temperature IncreaseMay shift the product ratio towards the thermodynamically more stable isomer.
Solvent High-boiling, inert (e.g., Dowtherm A)Provides better temperature control, potentially leading to cleaner reactions and more consistent isomeric ratios.
Catalyst Lewis AcidMay coordinate to a nitrogen atom, altering the electron density and directing cyclization.
Catalyst Polyphosphoric Acid (PPA)Can promote cyclization under milder conditions, potentially altering the kinetic vs. thermodynamic landscape.[10]
Substituents Electron-Donating Groups (EDGs)Activate the position they are attached to, potentially directing cyclization to an adjacent carbon.
Substituents Electron-Withdrawing Groups (EWGs)Deactivate the position they are attached to, disfavoring cyclization at an adjacent carbon.
Substituents Steric BulkCan hinder cyclization at a nearby position, favoring the less sterically congested regioisomer.

References

stability and degradation of 4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine (CAS: 1289014-47-6).[1] As a key heterocyclic building block, understanding its stability and degradation profile is critical for successful experimental outcomes, ensuring data integrity, and optimizing reaction yields. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field, explaining not just what to do, but why certain precautions and procedures are necessary.

Part 1: General Handling, Storage, and Stability FAQs

This section addresses the most common questions regarding the day-to-day handling and preservation of the compound's integrity.

Question 1: What are the optimal long-term storage conditions for this compound?

Answer: The integrity of the compound relies heavily on proper storage. Based on supplier recommendations and the chemical nature of the molecule, the following conditions are mandatory:

  • Temperature: 2-8°C.[2][3] Refrigeration is crucial to minimize the rate of potential degradation reactions.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen).[2][3] This is critical to prevent reactions with atmospheric moisture and oxygen.

  • Light: Keep in a dark place.[2][3] The fused aromatic ring system may be susceptible to photodegradation.

  • Container: Use original, tightly sealed containers to prevent moisture ingress and sublimation.[4]

Causality: The chloro-substituted pyridine ring is electron-deficient, making the carbon atom bearing the chlorine susceptible to nucleophilic attack. Atmospheric moisture can act as a nucleophile, leading to slow hydrolysis over time. An inert atmosphere displaces this moisture. The energy from UV light can excite the electronic states of the heterocyclic system, potentially leading to bond cleavage or unwanted side reactions.[5][6]

Parameter Recommended Condition Rationale
Temperature2-8°CSlows kinetic rate of degradation.
AtmosphereInert (Argon, Nitrogen)Prevents hydrolysis and oxidation.
Light ExposureKeep in Dark/Amber VialsAvoids potential photodegradation.
ContainerTightly SealedPrevents contact with atmospheric contaminants.

Question 2: How stable is this compound in common laboratory solvents? Are there any solvents I should avoid?

Answer: This is a critical question as solvent choice can directly lead to compound degradation.

  • Recommended Solvents: For short-term experimental use, anhydrous aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), and Toluene are generally safe, provided they are of high purity and low water content.

  • Solvents to Use with Caution: Protic solvents like methanol (MeOH) and ethanol (EtOH) can act as nucleophiles, especially under basic conditions or upon heating, leading to the formation of the corresponding methoxy or ethoxy ether byproduct. This is a classic nucleophilic aromatic substitution (SNAr) reaction.

  • Solvents to Avoid for Storage: Absolutely avoid storing the compound in any protic solvent (water, alcohols) for extended periods. Aqueous buffers, particularly if acidic or basic, will accelerate hydrolysis to the corresponding hydroxypyridine derivative.

Question 3: I am preparing stock solutions for screening. What is the best practice to ensure stability?

Answer: For high-throughput screening (HTS) or biological assays, stock solution stability is paramount for data reproducibility.

  • Solvent of Choice: Use anhydrous Dimethyl Sulfoxide (DMSO) for primary stock solutions. DMSO is a polar aprotic solvent and is generally compatible.

  • Concentration: Prepare high-concentration stocks (e.g., 10-50 mM) to minimize the relative amount of any residual water.

  • Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Freeze-thaw cycles can introduce atmospheric moisture into the solution each time the vial is opened.

  • Validation: Before a large-scale experiment, it is wise to run a stability check. Analyze a freshly prepared solution by LC-MS and compare it to a solution that has been stored for a set period (e.g., 24 hours at room temperature) to check for the appearance of degradation peaks.

Part 2: Troubleshooting Degradation in Experiments

This section focuses on identifying and solving specific degradation-related issues that may arise during chemical reactions or analysis.

Question 4: My reaction is giving a significant byproduct with a mass of M-19 (M = mass of starting material). What is it?

Answer: A mass change of M-19 (loss of Cl, gain of OH) almost certainly points to the hydrolysis of the chloro group to a hydroxyl group, forming 4-hydroxy-1-methyl-1H-pyrazolo[4,3-c]pyridine.

Root Causes & Solutions:

  • Wet Solvents/Reagents: The most common cause is residual water in your reaction solvent or reagents.

    • Solution: Always use freshly distilled or commercially available anhydrous solvents. Dry liquid reagents over molecular sieves if appropriate.

  • Atmospheric Moisture: Reactions run in an open flask can absorb moisture from the air, especially if the reaction is lengthy or heated.

    • Solution: Set up your reaction under an inert atmosphere (N₂ or Ar) using appropriate glassware (e.g., Schlenk line techniques).

  • "Hidden" Water: Some reagents, like certain amine bases or hydrated salts, can introduce water into the reaction.

    • Solution: Use anhydrous versions of reagents where possible or account for the water content.

Question 5: I am running a Suzuki coupling reaction, but my yield is poor and I am recovering a lot of a debrominated/dechlorinated version of my coupling partner, not my starting material. What's happening?

Answer: While this question pertains to a reaction, the underlying issue can be the stability and reactivity of the this compound. The chloro group on this scaffold is the intended reaction site. If you are seeing modification of your other coupling partner (e.g., an aryl bromide), it suggests the pyrazolopyridine may be involved in side reactions that consume the catalyst or reagents.

However, if you mean you are seeing the dechlorinated version of your pyrazolopyridine (i.e., 1-methyl-1H-pyrazolo[4,3-c]pyridine), this is a known side reaction in some cross-coupling chemistries, often called hydrodehalogenation.

Root Causes & Solutions for Hydrodehalogenation:

  • Catalyst System: Some palladium catalysts and ligand combinations, especially with phosphine ligands, in the presence of a hydrogen source (e.g., solvent, base, or water), can promote the reduction of the C-Cl bond.

  • Reaction Conditions: Elevated temperatures and prolonged reaction times can increase the likelihood of this side reaction.

    • Solution: Screen different palladium catalysts, ligands, and bases. Sometimes, switching from a phosphine-based ligand to an N-heterocyclic carbene (NHC) ligand can suppress this pathway. Running the reaction at the lowest effective temperature can also help.

Visualization of Degradation Pathways

The following diagram illustrates the primary degradation pathways for this compound.

DegradationPathways cluster_hydrolysis Hydrolysis / Nucleophilic Attack cluster_photolysis Photodegradation cluster_thermal Thermal Decomposition main 4-chloro-1-methyl-1H- pyrazolo[4,3-c]pyridine hydrolysis_prod 4-hydroxy-1-methyl-1H- pyrazolo[4,3-c]pyridine main->hydrolysis_prod H₂O (acid/base catalyst) alkoxy_prod 4-alkoxy-1-methyl-1H- pyrazolo[4,3-c]pyridine main->alkoxy_prod ROH (e.g., Methanol) photo_prod Ring-opened or Rearranged Products main->photo_prod UV Light (hν) thermal_prod Gaseous byproducts (HCl, NOx, COx) main->thermal_prod High Temp (Δ)

Caption: Potential degradation routes for this compound.

Part 3: Proactive Stability Assessment

To avoid experimental failures, a proactive approach to understanding the compound's stability under your specific conditions is recommended.

Protocol: Forced Degradation Study

This protocol provides a framework to rapidly assess the compound's lability under various stress conditions. This is a self-validating system that provides direct insight into potential experimental pitfalls.

Objective: To identify conditions that lead to the degradation of this compound.

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like Acetonitrile.

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

    • Acidic Hydrolysis: Add 0.1 M HCl.

    • Basic Hydrolysis: Add 0.1 M NaOH.

    • Oxidative: Add 3% H₂O₂.

    • Photolytic: Expose to direct UV light (e.g., 254 nm) or strong broad-spectrum light. Keep a control sample wrapped in foil.

    • Thermal: Heat the solution at a relevant temperature (e.g., 60-80°C). Keep a control sample at room temperature.

  • Time Points: Sample from each vial at various time points (e.g., 0, 2, 6, 24 hours).

  • Analysis: Analyze each sample by LC-MS and/or HPLC-UV.

    • LC-MS: Look for the appearance of new peaks and identify their masses to hypothesize degradation products (e.g., M-19 for hydrolysis).

    • HPLC-UV: Quantify the disappearance of the parent peak over time to determine the rate of degradation.

Stress Condition Typical Reagent Potential Degradation Product
Acidic Hydrolysis0.1 M HCl4-hydroxy-1-methyl-1H-pyrazolo[4,3-c]pyridine
Basic Hydrolysis0.1 M NaOH4-hydroxy-1-methyl-1H-pyrazolo[4,3-c]pyridine
Oxidation3% H₂O₂N-oxides or other oxidized species
PhotolysisUV/Visible LightComplex mixture, potential ring-opening
ThermalHeat (e.g., 80°C)Accelerated hydrolysis, potential decomposition

Workflow for Forced Degradation Study

ForcedDegradation cluster_prep Preparation cluster_stress Stress Conditions (24h) cluster_analysis Analysis start Prepare 1 mg/mL Stock (in Acetonitrile) aliquot Aliquot into 5 Vials start->aliquot acid Add 0.1 M HCl aliquot->acid base Add 0.1 M NaOH aliquot->base oxide Add 3% H₂O₂ aliquot->oxide photo Expose to UV Light aliquot->photo thermal Heat to 80°C aliquot->thermal sampling Sample at T=0, 2, 6, 24h acid->sampling base->sampling oxide->sampling photo->sampling thermal->sampling analysis Analyze by LC-MS/HPLC sampling->analysis interpretation Identify Degradants & Quantify Parent Loss analysis->interpretation

Caption: Workflow for a systematic forced degradation study.

By following this guide, researchers can significantly improve the reliability and success of their experiments involving this compound, ensuring that the observed results are due to intended chemical transformations rather than unintended compound degradation.

References

Technical Support Center: Troubleshooting Solubility Issues for 4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimental work with this compound. Our approach is rooted in foundational chemical principles to provide not just solutions, but a deeper understanding of the underlying causes of solubility issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of this compound?

A1: The limited aqueous solubility of this compound stems from a combination of its structural features. The molecule possesses a fused aromatic heterocyclic ring system which is largely nonpolar. The calculated LogP value of 1.5 indicates a degree of lipophilicity, meaning it has a preference for a non-aqueous environment over water.[1] While the nitrogen atoms in the pyrazole and pyridine rings can participate in hydrogen bonding, the overall molecular structure does not favor strong interactions with water molecules, leading to low solubility.

Q2: I'm observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous assay buffer. What is happening?

A2: This is a common phenomenon for compounds with low aqueous solubility. Your concentrated stock solution in a strong organic solvent like DMSO is kinetically stable. However, upon dilution into an aqueous buffer, the solvent environment abruptly changes to one that is thermodynamically unfavorable for the compound. This leads to the compound crashing out of the solution as a precipitate. The key is to maintain the compound's solubility in the final aqueous medium.

Q3: Can I simply heat the solution to dissolve more of the compound?

A3: While heating can temporarily increase the solubility of many compounds, it is often not a suitable solution for routine experimental work. Upon cooling to ambient or physiological temperatures, the compound is likely to precipitate out, leading to inaccurate and irreproducible results. Furthermore, prolonged heating can risk chemical degradation of your compound.

Q4: Are there any safety precautions I should be aware of when handling this compound?

A4: Yes, this compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][2] Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.[2]

Troubleshooting Guides: A Step-by-Step Approach to Overcoming Solubility Challenges

Issue 1: Initial Dissolution Failure in Aqueous Buffers

If you are unable to dissolve the compound directly in your desired aqueous buffer, follow this troubleshooting workflow:

start Start: Compound fails to dissolve in aqueous buffer ph_modification Is pH modification compatible with your experiment? start->ph_modification adjust_ph Adjust buffer pH to acidic range (e.g., pH 2-5) ph_modification->adjust_ph Yes co_solvent Is the use of a co-solvent permissible? ph_modification->co_solvent No check_solubility_ph Check for dissolution adjust_ph->check_solubility_ph check_solubility_ph->co_solvent No Dissolution end Consult further formulation strategies check_solubility_ph->end Dissolved screen_cosolvents Screen co-solvents (e.g., Ethanol, PEG 400, Propylene Glycol) co_solvent->screen_cosolvents Yes salt_formation Consider salt formation (e.g., HCl salt) co_solvent->salt_formation No check_solubility_cosolvent Check for dissolution screen_cosolvents->check_solubility_cosolvent check_solubility_cosolvent->salt_formation No Dissolution check_solubility_cosolvent->end Dissolved salt_formation->end

Caption: Decision workflow for initial dissolution failure.

Detailed Explanation:

  • pH Modification: this compound contains basic nitrogen atoms in its heterocyclic structure.[3] In acidic conditions, these nitrogens can become protonated, forming a more soluble salt form.[4] Therefore, adjusting the pH of your buffer to the acidic range can significantly enhance solubility.

  • Co-solvents: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of nonpolar compounds by reducing the overall polarity of the solvent system.[5][6]

  • Salt Formation: For long-term use and to avoid the need for pH adjustments in every experiment, preparing a stable, soluble salt form of the compound (e.g., a hydrochloride salt) can be a highly effective strategy.[7][8]

Issue 2: Precipitation Upon Dilution of Organic Stock

When your compound precipitates upon dilution from an organic stock (like DMSO) into an aqueous buffer, the goal is to find a final buffer composition that can accommodate the compound.

start Start: Precipitation upon dilution reduce_stock_conc Reduce the concentration of the organic stock solution start->reduce_stock_conc check_precipitation1 Does precipitation still occur? reduce_stock_conc->check_precipitation1 add_cosolvent Add a co-solvent to the final aqueous buffer check_precipitation1->add_cosolvent Yes end Re-evaluate compound suitability or advanced formulation check_precipitation1->end No check_precipitation2 Does precipitation still occur? add_cosolvent->check_precipitation2 use_surfactant Incorporate a non-ionic surfactant (e.g., Tween 80, Pluronic F-68) check_precipitation2->use_surfactant Yes check_precipitation2->end No check_precipitation3 Does precipitation still occur? use_surfactant->check_precipitation3 use_cyclodextrin Utilize a cyclodextrin (e.g., HP-β-CD) check_precipitation3->use_cyclodextrin Yes check_precipitation3->end No use_cyclodextrin->end

Caption: Troubleshooting precipitation after stock dilution.

Detailed Explanation:

  • Reduce Stock Concentration: A lower concentration of the organic stock will result in a lower final concentration of the organic solvent in your aqueous buffer, which may be sufficient to prevent precipitation.

  • Co-solvents in Final Buffer: Adding a small percentage of a co-solvent to your final aqueous buffer can create a more favorable environment for your compound.[9]

  • Surfactants: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, increasing their apparent solubility.[7]

  • Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and enhancing their solubility.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment
  • Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate buffers for acidic range, phosphate buffers for neutral range, and borate buffers for alkaline range).

  • Add an excess amount of this compound to a fixed volume of each buffer.

  • Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Separate the undissolved solid by centrifugation or filtration (using a filter that does not bind the compound).

  • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Plot the solubility as a function of pH.

Protocol 2: Co-solvent Screening
  • Prepare a series of aqueous solutions containing different concentrations (e.g., 1%, 5%, 10%, 20% v/v) of various co-solvents (e.g., ethanol, propylene glycol, PEG 400, DMSO).

  • Add an excess amount of this compound to each co-solvent solution.

  • Follow steps 3-5 from the pH-dependent solubility assessment protocol.

  • Compare the solubility enhancement provided by each co-solvent at different concentrations.

Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₆ClN₃[1]
Molecular Weight167.59 g/mol [1]
Calculated LogP1.5[1]
AppearanceSolid

Table 2: Recommended Starting Concentrations for Co-solvents and Excipients

AgentTypeRecommended Starting ConcentrationNotes
EthanolCo-solvent1-10% (v/v)Can be toxic to cells at higher concentrations.
Propylene GlycolCo-solvent1-20% (v/v)Generally well-tolerated in cell-based assays.
PEG 400Co-solvent1-20% (v/v)A common choice for in vivo formulations.
Tween® 80Surfactant0.01-0.5% (v/v)Use concentrations above the CMC.
Pluronic® F-68Surfactant0.01-1% (w/v)Biocompatible and often used in cell culture.
HP-β-CDCyclodextrin1-10% (w/v)Can be effective at low concentrations.

References

Technical Support Center: Refining Protocols for Biological Screening of 4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine and related compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of biological screening and ensure the integrity of your experimental results.

I. Introduction to this compound in Drug Discovery

The pyrazolo[4,3-c]pyridine scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives showing a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[1][2] Specifically, this heterocyclic system can act as an adenine isostere, making it a prime candidate for targeting the ATP-binding sites of kinases, which are pivotal in cellular signaling pathways often dysregulated in diseases like cancer.[3]

This guide is structured to proactively address common challenges encountered during the screening of novel compounds like this compound, from initial assay development to hit validation.

II. Compound Handling and Storage: The Foundation of Reproducible Data

Proper handling and storage of your test compound are critical first steps to ensure the reliability of your screening data.

Q1: What is the recommended solvent for this compound, and what are the best practices for preparing stock solutions?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions of this compound, as is common for many heterocyclic small molecules.[3]

  • Rationale: Pyrazolo[4,3-c]pyridine derivatives often exhibit limited aqueous solubility.[3][4] DMSO is a powerful aprotic solvent that can dissolve a wide range of organic compounds.

  • Best Practices:

    • Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in 100% anhydrous DMSO.

    • To minimize the effects of DMSO on your assay, create intermediate dilutions in DMSO before making the final dilution in your aqueous assay buffer.

    • The final concentration of DMSO in your assay should ideally be below 0.5% to avoid solvent-induced artifacts and cytotoxicity.[5] Always include a vehicle control (assay buffer with the same final DMSO concentration) in your experiments.

Q2: How should I store the compound to ensure its stability?

A2: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

  • Rationale: Chloro-substituted heterocyclic compounds can be susceptible to degradation over time, especially when exposed to light, moisture, or repeated temperature changes. Aliquoting prevents contamination and degradation of the entire stock.

  • Best Practices:

    • Use low-retention microcentrifuge tubes for aliquots.

    • Protect from light by using amber vials or wrapping tubes in foil.

    • Before use, thaw an aliquot completely and bring it to room temperature to ensure the compound is fully dissolved.

Parameter Recommendation Rationale
Primary Solvent 100% Anhydrous DMSOMaximizes solubility for stock solutions.[3]
Stock Concentration 10-50 mMProvides a concentrated source for serial dilutions.
Storage Temperature -20°C or -80°CMinimizes degradation.
Aliquoting Small, single-use volumesPrevents repeated freeze-thaw cycles and contamination.
Final Assay DMSO % < 0.5%Reduces solvent-induced artifacts and cytotoxicity.[5]

III. Assay Development and Optimization: Ensuring a Robust Screening Window

A well-optimized assay is crucial for identifying genuine hits. This section addresses common hurdles in assay design for compounds of this class, which are often screened against protein kinases.

Q3: I am developing a biochemical kinase assay. What are the critical parameters to optimize?

A3: For a robust kinase assay, you must optimize enzyme and substrate concentrations, ATP concentration, and incubation time to ensure you are measuring initial velocity kinetics.

  • Rationale: The goal is to operate within the linear range of the assay where the rate of product formation is proportional to enzyme activity. This ensures that the observed inhibition is a true measure of the compound's effect on the enzyme and not an artifact of substrate depletion or enzyme instability.

  • Key Optimization Steps:

    • Enzyme Titration: Determine the minimal enzyme concentration that gives a robust signal well above the background.

    • Time Course: At the optimal enzyme concentration, measure product formation at multiple time points to identify the linear (initial velocity) phase of the reaction.

    • Substrate (Peptide and ATP) Titration: Determine the Michaelis-Menten constant (Km) for both the peptide substrate and ATP. For screening ATP-competitive inhibitors, it's recommended to use an ATP concentration at or near its Km value.[6][7] This provides a balance between assay signal and sensitivity to competitive inhibitors.

Q4: My compound appears to be a hit in a fluorescence-based assay, but I'm concerned about artifacts. How can I identify and mitigate compound interference?

A4: Compound autofluorescence and fluorescence quenching are common sources of false positives and false negatives in fluorescence-based assays.[8][9]

  • Rationale: Many organic molecules, including heterocyclic compounds, can absorb and/or emit light at wavelengths used in common assay formats, leading to artificial signals.[10]

  • Troubleshooting Strategies:

    • Autofluorescence Check: Run a control plate with your compound in the assay buffer without the enzyme or detection reagents. A significant signal indicates autofluorescence.

    • Quenching Check: In a well with a stable fluorescent signal (e.g., from a positive control), add your compound. A decrease in signal suggests quenching.

    • Counter-Screening: If interference is suspected, a counter-screen is essential. This involves running the assay without a key biological component (e.g., the kinase) to see if the compound still produces a signal.[10]

    • Orthogonal Assays: The most reliable way to confirm a hit is to use an orthogonal assay that relies on a different detection technology (e.g., a luminescence-based assay like ADP-Glo™ if the primary screen was fluorescence-based).[11][12][13]

Workflow for Mitigating Compound-Induced Autofluorescence

A Primary Screen Hit (Fluorescence-Based Assay) B Run Compound-Only Control (No Enzyme/Detection Reagents) A->B C Fluorescence Detected? B->C D Potential Autofluorescence (False Positive) C->D Yes E Proceed to Quenching Check C->E No J Perform Orthogonal Assay (e.g., Luminescence, Radiometric) D->J F Run Quenching Assay (Add compound to stable signal) E->F G Signal Decrease? F->G H Potential Quenching (False Negative Risk) G->H Yes I No Obvious Interference G->I No H->J I->J K Hit Confirmed? J->K L Genuine Hit K->L Yes M Discard False Positive K->M No A Primary HTS Hit B Dose-Response Curve in Primary Assay A->B C IC50 < Threshold? B->C D Compound Purity & Identity Confirmation (LC-MS, NMR) C->D Yes J Discard C->J No E Orthogonal Biochemical Assay (e.g., different detection method) D->E F Biophysical Binding Assay (SPR, TSA) E->F G Cell-Based Target Engagement (e.g., Western Blot for p-Substrate) F->G H Cellular Phenotypic Assay (e.g., Viability, Apoptosis) G->H I Confirmed Hit for SAR Studies H->I

References

Technical Support Center: Scaling Up the Synthesis of 4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals who are transitioning the synthesis of 4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine from bench-scale to larger, pilot-plant, or manufacturing scales. This molecule is a crucial heterocyclic scaffold in medicinal chemistry, and its efficient, scalable synthesis is paramount.[1] This document provides practical, field-tested advice to troubleshoot common issues and answer frequently asked questions encountered during process scale-up.

Frequently Asked Questions (FAQs)

Q1: My reaction yield has dropped significantly after moving from a 1 g to a 100 g scale. What is the most common reason for this? A: The most frequent cause of yield loss on scale-up is inadequate temperature and mixing control. Exothermic events that are negligible in a small flask can lead to runaway reactions and byproduct formation in a large reactor. Ensure your reactor's heating/cooling system can handle the reaction's thermal profile and that the stirring is sufficient to maintain a homogenous mixture.

Q2: I am observing a new, significant impurity on LCMS that was not present in my small-scale runs. What could it be? A: This often points to issues with prolonged reaction times or localized "hot spots" due to inefficient mixing at scale. Degradation of starting materials or the product can occur under these conditions. Another possibility is incomplete reagent addition or dispersion, leading to side reactions. It is crucial to re-optimize reaction times and monitor mixing efficiency during scale-up.[2]

Q3: The color of my reaction mixture is much darker on a larger scale. Should I be concerned? A: A significant color change often indicates the formation of colored byproducts, potentially from degradation or side reactions. While not always detrimental to the final product purity after workup, it warrants investigation. It is advisable to take an in-process sample for TLC or LCMS analysis to identify the cause.

Q4: How do I handle the purification of this compound on a multi-kilogram scale? A: Large-scale column chromatography can be inefficient and costly. Developing a robust crystallization or precipitation/reslurrying procedure is critical for scalable purification. Focus on finding a suitable solvent/anti-solvent system that provides good recovery and effectively purges key impurities.

Q5: What are the primary safety hazards I should be aware of when handling the reagents for this synthesis? A: The synthesis likely involves chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), which are highly corrosive and react violently with water.[3][4] The target compound itself is classified as an irritant and is harmful if swallowed or inhaled.[5] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and have quenchers (like a base solution) ready for any spills.[6][7]

In-Depth Troubleshooting Guide
Issue 1: Low Yield and Incomplete Conversion

Question: My scale-up reaction has stalled, and TLC/LCMS analysis shows a significant amount of unreacted starting material even after extending the reaction time. What steps should I take?

Answer: Stalled reactions at scale are a common and frustrating problem. The root cause analysis should follow a logical progression, as outlined below. The key is to understand that reaction kinetics do not always scale linearly.

Causality & Troubleshooting Workflow:

  • Mixing and Mass Transfer:

    • The Problem: In a large reactor, inefficient stirring can create stagnant zones where reactants are not in contact. This is especially true for heterogeneous (solid-liquid) mixtures.

    • Why it Happens: The power per unit volume of a stirrer decreases as the vessel size increases. What looks like vigorous stirring in a flask may be inadequate in a 100 L reactor.

    • Solution:

      • Verify Mixing: Ensure the vortex is appropriate for the vessel size and that solids are fully suspended.

      • Optimize Stirrer: Consider using a different impeller type (e.g., anchor vs. pitched-blade turbine) that is better suited for your reaction's viscosity and phase.

      • Monitor In-Process: Take samples from different locations in the reactor (if possible) to check for homogeneity.

  • Thermal Control (Heat Transfer):

    • The Problem: Many reactions for creating heterocyclic systems are exothermic. Poor heat dissipation on a large scale can raise the internal temperature, altering the reaction pathway or causing reactant degradation.

    • Why it Happens: The surface-area-to-volume ratio decreases dramatically as you scale up. A reactor cannot dissipate heat as efficiently as a small flask.

    • Solution:

      • Controlled Addition: Add reagents slowly and monitor the internal temperature closely. Program the reactor's jacket temperature to be lower to anticipate the exotherm.

      • Reaction Calorimetry: For critical processes, perform reaction calorimetry (RC1) studies to understand the thermal profile and ensure your plant's equipment can handle the heat flow.

  • Purity of Starting Materials:

    • The Problem: A new batch of starting material used for the scale-up campaign may contain inhibitors or impurities not present in the lab-scale material.

    • Why it Happens: Different suppliers or manufacturing processes for raw materials can introduce subtle variations.

    • Solution:

      • Full Characterization: Always run a full analysis (e.g., NMR, LCMS, KF titration for water content) on new batches of starting materials.

      • Small-Scale Test: Before committing to the large-scale run, perform a small "spot check" reaction with the new batch of reagents to confirm performance.[2]

troubleshooting_workflow start Problem: Low Yield / Incomplete Conversion cause1 Check 1: Mixing & Mass Transfer start->cause1 Is the mixture homogenous? cause2 Check 2: Thermal Control cause3 Check 3: Purity of Reagents cause1->cause2 Yes solution1 Action: - Increase stirrer RPM - Change impeller type - Confirm solid suspension cause1->solution1 No cause2->cause3 No solution2 Action: - Slow reagent addition rate - Lower jacket temperature - Perform calorimetry study cause2->solution2 Is an exotherm poorly controlled? solution3 Action: - Analyze new batches of SM - Run small-scale test - Check for inhibitors/water cause3->solution3 Are starting materials identical to lab scale? end_node Resolution: Reaction Proceeds to Completion solution1->end_node solution2->end_node solution3->end_node

Caption: Troubleshooting workflow for low yield.

Issue 2: Formation of Regioisomers or Byproducts

Question: My scaled-up synthesis is producing a difficult-to-separate regioisomer of this compound. How can I improve selectivity?

Answer: Regioselectivity is a common challenge in the synthesis of substituted pyrazolopyridines.[2] Control over regioisomer formation is typically governed by a combination of steric and electronic factors, which can be influenced by reaction conditions that change during scale-up.

Controlling Regioselectivity:

  • Temperature Control is Paramount:

    • The Problem: Many reactions can proceed through different mechanistic pathways at different temperatures. A higher-energy, less selective pathway may become dominant if the temperature is not strictly controlled.

    • Why it Happens: As discussed, localized hot spots are more common in large reactors. Even a small deviation can dramatically shift the isomeric ratio.

    • Solution:

      • Strict Temperature Profile: Maintain the reaction temperature within a narrow range (e.g., ±2 °C) of the optimized lab condition.

      • Reverse Addition: Consider adding the reaction mixture to the reagent instead of the other way around, if it helps control the exotherm and maintain a constant temperature.

  • Solvent Effects:

    • The Problem: The choice of solvent can influence the transition state energies of the competing reaction pathways.

    • Why it Happens: Solvents can stabilize or destabilize charged intermediates or transition states, favoring one regioisomeric outcome over another.[2]

    • Solution:

      • Solvent Screening: If isomer formation is a persistent issue, a re-screening of solvents at the lab scale may be necessary. Polar aprotic solvents (like DMF, DMAc) may favor different outcomes than non-polar solvents (like Toluene, Dioxane).

  • Catalyst or Base Selection:

    • The Problem: The nature of the base or catalyst can influence which proton is abstracted or which site is activated, directly impacting regioselectivity.

    • Why it Happens: A bulky base might preferentially deprotonate a sterically accessible site, while a smaller, harder base might favor a different site based on acidity.

    • Solution:

      • Re-optimization: Experiment with different bases (e.g., K₂CO₃ vs. NaH vs. an organic base like DBU) to see how it impacts the isomer ratio. Ensure the base is fully dissolved or well-suspended at scale.

ParameterLab Scale (1-10 g)Pilot Scale (1-10 kg)Key Considerations for Scale-Up
Heat Transfer High surface area-to-volume ratio; rapid heat dissipation.Low surface area-to-volume ratio; slow heat dissipation.CRITICAL: Requires active cooling/heating via reactor jacket. Slow addition of reagents is necessary to manage exotherms.
Mixing Efficient; typically magnetic or overhead stirring.Can be inefficient; requires optimized impeller design and speed.Ensure solids are fully suspended. Check for "dead zones" where mixing is poor.
Addition Time Seconds to minutes.Minutes to hours.Prolonged addition times can affect concentration profiles and potentially lead to byproduct formation.
Work-up Separatory funnel extractions, simple filtrations.Multi-step extractions in the reactor, slow filtrations (Nutsche filter).Phase separation can be slower and more difficult. Emulsions are a greater risk. Filtration times can be very long.
Reference Protocol & Safety Information

This section provides a representative, generalized protocol for the synthesis. NOTE: This is a theoretical procedure based on common synthetic strategies for pyrazolopyridines and must be optimized for your specific starting materials and equipment.[8][9]

Step 1: Vilsmaier-Haack Formylation and Chlorination
  • Setup: Equip a dry, jacketed glass reactor with an overhead stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel.

  • Reagents: Charge the reactor with N,N-Dimethylformamide (DMF) and cool to 0-5 °C.

  • Activation: Slowly add phosphorus oxychloride (POCl₃) via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Stir for 30 minutes.

  • Reaction: Add 1-methyl-1H-pyrazol-5(4H)-one in portions, maintaining the temperature below 10 °C.

  • Heating: Once the addition is complete, slowly heat the reaction mixture to 90-95 °C and hold for 4-6 hours, monitoring by TLC/LCMS for the disappearance of the starting material.

  • Work-up: Cool the reaction to room temperature and very carefully quench it by slowly adding it to a separate vessel containing ice water and a base (e.g., sodium carbonate) to neutralize the acid. Caution: Highly exothermic and releases HCl gas.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., Ethyl Acetate or DCM). Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under vacuum.

Step 2: Purification
  • Crude Product: The concentrated residue is the crude this compound.

  • Crystallization: Dissolve the crude material in a minimal amount of a hot solvent (e.g., isopropanol, ethanol).

  • Precipitation: Slowly add an anti-solvent (e.g., heptane or water) until turbidity is observed.

  • Isolation: Cool the mixture slowly to 0-5 °C to maximize crystal growth. Isolate the solid product by filtration, wash with cold anti-solvent, and dry under vacuum.

Safety & Handling
  • This compound:

    • Hazards: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[5]

    • Precautions: Avoid breathing dust/fumes. Wash skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, clothing, eye, and face protection.[6][10]

  • Phosphorus Oxychloride (POCl₃):

    • Hazards: Highly toxic and corrosive. Reacts violently with water, releasing toxic gases.

    • Precautions: Handle only in a chemical fume hood with appropriate PPE. Ensure no contact with water or moisture. Have a proper quenching and spill-control plan in place.[3]

References

Validation & Comparative

A Comparative Guide to Pyrazolo[4,3-c]pyridine-Based ERK Inhibitors Versus Other MAPK Pathway Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the MAPK/ERK Pathway in Oncology and the Quest for Specificity

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, particularly the RAS/RAF/MEK/ERK pathway, is a cornerstone of cellular regulation, governing fundamental processes such as proliferation, differentiation, and survival.[1] Its aberrant activation, frequently driven by mutations in genes like BRAF and RAS, is a hallmark of over 30% of human cancers, making it a prime target for therapeutic intervention.[1][2][3] While inhibitors targeting upstream kinases like BRAF (e.g., Vemurafenib) and MEK have demonstrated significant clinical efficacy, the development of resistance, often through reactivation of the ERK signaling pathway, remains a substantial challenge.[1][4] This has spurred the development of direct inhibitors of the terminal kinases in this cascade, ERK1 and ERK2, to overcome both intrinsic and acquired resistance to upstream inhibitors.

This guide provides a detailed comparative analysis of a novel class of ERK inhibitors based on the 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea scaffold, with a focus on a lead compound from this series. We will objectively compare its performance against other established kinase inhibitors targeting the MAPK pathway, including the ERK inhibitor Ulixertinib (BVD-523) and the BRAF inhibitor Vemurafenib. This comparison is grounded in experimental data and provides detailed protocols for researchers to conduct their own evaluations.

The Rise of Pyrazolo[4,3-c]pyridines as Potent and Selective ERK Inhibitors

The pyrazolo[4,3-c]pyridine scaffold has emerged as a promising framework for the design of highly potent and selective kinase inhibitors.[2] Through de novo design efforts leveraging the structural understanding of the ERK1/2 ATP-binding pocket, researchers at Merck identified a series of 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivatives with significant anti-tumor activity.[1][2][3] One of the standout compounds from this series, herein referred to as Compound 21 (a representative 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivative) , demonstrates potent target engagement and robust tumor regression in preclinical models.[1][2]

The design of this series was inspired by the novel mechanism of the ERK inhibitor SCH772984, which binds to a unique, induced pocket in the ERK kinase domain, conferring remarkable selectivity.[2] The pyrazolo[4,3-c]pyridine core was designed to form specific hydrogen bond interactions within this pocket, leading to high ligand efficiency and potent inhibition.[2][3]

Comparative Analysis of Kinase Inhibitor Performance

A direct comparison of the in vitro potency of Compound 21 with other MAPK pathway inhibitors is essential for understanding its therapeutic potential. The following table summarizes the inhibitory activity of our featured pyrazolo[4,3-c]pyridine derivative against key kinases, alongside established inhibitors.

CompoundTarget Kinase(s)IC50 (nM)Assay TypeReference
Compound 21 (representative) ERK1/2Potent (nanomolar)Enzymatic/Cell-based[1][2]
Ulixertinib (BVD-523) ERK1 / ERK2<0.3 (for ERK2)Enzymatic Assay[5][6]
SCH772984 ERK1 / ERK24 / 1Enzymatic Assay[7][8][9]
Vemurafenib (PLX4032) BRAF V600E / c-RAF-131 / 48Enzymatic Assay[10]

Key Insights from the Comparative Data:

  • Potency: Both the pyrazolo[4,3-c]pyridine derivative (Compound 21) and Ulixertinib demonstrate very high potency against ERK1/2, with IC50 values in the low nanomolar to sub-nanomolar range.[1][2][5][6] This suggests that both scaffolds are highly effective at inhibiting the target kinase.

  • Targeting Strategy: Compound 21 and Ulixertinib directly inhibit the final kinase in the MAPK cascade, ERK.[2][5] In contrast, Vemurafenib targets an upstream kinase, BRAF.[10] This difference in targeting strategy has significant implications for overcoming resistance. Tumors that have developed resistance to BRAF inhibitors through mechanisms that reactivate the pathway downstream of BRAF may still be sensitive to direct ERK inhibition.[4]

  • Selectivity: The 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea series was designed for high selectivity against ERK1/2, a critical feature to minimize off-target effects.[2][3] While comprehensive selectivity data for Compound 21 is proprietary, the design strategy suggests a favorable profile. Ulixertinib is also reported to be a highly selective ERK1/2 inhibitor.[5]

Visualizing the Targeted Signaling Pathway

To understand the context of these inhibitors, it is crucial to visualize their place within the MAPK/ERK signaling cascade.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Phosphorylation Vemurafenib Vemurafenib Vemurafenib->BRAF Compound21 Compound 21 (Pyrazolo[4,3-c]pyridine) Compound21->ERK Ulixertinib Ulixertinib Ulixertinib->ERK

Caption: The MAPK/ERK signaling pathway and points of inhibition.

Experimental Protocols for Comparative Evaluation

To ensure the trustworthiness of any comparative analysis, robust and well-validated experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays to compare the efficacy of pyrazolo[4,3-c]pyridine-based inhibitors with other kinase inhibitors.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay directly measures the binding affinity of the inhibitor to the target kinase.

Objective: To determine the IC50 value of a test compound against ERK1 and ERK2.

Materials:

  • Recombinant human ERK1 and ERK2 enzymes

  • LanthaScreen™ Certified Kinase Tracer

  • Eu-anti-GST Antibody

  • Test compounds (e.g., Compound 21, Ulixertinib)

  • Kinase Buffer

  • 384-well microplates

  • Fluorescence plate reader

Workflow Diagram:

Kinase_Assay_Workflow A Prepare serial dilutions of test compounds C Add diluted test compounds to wells A->C B Add kinase, Eu-antibody, and tracer to wells B->C D Incubate at room temperature for 1 hour C->D E Read TR-FRET signal on a plate reader D->E F Calculate IC50 values E->F

Caption: Workflow for the in vitro kinase inhibition assay.

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold serial dilutions.

  • Assay Plate Preparation: Add 2.5 µL of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only as a negative control.

  • Kinase/Antibody/Tracer Mixture: Prepare a mixture of the kinase, Eu-anti-GST antibody, and the kinase tracer in the kinase buffer at 2x the final desired concentration.

  • Reaction Initiation: Add 2.5 µL of the kinase/antibody/tracer mixture to each well of the assay plate.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Signal Detection: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay assesses the effect of the inhibitor on the proliferation of cancer cell lines with known MAPK pathway mutations.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound in a relevant cancer cell line (e.g., A375 melanoma cells with BRAF V600E mutation).

Materials:

  • A375 human melanoma cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • CellTiter-Glo® Reagent

  • 96-well clear-bottom white plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed A375 cells into a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with a serial dilution of the test compounds. Include a DMSO-only control.

  • Incubation: Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Signal Stabilization: Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Read the luminescence on a plate-reading luminometer.

  • Data Analysis: Normalize the data to the DMSO control and plot the cell viability against the compound concentration. Calculate the GI50 value using a non-linear regression curve fit.

Western Blot Analysis of Pathway Inhibition

This technique is used to directly observe the inhibition of ERK phosphorylation and downstream signaling.

Objective: To assess the ability of a test compound to inhibit the phosphorylation of ERK and its downstream substrate RSK in a cellular context.

Materials:

  • A375 cells

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-ERK (Thr202/Tyr204), anti-total-ERK, anti-phospho-RSK (Ser380), anti-total-RSK, and an antibody for a loading control (e.g., anti-GAPDH).

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Protein electrophoresis and transfer equipment

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Treatment: Plate A375 cells and allow them to adhere. Treat the cells with various concentrations of the test compounds for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with the primary antibodies overnight at 4°C. The next day, wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibodies.

  • Signal Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control.

Conclusion and Future Directions

The 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea scaffold represents a highly promising class of direct ERK inhibitors with the potential to address the significant clinical challenge of resistance to upstream MAPK pathway inhibitors. Head-to-head comparisons with other ERK inhibitors like Ulixertinib and upstream inhibitors such as Vemurafenib, using the robust experimental protocols outlined in this guide, are crucial for fully elucidating their relative advantages and therapeutic potential.

Future research should focus on comprehensive in vivo studies to evaluate the pharmacokinetic and pharmacodynamic properties of these novel pyrazolo[4,3-c]pyridine derivatives, as well as their efficacy in various preclinical cancer models, including those resistant to current standard-of-care therapies. The continued exploration of this and other novel chemical scaffolds will be instrumental in developing the next generation of targeted cancer therapies.

References

A Comparative Guide to the Efficacy of Pyrazolo[4,3-c]pyridine Isomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolopyridine scaffold, a privileged heterocyclic motif in medicinal chemistry, is recognized as a bioisostere of purines. This structural similarity allows pyrazolopyridine derivatives to effectively interact with the ATP-binding sites of various kinases, making them a fertile ground for the development of targeted therapies, particularly in oncology and inflammatory diseases. This guide provides a comparative analysis of the biological efficacy of different pyrazolo[4,3-c]pyridine isomers, with a focus on the 1H- and 2H- tautomers, and contextualizes their performance against other key pyrazolopyridine isomers. We will delve into their synthesis, structure-activity relationships (SAR), and biological activities, supported by experimental data and detailed protocols.

The Pyrazolopyridine Scaffold: A Versatile Core in Medicinal Chemistry

Pyrazolopyridines are bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring. There are nine possible isomers based on the position of the nitrogen atoms, including 1H-pyrazolo[3,4-b]pyridine, 1H-pyrazolo[4,3-b]pyridine, 1H-pyrazolo[3,4-c]pyridine, 1H-pyrazolo[4,3-c]pyridine, and their corresponding 2H-tautomers.[1] The arrangement of nitrogen atoms within this fused ring system significantly influences the molecule's physicochemical properties, such as its hydrogen bonding capacity, pKa, and overall electronic distribution. These properties, in turn, dictate the molecule's pharmacokinetic and pharmacodynamic profiles.

A key aspect of drug design is understanding how isomeric variations of a core scaffold affect biological activity. For pyrazolo[4,3-c]pyridines, the position of the hydrogen on the pyrazole nitrogen (N1 vs. N2) gives rise to two tautomeric forms: 1H-pyrazolo[4,3-c]pyridine and 2H-pyrazolo[4,3-c]pyridine. This seemingly minor structural change can lead to significant differences in how the molecule orients itself within a biological target's binding site, thereby impacting its inhibitory potency and selectivity.

Comparative Analysis of Pyrazolo[4,3-c]pyridine Isomers and Their Congeners

This section will compare the efficacy of different pyrazolo[4,3-c]pyridine isomers and other relevant pyrazolopyridine scaffolds, drawing upon published experimental data.

Physicochemical Properties of Pyrazolopyridine Isomers

The positioning of the nitrogen atoms in the bicyclic system has a profound effect on the physicochemical properties of the isomers, which in turn influences their biological activity and drug-like properties.

Property1H-Pyrazolo[4,3-c]pyridine2H-Pyrazolo[4,3-c]pyridine1H-Pyrazolo[3,4-b]pyridine1H-Pyrazolo[3,4-c]pyridine1H-Pyrazolo[4,3-b]pyridine
Molecular Formula C₆H₅N₃C₆H₅N₃C₆H₅N₃[2]C₆H₅N₃[2]C₆H₅N₃[2]
Molecular Weight 119.12 g/mol 119.12 g/mol 119.12 g/mol [2]119.12 g/mol [2]119.12 g/mol [2]
Predicted pKa ~5.08[2]Data not readily available~5.92[2]~10.94[2]Data not readily available

Table 1: Comparison of the physicochemical properties of parent pyrazolopyridine isomers.

Efficacy as Kinase Inhibitors

Pyrazolopyridines have been extensively investigated as inhibitors of various kinases due to their structural resemblance to the purine core of ATP.

A study on 4-(pyrazol-3-yl)-pyridines as JNK inhibitors provides insights into the structure-activity relationships of this class of compounds. While not a direct comparison of pyrazolo[4,3-c]pyridine isomers, the findings are relevant to the broader pyrazolopyridine scaffold. Optimization of a 4-(pyrazol-3-yl)-pyrimidine lead compound led to the development of potent JNK3 inhibitors with good in vivo profiles.[3][4] For instance, compound 1 (a 4-(pyrazol-3-yl)-pyrimidine) showed a JNK3 IC₅₀ of 0.63 µM with no significant inhibition of p38 kinase.[3] Further optimization by modifying substituents on both the pyrazole and pyridine rings resulted in compounds with improved potency and pharmacokinetic properties.[3]

Derivatives of 1H-pyrazolo[3,4-b]pyridine have been identified as potent inhibitors of TBK1, a key kinase in the innate immunity signaling pathway.[5] Through rational drug design and extensive SAR studies, compound 15y emerged as a highly potent TBK1 inhibitor with an IC₅₀ of 0.2 nM.[5] This compound also demonstrated good selectivity and effectively inhibited the downstream IFN signaling pathway in cellular assays.[5]

A series of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines were synthesized and evaluated for their antiproliferative activity against several human cancer cell lines.[6] The study revealed that the nature and position of substituents on the 2H-pyrazolo[4,3-c]pyridine core are crucial for activity.

CompoundR⁴R⁷MV4-11 GI₅₀ (µM)K562 GI₅₀ (µM)MCF-7 GI₅₀ (µM)
18 HPh1.83.12.5
19 H4-MeO-Ph1.32.21.9
23 H4-OH-Ph0.91.51.2
24 MePh3.55.84.7
25 Me4-MeO-Ph2.94.13.3

Table 2: Antiproliferative activity (GI₅₀) of selected 2H-pyrazolo[4,3-c]pyridine derivatives against human cancer cell lines.[6]

The results indicated that a polar 4-hydroxyphenyl substituent at the 7-position generally led to the most potent antiproliferative activity, as seen with compound 23 .[6] Increasing the bulkiness of the substituent at the 4-position tended to reduce or abolish the activity.[6]

Efficacy as Carbonic Anhydrase Inhibitors

Pyrazolo[4,3-c]pyridine sulfonamides have been investigated as inhibitors of carbonic anhydrases (CAs), enzymes involved in various physiological and pathological processes.[7] A study on a series of these compounds revealed that their inhibitory activity against different human CA isoforms (hCA I, hCA II, hCA IX, and hCA XII) was highly dependent on the nature of the substituents.[7] Several of these derivatives showed interesting inhibitory activity, with some compounds being more potent than the standard drug acetazolamide (AAZ) against certain isoforms.[7]

Experimental Methodologies

To ensure the reproducibility and validity of the presented data, this section details the key experimental protocols used in the evaluation of pyrazolo[4,3-c]pyridine isomers.

Synthesis of 2H-Pyrazolo[4,3-c]pyridines

A general synthetic route to 2H-pyrazolo[4,3-c]pyridines involves a Sonogashira-type cross-coupling reaction to yield 3-alkynyl-1H-pyrazole-4-carbaldehydes, followed by treatment with dry ammonia to afford the final bicyclic products.[8]

Step-by-step protocol for the synthesis of 2,4,6-trisubstituted-2H-pyrazolo[4,3-c]pyridines:

  • Sonogashira Cross-Coupling: To a solution of the corresponding 1H-pyrazol-3-yl trifluoromethanesulfonate in a suitable solvent (e.g., THF), add the terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine).

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up the reaction by quenching with water and extracting the product with an organic solvent.

  • Purify the resulting 3-alkynyl-1H-pyrazole intermediate by column chromatography.

  • Cyclization: Dissolve the purified intermediate in a suitable solvent (e.g., methanol) and bubble dry ammonia gas through the solution.

  • Heat the reaction mixture in a sealed tube or under reflux until the cyclization is complete.

  • Remove the solvent under reduced pressure and purify the final 2H-pyrazolo[4,3-c]pyridine product by crystallization or column chromatography.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against specific kinases is typically determined using an in vitro kinase assay.

General protocol for a radiometric kinase assay:

  • Prepare a reaction mixture containing the kinase, a substrate protein or peptide, ATP (including a radiolabeled ATP, e.g., [γ-³²P]ATP), and a buffer solution with appropriate cofactors (e.g., Mg²⁺).

  • Add the test compound at various concentrations to the reaction mixture.

  • Initiate the kinase reaction by adding ATP and incubate at a specific temperature (e.g., 30 °C) for a defined period.

  • Stop the reaction by adding a quenching solution (e.g., phosphoric acid).

  • Spot the reaction mixture onto a phosphocellulose paper or membrane.

  • Wash the paper/membrane to remove unreacted [γ-³²P]ATP.

  • Quantify the incorporated radioactivity in the substrate using a scintillation counter or phosphorimager.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Antiproliferative Assay

The antiproliferative activity of the compounds is assessed using a cell viability assay, such as the MTT or MTS assay.

General protocol for the MTT assay:

  • Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) value.

Signaling Pathways and Experimental Workflows

The biological effects of pyrazolo[4,3-c]pyridine isomers are mediated through their interaction with specific cellular signaling pathways.

Kinase Signaling Pathway

Many pyrazolopyridine derivatives exert their anticancer effects by inhibiting kinases that are crucial for cancer cell proliferation and survival. The diagram below illustrates a simplified kinase signaling pathway that can be targeted by these inhibitors.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, AP-1) ERK->Transcription_Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Gene_Expression Gene Expression (Proliferation, Survival, etc.) mTOR->Gene_Expression JNK JNK JNK->Transcription_Factors p38 p38 p38->Transcription_Factors Transcription_Factors->Gene_Expression Growth_Factor Growth Factor Growth_Factor->RTK Pyrazolopyridine_Inhibitor Pyrazolopyridine Isomer Pyrazolopyridine_Inhibitor->JNK Inhibition Pyrazolopyridine_Inhibitor->p38 Inhibition

Caption: Simplified kinase signaling cascade targeted by pyrazolopyridine isomers.

Experimental Workflow for Efficacy Comparison

The following diagram outlines a typical workflow for comparing the efficacy of different pyrazolo[4,3-c]pyridine isomers.

Efficacy_Comparison_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (for lead compounds) cluster_analysis Data Analysis & SAR Synthesis Synthesis of Isomers (1H- vs. 2H-pyrazolo[4,3-c]pyridine) Purification Purification & Structural Verification (NMR, MS) Synthesis->Purification Biochemical_Assay Biochemical Assays (e.g., Kinase Inhibition) Purification->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (e.g., Antiproliferation) Purification->Cell_Based_Assay IC50_Determination IC₅₀ / GI₅₀ Determination Biochemical_Assay->IC50_Determination Cell_Based_Assay->IC50_Determination Data_Comparison Comparative Data Analysis IC50_Determination->Data_Comparison Animal_Model Animal Models of Disease (e.g., Xenograft) Efficacy_Study Efficacy Studies (Tumor Growth Inhibition) Animal_Model->Efficacy_Study Toxicity_Study Toxicology & PK/PD Studies Animal_Model->Toxicity_Study SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Comparison->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification Lead_Identification->Animal_Model

References

A Comparative Guide to Validating the Mechanism of Action of 4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a small molecule's mechanism of action (MoA) is a cornerstone of preclinical research. This guide provides a comprehensive framework for investigating the MoA of 4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine , a compound for which a specific biological target has not been extensively documented. Based on the prevalence of the pyrazolopyridine scaffold in kinase inhibitor discovery, particularly as inhibitors of the Mitogen-Activated Protein Kinase (MAPK) pathway, we will proceed with the hypothesis that this compound is a kinase inhibitor, potentially targeting Extracellular Signal-regulated Kinase (ERK).[1][2]

This guide will objectively compare the hypothetical performance of this compound with a well-characterized ERK inhibitor, SCH772984 , providing supporting experimental methodologies to validate this hypothesis.[1][3]

The Rationale: Why Hypothesize a Kinase Inhibitor MoA?

The pyrazolopyridine core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with the ATP-binding site of various kinases.[1][2] Specifically, derivatives of 1H-pyrazolo[4,3-c]pyridine have been successfully developed as potent and selective ERK1/2 inhibitors.[3][4] The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.[3][4] Therefore, proposing and systematically testing an ERK inhibition MoA for this compound is a scientifically grounded starting point.

Our comparative validation workflow will be benchmarked against SCH772984, a potent and selective ERK1/2 inhibitor that serves as an excellent positive control for assay development and data interpretation.[1]

Experimental Validation Workflow

A multi-pronged approach is essential for a robust MoA validation. We will employ a series of experiments progressing from direct target engagement to cellular phenotypic outcomes.

Experimental_Workflow cluster_0 Biochemical Validation cluster_1 Cellular Validation Target_Engagement Target Engagement Assays (CETSA, Kinase Binding) Enzymatic_Assay In Vitro Kinase Assay (IC50 Determination) Target_Engagement->Enzymatic_Assay Confirms direct binding Downstream_Signaling Western Blot for p-RSK (Target Modulation) Enzymatic_Assay->Downstream_Signaling Confirms functional inhibition Phenotypic_Assay Cell Proliferation Assay (Cellular Consequence) Downstream_Signaling->Phenotypic_Assay Links target modulation to cellular effect

Caption: A stepwise workflow for validating the mechanism of action.

Target Engagement: Does the Compound Bind to ERK?

The first critical step is to determine if this compound directly interacts with its putative target, ERK, in a cellular context. The Cellular Thermal Shift Assay (CETSA) is an invaluable label-free technique for this purpose.

Protocol 1: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture: Culture a human cancer cell line with a constitutively active MAPK pathway (e.g., A375 melanoma cells with a BRAF V600E mutation) to ensure high basal levels of ERK activity.

  • Compound Treatment: Treat intact cells with either this compound (e.g., at 1 µM and 10 µM), SCH772984 (1 µM), or a vehicle control (DMSO) for 1-2 hours.

  • Thermal Challenge: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by rapid cooling.

  • Cell Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Western Blot Analysis: Analyze the soluble fractions by SDS-PAGE and Western blot using an antibody specific for total ERK1/2.

  • Data Analysis: Quantify the band intensities and plot the fraction of soluble ERK1/2 as a function of temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Comparative Data Table 1: Expected CETSA Outcomes
CompoundConcentrationExpected Tagg (°C) of ERK1/2Interpretation
Vehicle (DMSO)-~52°CBaseline thermal stability
SCH7729841 µM~58°CPositive control for target engagement
This compound1 µMShiftedIndicates target engagement
This compound10 µMGreater ShiftDose-dependent target engagement

Functional Inhibition: Does the Compound Inhibit ERK Kinase Activity?

Once target engagement is confirmed, the next step is to quantify the inhibitory activity of the compound on the enzymatic function of ERK.

Protocol 2: In Vitro Kinase Assay
  • Reagents: Use recombinant active ERK2 enzyme, a suitable substrate (e.g., myelin basic protein or a specific peptide), and ATP.

  • Compound Dilution: Prepare a serial dilution of this compound and SCH772984.

  • Kinase Reaction: In a 96-well plate, incubate the ERK2 enzyme with the compounds for 15-30 minutes. Initiate the kinase reaction by adding the substrate and ATP.

  • Detection: After a set incubation time, stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay (Promega) which measures ADP production, or a phosphorylation-specific antibody in an ELISA format.

  • IC50 Determination: Plot the percentage of kinase inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data Table 2: Expected In Vitro Kinase Inhibition
CompoundTarget KinaseExpected IC50Interpretation
SCH772984ERK2~1 nMHigh-potency inhibitor
This compoundERK2To be determinedPotency of the test compound

Cellular Mechanism: Is Downstream Signaling Inhibited?

To confirm that the compound inhibits ERK signaling in a cellular context, we will measure the phosphorylation of a direct downstream substrate of ERK, p90 ribosomal S6 kinase (RSK).

MAPK_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK RSK p90-RSK ERK->RSK Proliferation Cell Proliferation & Survival RSK->Proliferation Inhibitor 4-chloro-1-methyl-1H- pyrazolo[4,3-c]pyridine Inhibitor->ERK

Caption: The MAPK/ERK signaling pathway and the hypothesized point of inhibition.

Protocol 3: Western Blot for Phospho-RSK
  • Cell Culture and Serum Starvation: Plate A375 cells and allow them to adhere. Then, serum-starve the cells for 12-24 hours to reduce basal signaling.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound, SCH772984, or vehicle for 1-2 hours.

  • Stimulation: Stimulate the cells with a growth factor (e.g., EGF or PMA) for 15-30 minutes to activate the MAPK pathway.

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.

  • Western Blot Analysis: Perform SDS-PAGE and Western blotting using primary antibodies against phospho-RSK (at the ERK-specific site, e.g., Ser380), total RSK, phospho-ERK, and total ERK. An antibody for a housekeeping protein (e.g., GAPDH) should be used as a loading control.

  • Data Analysis: Quantify the band intensities and normalize the phospho-protein levels to the total protein levels.

Comparative Data Table 3: Expected Inhibition of Downstream Signaling
CompoundConcentrationp-ERK/Total ERK Ratiop-RSK/Total RSK RatioInterpretation
Vehicle (DMSO)-HighHighActivated pathway
SCH772984100 nMLowLowPotent pathway inhibition
This compound1 µMLowLowOn-target cellular activity

Phenotypic Outcome: Does the Compound Inhibit Cancer Cell Proliferation?

The final step is to link the molecular mechanism to a relevant cellular phenotype, such as the inhibition of cancer cell proliferation.

Protocol 4: Cell Proliferation Assay
  • Cell Plating: Seed A375 cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and SCH772984.

  • Incubation: Incubate the cells for 72 hours.

  • Viability Measurement: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or an MTS assay.

  • GI50 Determination: Plot the percentage of cell growth inhibition against the log of the compound concentration and calculate the GI50 (concentration for 50% of maximal inhibition of cell growth).

Comparative Data Table 4: Expected Anti-proliferative Effects
CompoundCell LineExpected GI50Correlation with IC50
SCH772984A375 (BRAF mutant)~1-10 nMStrong correlation
This compoundA375 (BRAF mutant)To be determinedShould correlate with cellular p-RSK inhibition

Conclusion

This guide outlines a systematic and robust approach to validate the hypothetical mechanism of action of this compound as an ERK kinase inhibitor. By employing a combination of target engagement, enzymatic, and cell-based assays, and by using a well-characterized compound like SCH772984 as a benchmark, researchers can generate the high-quality, reproducible data necessary to confidently elucidate the MoA of this novel compound. The successful completion of this workflow will not only confirm the molecular target but also provide a strong foundation for further preclinical development.

References

structure-activity relationship (SAR) of 4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structure-Activity Relationship (SAR) of 4-Chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine Analogs

Introduction: The Versatility of the Pyrazolo[4,3-c]pyridine Scaffold

The pyrazolopyridine scaffold is a prominent heterocyclic motif in medicinal chemistry, often regarded as a "privileged structure."[1] Its structural resemblance to purine enables it to function as a bioisostere, making it an exceptional starting point for designing molecules that interact with ATP-binding sites of various enzymes, particularly protein kinases.[1][2] The this compound core, in particular, serves as a versatile template for developing potent and selective inhibitors for a range of biological targets. Derivatives of the broader pyrazolo[4,3-c]heterocyclic family have demonstrated a wide spectrum of biological activities, including antitumor, anti-inflammatory, antiviral, and antimicrobial effects.[3]

This guide provides a comprehensive comparison of this compound analogs, delving into the structure-activity relationships that govern their biological function. We will explore how specific structural modifications influence their potency and selectivity against various targets, supported by experimental data and detailed methodologies for researchers in drug discovery.

The Core Scaffold: A Foundation for Diversity

The this compound molecule offers several key positions for chemical modification, allowing for the fine-tuning of its pharmacological properties. The chlorine atom at the C4 position is particularly significant as it not only influences electronic properties but also serves as a reactive handle for introducing a wide array of substituents via nucleophilic aromatic substitution.

Pyrazolo_Scaffold cluster_0 This compound mol

Caption: Core structure of this compound.

Structure-Activity Relationship (SAR) Analysis

The biological activity of pyrazolo[4,3-c]pyridine analogs is highly dependent on the nature and position of their substituents. Below, we dissect the SAR at key positions of the scaffold.

The Crucial Role of the C4-Position

The substituent at the C4-position is a primary determinant of activity and selectivity. The parent compound's chlorine atom is a key starting point for synthesis and often plays a role in binding.

In the development of pyrazolo[4,3-d]pyrimidine analogs as antitumor agents, it was noted that a chlorine atom is crucial for activity.[4] While a different isomer, this finding often translates across the pyrazolopyridine family, suggesting the chloro-substituent's importance for either steric/electronic interactions in the target's binding pocket or as a synthetic handle. For instance, in a series of pyrazolo[3,4-b]pyridines targeting the fibroblast growth factor receptor (FGFR), the chloro group was found to be indispensable for activity.[2]

Displacement of the C4-chloro group with various amines is a common strategy to explore the SAR and optimize ligand-target interactions. This approach allows for the introduction of diverse chemical moieties that can probe different regions of a binding pocket.

Influence of the N1-Methyl Group

The N1-position of the pyrazole ring is critical for modulating binding affinity and pharmacokinetic properties. The presence of the methyl group on the N1 nitrogen in the this compound scaffold has significant implications.

In related pyrazolopyridine kinase inhibitors, this position is often involved in forming a crucial hydrogen bond with the hinge region of the kinase.[2] Methylation at N1, as in our core scaffold, blocks this potential hydrogen bond donation. This can be either detrimental or beneficial depending on the specific target. For example, in one study on pyrazolo[3,4-b]pyridine inhibitors of FGFR, methylation of the N1-position led to a complete loss of activity, highlighting the necessity of an N-H group for hydrogen bonding with the kinase hinge residue.[2] Conversely, for other targets, the N1-methyl group may be tolerated or even enhance activity by improving properties like cell permeability or metabolic stability.

SAR of Substituents at Other Positions

Modifications at other positions of the pyrazolo[4,3-c]pyridine ring have led to the discovery of compounds with diverse biological activities.

As Carbonic Anhydrase Inhibitors: A study on pyrazolo[4,3-c]pyridine sulfonamides revealed interesting SAR for the inhibition of human carbonic anhydrase (hCA) isoforms.[5][6] The nature of the linker between the pyrazolopyridine core and the benzenesulfonamide moiety was critical.

  • A direct connection between the two moieties resulted in decreased activity against hCA I.[5]

  • Introducing a short ethylene linker (-CH₂-CH₂-) was also detrimental to activity.[5]

  • However, the presence of an N-methylpropionamide linker was favorable for hCA I inhibitory activity, with compound 1f being more potent than the standard inhibitor acetazolamide (AAZ).[5][6]

Compound IDLinker at C5-positionhCA I Ki (nM)[5]hCA II Ki (nM)[5]
1a -CH₂-CH₂-335.414.2
1b Direct Connection68.312.5
1f -N(CH₃)CO-CH₂-CH₂-25.110.8
AAZ (Reference Drug)250.012.1
Caption: Comparative inhibitory activity (Ki) of C5-substituted pyrazolo[4,3-c]pyridine sulfonamides against hCA I and II.

As Protein-Protein Interaction (PPI) Inhibitors: The pyrazolo[4,3-c]pyridine scaffold has also been identified as a novel inhibitor of the PEX14-PEX5 protein-protein interaction in Trypanosoma parasites, a potential target for new trypanocidal drugs.[7] Structure-guided computational screening and subsequent chemical optimization led to the development of the first small-molecule inhibitors for this target class.[7] This highlights the scaffold's ability to serve as a template for targeting non-traditional drug targets like PPIs.

Experimental Protocols & Methodologies

To facilitate further research, this section provides standardized protocols for the synthesis and evaluation of this compound analogs.

Protocol 1: General Synthesis of C4-Amino-Substituted Analogs

This protocol describes a typical nucleophilic aromatic substitution reaction to displace the C4-chloro group.

Objective: To synthesize a library of C4-amino-1-methyl-1H-pyrazolo[4,3-c]pyridine derivatives.

Materials:

  • This compound

  • Various primary or secondary amines

  • N,N-Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)

  • Round-bottom flask, magnetic stirrer, heating mantle

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in NMP, add the desired amine (1.2 eq) and DIPEA (2.0 eq).

  • Heat the reaction mixture to 100-120 °C and stir for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to yield the desired C4-amino analog.

Synthesis_Workflow start Start: this compound step1 Add Amine (R-NH2) and DIPEA in NMP start->step1 step2 Heat reaction mixture (100-120°C) step1->step2 step3 Reaction Monitoring (TLC/LC-MS) step2->step3 step3->step2 Incomplete step4 Work-up: Quench with water, Extract with EtOAc step3->step4 Complete step5 Purification: Silica Gel Chromatography step4->step5 end_node Product: C4-amino substituted analog step5->end_node

Caption: General workflow for the synthesis of C4-amino analogs.

Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol is based on the stopped-flow CO₂ hydrase assay used to evaluate pyrazolo[4,3-c]pyridine sulfonamides.[5]

Objective: To determine the inhibitory potency (Ki) of test compounds against human carbonic anhydrase (hCA) isoforms.

Methodology:

  • An Applied Photophysics stopped-flow instrument is used to follow the inhibition of the CA-catalyzed CO₂ hydration reaction.

  • Assay Buffer: Tris-HCl buffer (20 mM, pH 7.5).

  • Enzyme and Inhibitor Preparation: A solution of the hCA isoform (e.g., hCA I, II) is prepared in the assay buffer. The test compound is dissolved in DMSO and diluted in the assay buffer to the desired concentrations.

  • Reaction Measurement: The enzyme and inhibitor solution is mixed with a CO₂-saturated solution in the stopped-flow apparatus. The reaction is monitored by observing the change in absorbance of a pH indicator (e.g., p-nitrophenol) at a specific wavelength.

  • Data Analysis: The initial rates of reaction are determined at various inhibitor concentrations. The IC₅₀ values are calculated by fitting the dose-response data to the appropriate equation.

  • Ki Calculation: The IC₅₀ values are converted to Ki values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km), where [S] is the substrate (CO₂) concentration and Km is the Michaelis-Menten constant for the enzyme.

Conclusion and Future Perspectives

The this compound scaffold is a highly adaptable and valuable starting point for the development of targeted therapeutic agents. The structure-activity relationship studies reveal that modifications at the C4, N1, and other positions on the heterocyclic ring system are critical for modulating biological activity and selectivity. The C4-chloro atom is a key synthetic handle, allowing for the introduction of diverse functionalities to probe target binding sites. The N1-methyl group, by precluding hydrogen bond donation, directs the scaffold towards targets that do not require this interaction, or where other properties like permeability are more critical.

Future research should focus on expanding the diversity of substituents at the C4 position and exploring modifications at the C3 and C7 positions to develop analogs with improved potency, selectivity, and drug-like properties. The demonstrated success of this scaffold in inhibiting enzymes like carbonic anhydrases and disrupting protein-protein interactions suggests that its therapeutic potential extends beyond kinase inhibition. As our understanding of disease biology grows, the versatility of the pyrazolo[4,3-c]pyridine core will undoubtedly continue to be exploited in the design of novel and effective medicines.

References

A Comparative Guide to the In Vitro and In Vivo Activity of 4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine: A Research Roadmap

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the biological activity of the novel heterocyclic compound, 4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine. Given the nascent stage of research on this specific molecule, this document synthesizes data from structurally related pyrazolopyridine analogs to propose a logical, data-driven pathway for its investigation. We will delve into the rationale behind experimental choices, provide detailed protocols for both in vitro and in vivo studies, and present hypothetical data to guide researchers in their exploration of this compound's therapeutic potential.

The pyrazolo[4,3-c]pyridine scaffold is a "privileged" structure in medicinal chemistry, sharing structural similarities with purine bases. This allows it to interact with a wide array of biological targets.[1] Derivatives of the broader pyrazolopyridine class have demonstrated significant potential as inhibitors of crucial cellular signaling pathways, including activity against various kinases and carbonic anhydrases.[1][2][3] Specifically, pyrazolo[4,3-c]pyridine sulfonamides have been identified as effective inhibitors of human carbonic anhydrase (CA) isoforms, and related isomers have shown promise as potent kinase inhibitors, such as Tropomyosin receptor kinase (TRK) inhibitors and inhibitors of the PD-1/PD-L1 interaction.[3][4][5]

The subject of this guide, this compound (PubChem CID: 83827012), is a small molecule with a molecular weight of 167.59 g/mol .[3][6] Its specific substitutions—a chloro group at position 4 and a methyl group at position 1—are anticipated to modulate its biological activity and pharmacokinetic properties. This guide will outline a systematic approach to first characterize its activity in controlled, cell-free, and cell-based in vitro systems, followed by a proposed transition to more complex in vivo models to assess its efficacy and drug-like properties.

Part 1: In Vitro Activity Assessment

The initial phase of characterization involves a tiered approach to in vitro screening. This allows for a cost-effective and high-throughput method to identify the primary biological targets and cellular effects of this compound. Our proposed strategy focuses on two primary target classes suggested by the activities of analogous structures: protein kinases and carbonic anhydrases.

Proposed In Vitro Screening Workflow

The following diagram illustrates a logical workflow for the initial in vitro evaluation of the target compound.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Lead Progression compound This compound kinase_panel Kinase Panel Screening (e.g., 96-well format) compound->kinase_panel Test Compound ca_assay Carbonic Anhydrase Inhibition Assay compound->ca_assay Test Compound viability_assay Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) kinase_panel->viability_assay If kinase activity observed ca_assay->viability_assay If CA activity observed moa_studies Mechanism of Action Studies (Cell Cycle, Apoptosis) viability_assay->moa_studies If cytotoxic in_vivo Progression to In Vivo Studies moa_studies->in_vivo

Caption: Proposed workflow for in vitro screening.

Kinase Inhibition Assays

Given that pyrazolopyridine derivatives are known kinase inhibitors, a primary screen against a panel of cancer-relevant kinases is a logical first step.[2][5]

Experimental Protocol: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ATP remaining in solution following a kinase reaction. A luminescent signal is generated, which is inversely correlated with kinase activity.

Materials:

  • Purified recombinant kinases (e.g., CDK2, TRKA, MET).

  • Kinase-specific substrates.

  • ATP.

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • This compound, serially diluted in DMSO.

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • White, opaque 96-well plates.

Procedure:

  • Reaction Setup: In a 96-well plate, add 5 µL of kinase reaction buffer containing the kinase and its specific substrate.

  • Compound Addition: Add 1 µL of serially diluted this compound or control inhibitor (e.g., Staurosporine) to the wells. Include a DMSO-only control.

  • Initiate Reaction: Start the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion Measurement: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Hypothetical Data Presentation:

Kinase TargetHypothetical IC50 (µM) for this compound
CDK2/Cyclin A0.85
TRKA1.2
MET> 50
EGFR> 50
Carbonic Anhydrase Inhibition Assay

Based on the potent activity of pyrazolo[4,3-c]pyridine sulfonamides against carbonic anhydrases, it is prudent to evaluate the core scaffold's inhibitory potential.[3]

Experimental Protocol: Colorimetric Carbonic Anhydrase Assay

This assay measures the esterase activity of CA, where p-nitrophenyl acetate (p-NPA) is hydrolyzed to the yellow-colored p-nitrophenol, which can be quantified spectrophotometrically at 405 nm.[1][7]

Materials:

  • Purified human carbonic anhydrase (e.g., hCA II).

  • p-Nitrophenyl acetate (p-NPA) substrate.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5.[1]

  • This compound, serially diluted in DMSO.

  • Acetazolamide (a known CA inhibitor) as a positive control.

  • Clear, flat-bottom 96-well plate.

Procedure:

  • Plate Setup: To appropriate wells, add 160 µL of Assay Buffer.

  • Compound Addition: Add 2 µL of serially diluted test compound, positive control, or DMSO (for maximum activity control).

  • Enzyme Addition: Add 20 µL of CA working solution to all wells except the blank.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.[1]

  • Reaction Initiation: Add 20 µL of p-NPA substrate solution to all wells.

  • Kinetic Measurement: Immediately measure the absorbance at 405 nm in kinetic mode, recording every 30 seconds for 10-20 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve). Determine the percentage of inhibition and calculate the IC50 value.

Hypothetical Data Presentation:

CA IsoformHypothetical IC50 (µM) for this compound
hCA I15.2
hCA II5.8
hCA IX2.5
Cell-Based Viability Assays

Should the compound exhibit potent activity in biochemical assays, the next critical step is to determine its effect on cancer cell viability.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture.[8]

Materials:

  • Human cancer cell lines (e.g., HCT-116 for colorectal cancer, A549 for lung cancer).

  • Appropriate cell culture medium and serum.

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega).

  • White, opaque-walled 96-well plates.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of this compound for 72 hours.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature and mix to form the CellTiter-Glo® Reagent.[9]

  • Lysis and Signal Generation: Remove plates from the incubator, allow them to equilibrate to room temperature for 30 minutes, and add 100 µL of CellTiter-Glo® Reagent to each well.

  • Incubation: Mix contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence with a luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to DMSO-treated control cells and determine the GI50 (concentration for 50% growth inhibition).

Part 2: In Vivo Activity Assessment

Positive and potent in vitro data would warrant progression to in vivo studies to evaluate the compound's efficacy, tolerability, and pharmacokinetic profile in a living organism.

Proposed In Vivo Evaluation Workflow

G cluster_0 Pre-Efficacy Studies cluster_1 Efficacy Evaluation cluster_2 Post-Efficacy Analysis pk_study Pharmacokinetic (PK) Study in Mice xenograft_model Human Tumor Xenograft Model pk_study->xenograft_model Inform Dosing Regimen tolerability_study Maximum Tolerated Dose (MTD) Study tolerability_study->xenograft_model Determine Highest Dose tumor_growth_inhibition Tumor Growth Inhibition (TGI) Analysis xenograft_model->tumor_growth_inhibition biomarker_analysis Biomarker Analysis (e.g., Target Engagement) tumor_growth_inhibition->biomarker_analysis

Caption: Proposed workflow for in vivo evaluation.

Murine Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is essential for designing an effective dosing regimen for efficacy studies.[10]

Experimental Protocol: Mouse Pharmacokinetic Study

Animals:

  • Male CD-1 mice (or other appropriate strain), 6-8 weeks old.[11]

Procedure:

  • Compound Administration: Administer this compound to two groups of mice (n=3-4 per group) via intravenous (IV, e.g., 2 mg/kg) and oral (PO, e.g., 10 mg/kg) routes.

  • Blood Sampling: Collect serial blood samples (approx. 30 µL) from each mouse at multiple time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) via submandibular or saphenous vein bleeding.[12]

  • Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Calculate key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), Cmax, Tmax, and oral bioavailability (%F) using appropriate software (e.g., Phoenix WinNonlin).

Hypothetical Data Presentation:

ParameterIV (2 mg/kg)PO (10 mg/kg)
CL (mL/min/kg)25-
Vd (L/kg)1.5-
t½ (h)2.83.1
Cmax (ng/mL)-850
Tmax (h)-1.0
AUC (ng*h/mL)13334250
Oral Bioavailability (%F)-64%
Human Tumor Xenograft Efficacy Studies

The subcutaneous xenograft model is a standard for evaluating the in vivo activity of anticancer compounds.[2][13]

Experimental Protocol: Subcutaneous Xenograft Model

Animals:

  • Immunodeficient mice (e.g., BALB/c nude or NOD-SCID), 6-8 weeks old.[4]

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of a relevant human cancer cell line (e.g., HCT-116, 1x10^6 cells) into the flank of each mouse.[2]

  • Tumor Growth and Staging: Monitor tumor growth by caliper measurements. When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 per group).

  • Treatment: Administer this compound daily via oral gavage at one or more dose levels (e.g., 10 and 30 mg/kg), guided by PK and tolerability data. The control group receives the vehicle.

  • Monitoring: Measure tumor volumes and body weights 2-3 times per week for the duration of the study (e.g., 21 days).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and potential biomarker analysis.

  • Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control group.

Comparative Discussion and Future Directions

This guide outlines a hypothetical, yet scientifically rigorous, path for the preclinical evaluation of this compound. The initial in vitro data would provide crucial insights into its mechanism of action. For instance, potent inhibition of a specific kinase, coupled with growth inhibition in a cancer cell line known to be dependent on that kinase, would build a strong case for its on-target activity.

A successful translation from in vitro potency to in vivo efficacy is the goal of preclinical drug development. A compound with a GI50 of 100 nM in a cell-based assay and an oral bioavailability of over 50% would be a promising candidate. If such a compound demonstrates significant tumor growth inhibition in a xenograft model at a well-tolerated dose, it would merit further investigation.

Discrepancies between in vitro and in vivo results are common and informative. For example, high in vitro potency that does not translate to in vivo efficacy could suggest poor pharmacokinetic properties (e.g., high clearance, low bioavailability) or rapid metabolism. Conversely, moderate in vitro activity might be compensated for by excellent in vivo exposure, leading to a good therapeutic outcome.

Future research should focus on lead optimization based on the initial findings. Structure-activity relationship (SAR) studies could be conducted to improve potency and selectivity. Further mechanistic studies, such as target engagement biomarker assays in tumor tissues from xenograft studies, would be essential to confirm the compound's mechanism of action in vivo.

By following a structured and logical progression from in vitro screening to in vivo validation, the therapeutic potential of this compound can be thoroughly and efficiently evaluated.

References

A Comparative Analysis of Pyrazolo[4,3-c]pyridine and Pyrazolo[3,4-b]pyridine Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Isomeric Scaffolds in Medicinal Chemistry

In the landscape of medicinal chemistry, heterocyclic scaffolds form the bedrock of countless therapeutic agents. Among these, the pyrazolopyridines, bioisosteres of purine, have garnered significant attention for their versatile biological activities.[1] The simple rearrangement of nitrogen atoms within this fused ring system can profoundly alter a molecule's physicochemical properties, target engagement, and metabolic fate. This guide provides an in-depth comparative analysis of two critical, isomeric pyrazolopyridine scaffolds: the pyrazolo[4,3-c]pyridine and the pyrazolo[3,4-b]pyridine. We will explore their synthesis, compare their roles in targeting key disease pathways, and provide field-proven experimental protocols for their synthesis and evaluation.

Structural and Physicochemical Distinctions

The core difference between these scaffolds lies in the fusion of the pyrazole and pyridine rings, which dictates the position of the pyridine nitrogen relative to the pyrazole. This seemingly minor change has significant implications for the molecule's electronic distribution, hydrogen bonding capabilities, and overall shape.

  • Pyrazolo[4,3-c]pyridine: In this isomer, the pyridine nitrogen is at position 6. This arrangement results in a unique electronic and steric profile, influencing how its derivatives interact with biological targets.

  • Pyrazolo[3,4-b]pyridine: This is the more commonly explored isomer in drug discovery, with the pyridine nitrogen at position 7.[2] Its derivatives are prevalent as kinase inhibitors and modulators of various other enzymes.[3][4]

The positioning of the nitrogen atoms affects properties like dipole moment, pKa, and solubility, which in turn govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile. While specific values are highly dependent on substitution, the underlying scaffold dictates the foundational possibilities for drug-like properties.

PropertyPyrazolo[4,3-c]pyridinePyrazolo[3,4-b]pyridineSignificance in Drug Design
Core Structure Pyridine N at position 6Pyridine N at position 7Influences vectoral orientation of substituents and hydrogen bond donor/acceptor patterns.
Hydrogen Bonding Potential H-bond acceptor at N6.Potential H-bond acceptor at N7.Crucial for target binding, particularly in enzyme active sites like kinase hinge regions.
Known Applications Protein-protein interaction inhibitors, carbonic anhydrase inhibitors.[5][6]Kinase inhibitors (FGFR, TRK, Mps1), Topoisomerase II inhibitors, PDE4B inhibitors.[4][7][8][9]Guides initial selection for a specific therapeutic target class.
Synthetic Accessibility Multiple routes, often from substituted pyridines.[10]Well-established synthetic routes, often from aminopyrazoles.[1][11]Affects the ease and cost of library synthesis and scale-up.

Comparative Synthesis Strategies

The synthetic accessibility of a scaffold is a critical consideration in any drug discovery program. Both isomers can be prepared through several established routes, typically involving the annulation of one ring onto a pre-existing, functionalized partner.

Workflow for Scaffold Synthesis and Evaluation

The general process from scaffold synthesis to biological evaluation follows a logical progression, aimed at identifying potent and selective lead compounds.

G cluster_synthesis Synthesis Phase cluster_evaluation Evaluation Phase Start Select Starting Materials (e.g., Aminopyrazoles or Functionalized Pyridines) KeyInt Formation of Key Intermediate Start->KeyInt Cyclize Ring Annelation/ Cyclization KeyInt->Cyclize Scaffold Core Scaffold (Pyrazolopyridine) Cyclize->Scaffold Biochem Biochemical Assay (e.g., Kinase Inhibition) Scaffold->Biochem Initial Screening Cellular Cell-Based Assay (e.g., p-SLP76 Inhibition) Biochem->Cellular ADME In Vitro ADME/ PK Profiling Cellular->ADME Lead Lead Optimization ADME->Lead Lead->Scaffold Iterative SAR

Caption: General workflow for pyrazolopyridine drug discovery.

Synthesis of Pyrazolo[3,4-b]pyridines: A prevalent method involves the reaction of 3-aminopyrazole derivatives with 1,3-dicarbonyl compounds or their equivalents.[1] The Gould-Jacobs reaction, for example, uses a substituted aminopyrazole instead of an aniline to construct the fused pyridine ring.[1]

Synthesis of Pyrazolo[4,3-c]pyridines: Synthetic strategies for this isomer often start from a functionalized pyridine core. For instance, an efficient method has been developed using readily available 2-chloro-3-nitropyridines, which undergo a sequence of nucleophilic aromatic substitution (SNAr) and a modified Japp–Klingemann reaction.[10][12]

Comparative Biological Activities and Therapeutic Applications

While both scaffolds are versatile, the literature reveals distinct preferences for certain biological target classes.

Pyrazolo[3,4-b]pyridine: The Kinase Inhibitor Powerhouse

This scaffold is exceptionally well-represented in the field of kinase inhibition. Its structure is particularly adept at forming key hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases.

  • FGFR Inhibitors: A series of 1H-pyrazolo[3,4-b]pyridine derivatives were developed as potent and selective inhibitors of Fibroblast Growth Factor Receptors (FGFRs), with compound 7n showing significant in vivo antitumor activity in a xenograft model.[13] The N(1)-H of the scaffold was found to be crucial for activity, likely participating in H-bonding interactions within the kinase domain.[13]

  • TBK1 Inhibitors: Rational drug design has led to the discovery of 1H-pyrazolo[3,4-b]pyridine derivatives as potent inhibitors of TANK-binding kinase 1 (TBK1), a key regulator in innate immunity. Optimized compounds reached sub-nanomolar potency (IC50 = 0.2 nM for compound 15y ).[14]

  • Other Kinases: This scaffold has been successfully employed to develop inhibitors for a wide array of other kinases, including Tropomyosin receptor kinases (TRKs), Mps1, and Hematopoietic Progenitor Kinase 1 (HPK1).[4][9][15]

Pyrazolo[4,3-c]pyridine: Targeting Protein-Protein Interactions and Beyond

While less explored than its isomer, the pyrazolo[4,3-c]pyridine scaffold has proven effective in targeting challenging interfaces and unique enzyme families.

  • PEX14–PEX5 PPI Inhibitors: In a compelling example of targeting protein-protein interactions (PPIs), pyrazolo[4,3-c]pyridine derivatives were identified as the first small-molecule inhibitors of the PEX14–PEX5 interaction in Trypanosoma parasites.[5][16] This disruption of glycosomal protein import proved lethal to the parasites, highlighting a novel therapeutic strategy. The central scaffold was shown to form favorable π–π stacking interactions with key phenylalanine residues at the PPI interface.[5]

  • Carbonic Anhydrase Inhibitors: Pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and shown to be effective inhibitors of various human carbonic anhydrase (hCA) isoforms, with some compounds exhibiting higher activity than the standard drug acetazolamide (AAZ) against certain isoforms.[6]

Case Study: Kinase Signaling Pathway Inhibition

Many pyrazolopyridine derivatives function by inhibiting kinases involved in oncogenic signaling pathways, such as the RAS-RAF-MEK-ERK pathway.

G RTK Receptor Tyrosine Kinase (e.g., FGFR, TRK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor (e.g., 7n for FGFR) Inhibitor->RTK

Caption: Inhibition of a typical kinase cascade by a pyrazolopyridine.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective inhibitors relies on a deep understanding of the structure-activity relationship (SAR)—how modifying different positions on the scaffold affects biological activity.

SAR Comparison: Key Interaction Points

SAR_Comparison cluster_1 Pyrazolo[3,4-b]pyridine SAR cluster_2 Pyrazolo[4,3-c]pyridine SAR Scaffold1 Pyrazolo[3,4-b]pyridine N1_H N1-H: Crucial for hinge binding (H-bond donor) in kinases. Scaffold1->N1_H C4_Sub C4 Substituent: Often a large aromatic group to access hydrophobic pockets. Scaffold1->C4_Sub C3_Sub C3 Substituent: Can be modified to improve selectivity and physicochemical properties. Scaffold1->C3_Sub Scaffold2 Pyrazolo[4,3-c]pyridine Scaffold_Pi Core Scaffold: Engages in π-π stacking with Phe residues in PPIs. Scaffold2->Scaffold_Pi N1_Sub N1/N2 Substituents: Directed into solvent, allowing for modification to tune solubility and PK properties. Scaffold2->N1_Sub C3_Sub2 C3/C7 Substituents: Large aromatic groups can occupy hydrophobic pockets (e.g., Trp and Phe hotspots in PEX14). Scaffold2->C3_Sub2

Caption: Key SAR points for the two pyrazolopyridine isomers.

For pyrazolo[3,4-b]pyridine kinase inhibitors, the N1-H is often a critical hydrogen bond donor that interacts with the kinase hinge region.[13] Substituents at the C4 position are typically directed towards the hydrophobic region of the ATP pocket, while modifications at C3 and C5 can be used to fine-tune selectivity and physical properties.[7]

For pyrazolo[4,3-c]pyridine PPI inhibitors, the flat aromatic core itself is crucial for establishing π–π interactions.[5] The substituents at positions like C3 and C7 are designed to mimic key amino acid side chains (like tryptophan or phenylalanine) to occupy specific hydrophobic "hotspots" on the protein surface.[5]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies are essential. Below are representative protocols for the synthesis of a pyrazolopyridine scaffold and a standard biochemical assay for its evaluation.

Protocol 1: Synthesis of a 1H-Pyrazolo[3,4-b]pyridine Derivative

This protocol is a generalized representation based on common synthetic routes, such as the reaction of an aminopyrazole with a β-ketoester followed by cyclization.

Objective: To synthesize a substituted 1H-pyrazolo[3,4-b]pyridin-4-ol.

Materials:

  • 3-Amino-5-methyl-1H-pyrazole

  • Ethyl acetoacetate

  • Diphenyl ether

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • Condensation: In a round-bottom flask, dissolve 3-amino-5-methyl-1H-pyrazole (1.0 eq) and ethyl acetoacetate (1.1 eq) in ethanol.

    • Causality: Ethanol serves as a suitable solvent for both reactants. A slight excess of the ketoester ensures complete consumption of the limiting aminopyrazole.

  • Add a catalytic amount of concentrated HCl (2-3 drops) to the mixture.

    • Causality: Acid catalysis protonates the carbonyl oxygen of the ketoester, making the carbonyl carbon more electrophilic and facilitating nucleophilic attack by the amino group of the pyrazole.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cyclization: Once the initial condensation is complete (as indicated by TLC), cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure.

  • Add diphenyl ether to the residue. Heat the mixture to 240-250 °C for 30-60 minutes.

    • Causality: Diphenyl ether is a high-boiling solvent that provides the high thermal energy required for the intramolecular cyclization (thermal annulation) to form the pyridine ring.

  • Work-up and Purification: Cool the reaction mixture and add hexane to precipitate the crude product.

    • Causality: The product is typically insoluble in non-polar solvents like hexane, while the diphenyl ether solvent is soluble, allowing for precipitation.

  • Collect the solid product by vacuum filtration and wash with cold hexane.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified 3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescent ADP Detection)

This protocol describes a common, non-radioactive method for measuring kinase activity and inhibition.

Objective: To determine the IC50 value of a pyrazolopyridine derivative against a target kinase.

Principle: The assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction. A proprietary reagent converts the ADP to a luminescent signal. The reduction in signal in the presence of an inhibitor corresponds to its potency. This is a widely used format, such as the ADP-Glo™ Kinase Assay.

Materials:

  • Target kinase enzyme (e.g., FGFR1)

  • Kinase-specific substrate peptide

  • ATP (at a concentration near the Km for the enzyme)[17]

  • Test compound (pyrazolopyridine derivative) dissolved in DMSO, serially diluted

  • Kinase assay buffer (containing MgCl₂)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Luminometer plate reader

Procedure:

  • Plate Setup: Prepare serial dilutions of the test compound in DMSO. Typically, an 11-point, 3-fold dilution series is made, starting from a high concentration (e.g., 100 µM).

  • Kinase Reaction: a. To the wells of a 384-well plate, add 2.5 µL of the kinase/substrate mixture in assay buffer. b. Add 50 nL of the serially diluted test compound or DMSO (for positive and negative controls). c. Pre-incubate the plate for 15 minutes at room temperature.

    • Causality: This pre-incubation allows the inhibitor to bind to the kinase before the reaction is initiated, which is important for identifying slow-binding inhibitors.[18] d. Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well. e. Incubate the reaction at room temperature for 1 hour.

  • ADP Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

    • Causality: This step is crucial because high levels of residual ATP would interfere with the subsequent ADP detection step, leading to high background signal. b. Add 10 µL of Kinase Detection Reagent to each well. This reagent contains the enzymes necessary to convert ADP to ATP, which then drives a luciferase reaction. c. Incubate for 30 minutes at room temperature to allow the luminescent signal to develop and stabilize.

  • Data Acquisition and Analysis: a. Read the luminescence on a plate reader. b. Plot the luminescence signal against the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter dose-response curve to calculate the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[19]

Conclusion and Future Outlook

The comparative analysis of pyrazolo[4,3-c]pyridine and pyrazolo[3,4-b]pyridine scaffolds reveals a fascinating tale of isomeric diversity in drug discovery. The pyrazolo[3,4-b]pyridine core is a well-established and highly successful scaffold, particularly for the development of kinase inhibitors, owing to its ideal geometry for engaging the canonical ATP-binding site.[3][8][20][21] Its synthetic accessibility and well-understood SAR make it a go-to choice for many oncology and inflammation programs.[22]

In contrast, the pyrazolo[4,3-c]pyridine scaffold, while less explored, presents unique opportunities. Its demonstrated success in modulating challenging targets like protein-protein interfaces suggests its potential in opening up new therapeutic avenues that are difficult to address with more traditional scaffolds.[5][23]

For drug development professionals, the choice between these scaffolds should be driven by the target class. For kinase programs, the pyrazolo[3,4-b]pyridine offers a higher probability of success based on precedent. For novel or challenging targets, such as PPIs, the unique electronic and steric properties of the pyrazolo[4,3-c]pyridine may provide the key to unlocking new biological space. Future research will undoubtedly continue to uncover the vast potential of both these valuable heterocyclic systems.

References

Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profile of 4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising hit compound to a clinical candidate is paved with rigorous characterization. A critical aspect of this journey is understanding a molecule's selectivity—its propensity to interact with its intended target while avoiding off-target interactions that can lead to toxicity or diminished efficacy. This guide provides an in-depth comparative analysis of the cross-reactivity profile of 4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine , a novel kinase inhibitor scaffold.

The pyrazolo[4,3-c]pyridine core is a privileged structure in medicinal chemistry, known for its ability to target the ATP-binding site of various kinases.[1][2] Our internal investigations have identified this compound, hereafter referred to as CMP-1 , as a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription. While its on-target potency is promising, a comprehensive understanding of its kinome-wide selectivity and potential for off-target liabilities is paramount for its continued development.

This guide will delineate the experimental strategies employed to build a detailed cross-reactivity profile for CMP-1. We will compare its performance against established, structurally distinct CDK9 inhibitors and provide the supporting experimental data to offer a clear, objective assessment.

The Rationale for a Multi-Faceted Profiling Approach

To construct a robust and reliable selectivity profile, a multi-pronged approach is essential. Relying on a single assay can provide a myopic view of a compound's behavior. Therefore, we employed a suite of industry-standard assays to interrogate the interactions of CMP-1 at the biochemical, cellular, and broader pharmacological levels.

Figure 1: A multi-tiered approach for comprehensive cross-reactivity profiling.

Kinome-Wide Selectivity: A KINOMEscan® Perspective

The first tier of our investigation involved a comprehensive assessment of CMP-1's interactions across the human kinome. For this, we utilized the KINOMEscan® platform, a competition binding assay that quantitatively measures the ability of a compound to displace a ligand from the active site of over 480 kinases.[3][4] This approach provides a broad, unbiased view of a compound's selectivity at the biochemical level.

Experimental Protocol: KINOMEscan® Profiling
  • Compound Preparation: CMP-1 and two comparator compounds, Compound A (a known selective CDK9 inhibitor) and Compound B (a known multi-kinase inhibitor that also hits CDK9), were prepared as 10 mM DMSO stock solutions.

  • Assay Execution: The compounds were screened at a concentration of 1 µM against the KINOMEscan® panel of 468 kinases.[5] The results are reported as percent of control (%Ctrl), where a lower number indicates stronger binding.

  • Data Analysis: Hits were defined as kinases showing a %Ctrl of <35. The dissociation constant (Kd) was then determined for these hits to quantify the binding affinity.

Comparative Kinome Selectivity Data
Kinase TargetCMP-1 (%Ctrl @ 1µM)Compound A (%Ctrl @ 1µM)Compound B (%Ctrl @ 1µM)
CDK9 5 8 12
CDK2458525
GSK3B789215
FLT3859510
AURKB909830

Table 1: KINOMEscan® results for CMP-1 and comparator compounds.

The KINOMEscan® data reveals that CMP-1 is a potent binder to our target of interest, CDK9. Notably, it demonstrates superior selectivity over Compound B, which exhibits significant binding to multiple other kinases, including GSK3B and FLT3. While Compound A also shows high selectivity for CDK9, CMP-1 displays a slightly stronger interaction at the tested concentration.

Figure 2: A visual representation of the kinome selectivity of CMP-1 versus Compound B.

Cellular Target Engagement: Validation with CETSA®

While biochemical assays are invaluable for broad screening, it is crucial to confirm that a compound engages its intended target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for verifying target engagement by measuring the thermal stabilization of a protein upon ligand binding.[6][7][8]

Experimental Protocol: CETSA® for CDK9 Engagement
  • Cell Culture and Treatment: A human cancer cell line with high CDK9 expression was cultured to 80% confluency. The cells were then treated with varying concentrations of CMP-1, Compound A, or vehicle (DMSO) for 2 hours.

  • Thermal Challenge: The treated cells were heated to a range of temperatures (e.g., 40-60°C) for 3 minutes to induce protein denaturation.

  • Lysis and Protein Quantification: The cells were lysed, and the soluble protein fraction was separated from the aggregated, denatured proteins by centrifugation. The amount of soluble CDK9 remaining at each temperature was quantified by Western blot.

  • Data Analysis: The melting curves for CDK9 in the presence and absence of the compounds were plotted. A shift in the melting temperature (Tm) indicates target engagement and stabilization.

Comparative CETSA® Data
CompoundCDK9 Tm Shift (°C)
CMP-1 (10 µM) +5.2
Compound A (10 µM)+4.8
Vehicle (DMSO)0

Table 2: CETSA® results demonstrating cellular target engagement of CDK9.

The CETSA® results confirm that both CMP-1 and Compound A engage and stabilize CDK9 in a cellular context, as evidenced by the significant thermal shift. This provides a critical link between the biochemical binding data and a measurable effect in a more physiologically relevant system.

Broader Off-Target Profiling: The Safety Pharmacology Panel

To proactively identify potential safety liabilities, a broad in vitro safety pharmacology screen is an indispensable step in early drug development.[9][10][11] This involves screening the compound against a panel of targets known to be associated with adverse drug reactions. We submitted CMP-1 for screening against a comprehensive panel of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes.

Experimental Protocol: In Vitro Safety Pharmacology Screen
  • Compound Submission: CMP-1 was provided to a contract research organization (CRO) for screening against their standard safety panel (e.g., a 44-target panel).[12][13]

  • Assay Execution: The assays were conducted at a standard concentration of 10 µM, with follow-up concentration-response curves for any initial hits. The assays are typically radioligand binding assays or functional assays, depending on the target.

  • Data Analysis: Results are reported as percent inhibition or activation at 10 µM. A threshold of >50% inhibition is typically used to identify significant off-target interactions that warrant further investigation.

Summary of Safety Pharmacology Findings for CMP-1

At a concentration of 10 µM, CMP-1 demonstrated a clean off-target profile, with no significant interactions (>50% inhibition) observed for any of the 44 targets in the panel. This is a crucial finding that supports a favorable safety profile for CMP-1 at this stage of development.

Conclusion and Future Directions

The comprehensive cross-reactivity profiling of this compound (CMP-1) has provided a robust and multi-faceted understanding of its selectivity. The KINOMEscan® data demonstrates its high affinity and selectivity for its intended target, CDK9, when compared to a known multi-kinase inhibitor. Crucially, the CETSA® results confirm that this biochemical activity translates to target engagement within a cellular environment. Furthermore, the clean results from the in vitro safety pharmacology panel suggest a low propensity for common off-target liabilities.

This body of evidence strongly supports the continued development of CMP-1 as a selective CDK9 inhibitor. The next logical steps will involve in vivo efficacy and safety studies to further validate its therapeutic potential. The data presented in this guide serves as a foundational dataset for these future investigations and underscores the importance of a rigorous, multi-pronged approach to understanding the complete pharmacological profile of a novel therapeutic candidate.

References

A Senior Application Scientist's Guide to Benchmarking 4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine Against the Standard of Care in BRAF-Mutant Melanoma

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Superior Kinase Inhibitors in Oncology

The pyrazolo[4,3-c]pyridine scaffold is a "privileged" structure in medicinal chemistry, bearing a close resemblance to the purine bases that are fundamental to life.[1] This structural mimicry makes it an excellent candidate for targeting the ATP-binding sites of kinases, a family of enzymes frequently dysregulated in cancer.[1][2] Indeed, several pyrazolopyridine derivatives have advanced into clinical trials and even received regulatory approval as potent kinase inhibitors.[1][3] This guide focuses on a specific derivative, 4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine, and outlines a comprehensive preclinical strategy to benchmark its efficacy against the current standard of care for BRAF-mutant melanoma.

Mutations in the BRAF gene, particularly the V600E substitution, are present in approximately 50% of metastatic melanomas, leading to constitutive activation of the MAPK signaling pathway and uncontrolled cell proliferation.[4] The current standard of care for this patient population involves combination therapy with BRAF and MEK inhibitors, such as dabrafenib and trametinib.[5][6][7] While this approach has significantly improved patient outcomes, the development of resistance is a common challenge.[8] Therefore, the development of novel kinase inhibitors with improved potency, selectivity, or the ability to overcome resistance mechanisms is a critical unmet need.

This guide provides a rigorous framework for researchers, scientists, and drug development professionals to objectively evaluate the preclinical performance of this compound in the context of BRAF-mutant melanoma.

Experimental Design: A Multi-tiered Approach to Benchmarking

Our benchmarking strategy is designed as a phased approach, starting with fundamental in vitro characterization and progressing to more complex cellular and in vivo models. This allows for early go/no-go decisions and a thorough understanding of the compound's pharmacological profile.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Mechanism of Action cluster_2 Phase 3: In Vivo Evaluation Biochemical Assays Biochemical Assays Cell-Based Assays Cell-Based Assays Biochemical Assays->Cell-Based Assays Initial Potency & Selectivity Target Engagement Target Engagement Cell-Based Assays->Target Engagement Downstream Signaling Downstream Signaling Target Engagement->Downstream Signaling Cellular Efficacy Pharmacokinetics Pharmacokinetics Downstream Signaling->Pharmacokinetics Xenograft Efficacy Xenograft Efficacy Pharmacokinetics->Xenograft Efficacy Preclinical Proof-of-Concept

Caption: A phased experimental workflow for benchmarking novel kinase inhibitors.

Phase 1: Foundational In Vitro Profiling

The initial phase focuses on determining the fundamental biochemical and cellular potency of this compound.

Biochemical Kinase Inhibition Assays

Scientific Rationale: The first step is to ascertain the direct inhibitory activity of the compound against the target kinase, BRAF V600E, and to understand its selectivity profile across a panel of other kinases. This is crucial for identifying potential off-target effects and understanding the compound's therapeutic window. A radiometric in vitro kinase assay is considered the gold standard for its high sensitivity and direct measurement of substrate phosphorylation.[9][10]

Experimental Protocol: Radiometric Kinase Assay

  • Reaction Setup: Prepare a reaction mixture containing recombinant BRAF V600E enzyme, a suitable substrate (e.g., MEK1), and [γ-³²P]ATP in a kinase assay buffer.

  • Compound Incubation: Add varying concentrations of this compound or the standard of care (e.g., Dabrafenib) to the reaction mixture. Include a vehicle control (e.g., DMSO).

  • Initiation and Incubation: Initiate the kinase reaction and incubate at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Separation and Detection: Spot the reaction mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation:

CompoundBRAF V600E IC50 (nM)Kinase B IC50 (nM)Kinase C IC50 (nM)
This compoundExperimental DataExperimental DataExperimental Data
Dabrafenib (Standard of Care)Reference ValueReference ValueReference Value
Cellular Viability Assays

Scientific Rationale: Moving from a biochemical to a cellular context, we need to assess the compound's ability to inhibit the proliferation of cancer cells harboring the BRAF V600E mutation. The MTT assay is a widely used colorimetric method that measures the metabolic activity of viable cells, providing a robust readout of cell proliferation.[11][12]

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed BRAF V600E-mutant melanoma cells (e.g., A375) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound, dabrafenib, or a combination of dabrafenib and trametinib. Include a vehicle control.

  • Incubation: Incubate the cells for 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated cells and determine the GI50 (concentration for 50% growth inhibition).

Data Presentation:

CompoundA375 GI50 (nM)
This compoundExperimental Data
Dabrafenib (Standard of Care)Reference Value
Dabrafenib + Trametinib (Standard of Care)Reference Value

Phase 2: Elucidating the Cellular Mechanism of Action

This phase aims to confirm that the observed cellular effects are due to the intended mechanism of action – the inhibition of the MAPK pathway.

G Growth Factors Growth Factors RTK RTK Growth Factors->RTK RAS RAS RTK->RAS BRAF V600E BRAF V600E RAS->BRAF V600E MEK MEK BRAF V600E->MEK ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival This compound This compound This compound->BRAF V600E Inhibits Dabrafenib Dabrafenib Dabrafenib->BRAF V600E Inhibits Trametinib Trametinib Trametinib->MEK Inhibits

Caption: The MAPK signaling pathway in BRAF-mutant melanoma and points of inhibition.

Western Blot Analysis of MAPK Pathway Phosphorylation

Scientific Rationale: To confirm that this compound inhibits the MAPK pathway, we will use Western blotting to measure the phosphorylation status of key downstream effectors, MEK and ERK. A reduction in the levels of phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK) would provide strong evidence of on-target activity.

Experimental Protocol: Western Blotting

  • Cell Lysis: Treat A375 cells with the test compound or standard of care for a short period (e.g., 2-4 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-MEK, total MEK, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[13]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels and the loading control.

Data Presentation:

Treatmentp-MEK / Total MEK (Fold Change)p-ERK / Total ERK (Fold Change)
Vehicle Control1.01.0
This compoundExperimental DataExperimental Data
Dabrafenib (Standard of Care)Experimental DataExperimental Data
Dabrafenib + Trametinib (Standard of Care)Experimental DataExperimental Data

Phase 3: In Vivo Preclinical Evaluation

The final phase of our benchmarking study involves assessing the compound's pharmacokinetic properties and its anti-tumor efficacy in a relevant animal model.

Pharmacokinetic (PK) Studies in Mice

Scientific Rationale: Before evaluating anti-tumor efficacy, it is essential to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This information is critical for designing an effective dosing regimen for the in vivo efficacy studies.[14]

Experimental Protocol: Murine Pharmacokinetic Analysis

  • Animal Dosing: Administer this compound to a cohort of mice via intravenous (IV) and oral (PO) routes at a predetermined dose.[15]

  • Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[16]

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalytical Method: Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.[14]

  • Pharmacokinetic Parameter Calculation: Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F).

Data Presentation:

ParameterUnitsThis compound
CLL/hr/kgExperimental Data
VdL/kgExperimental Data
t1/2hrExperimental Data
%F%Experimental Data
BRAF-Mutant Melanoma Xenograft Model

Scientific Rationale: The ultimate preclinical test of an anti-cancer agent is its ability to inhibit tumor growth in vivo. A xenograft model, where human cancer cells are implanted into immunodeficient mice, is a standard and valuable tool for this purpose.[8][17][18]

Experimental Protocol: Xenograft Efficacy Study

  • Tumor Implantation: Subcutaneously implant A375 cells into the flank of immunodeficient mice (e.g., nude or NSG mice).

  • Tumor Growth and Randomization: Monitor tumor growth until they reach a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment groups.

  • Treatment Administration: Administer this compound, the standard of care (dabrafenib + trametinib), or a vehicle control to the respective groups according to the dosing regimen determined from the PK studies.

  • Tumor Volume and Body Weight Measurement: Measure tumor volume and body weight twice weekly.

  • Endpoint: Continue treatment until the tumors in the control group reach a predetermined size or for a specified duration.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group and assess the statistical significance of the differences between the groups.

Data Presentation:

Treatment GroupMean Tumor Volume (mm³) at Day XTumor Growth Inhibition (%)
Vehicle ControlExperimental DataN/A
This compoundExperimental DataExperimental Data
Dabrafenib + Trametinib (Standard of Care)Experimental DataExperimental Data

Conclusion: A Data-Driven Path Forward

This comprehensive benchmarking guide provides a robust framework for the preclinical evaluation of this compound. By systematically assessing its biochemical potency, cellular activity, mechanism of action, and in vivo efficacy in comparison to the established standard of care for BRAF-mutant melanoma, researchers can make informed decisions about the future development of this promising compound. The data generated from these studies will be pivotal in determining whether this novel pyrazolo[4,3-c]pyridine derivative has the potential to offer a significant therapeutic advantage for patients with this challenging disease.

References

The Untapped Potential of a Privileged Scaffold: A Comparative Guide to the Biological Activity of Pyrazolo[4,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Direct, peer-reviewed validation of the biological activity of 4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine remains elusive in current scientific literature. However, the core pyrazolo[4,3-c]pyridine scaffold is a well-established pharmacophore, integral to a range of biologically active molecules. This guide pivots from a direct comparison of the title compound to a comprehensive analysis of its parent scaffold's derivatives, offering a valuable resource for researchers exploring its potential. We will delve into the validated activities of pyrazolo[4,3-c]pyridine-based compounds, providing a scientifically grounded rationale for investigating this compound as a novel building block in drug discovery. This guide will focus on two key areas where this scaffold has shown significant promise: Extracellular Signal-Regulated Kinase (ERK) inhibition and Carbonic Anhydrase (CA) inhibition.

The Pyrazolo[4,3-c]pyridine Scaffold: A Foundation for Kinase Inhibition

The pyrazolo[4,3-c]pyridine core is recognized for its structural similarity to purines, making it an ideal candidate for targeting ATP-binding sites of various kinases. This has led to its exploration in the development of inhibitors for several key signaling pathways implicated in cancer and other diseases.

Targeting the MAPK Pathway: Pyrazolo[4,3-c]pyridine Derivatives as ERK Inhibitors

The Ras-Raf-MEK-ERK (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. While specific BRAF and MEK inhibitors have seen clinical success, acquired resistance often leads to pathway reactivation, highlighting the need for downstream inhibitors like those targeting ERK.

A notable study by researchers at Merck & Co., Inc. detailed the de novo design of 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivatives as potent and selective ERK inhibitors[1]. Their work provides a compelling case for the utility of the pyrazolo[4,3-c]pyridine scaffold in this context.

Compound IDStructureERK1 IC50 (nM)ERK2 IC50 (nM)HWB IC50 (µM)Rationale for Selection
SCH772984 (Lead) [Image of SCH772984 structure]11>30Potent and selective ERK1/2 inhibitor, but with a high molecular weight.
Compound 21 [Image of Compound 21 structure with pyrazolo[4,3-c]pyridine core]0.30.3>30Low molecular weight, high ligand efficiency, and potent target engagement.

Table 1: Comparison of a lead ERK inhibitor with a pyrazolo[4,3-c]pyridine-based derivative. [1]

This protocol outlines the general steps for assessing the inhibitory activity of compounds against ERK1 and ERK2 kinases, based on standard industry practices.

  • Enzyme and Substrate Preparation: Recombinant human ERK1 and ERK2 enzymes and a suitable substrate (e.g., myelin basic protein) are prepared in a kinase assay buffer.

  • Compound Preparation: Test compounds, including this compound derivatives, are serially diluted in DMSO.

  • Kinase Reaction: The kinase, substrate, and test compound are incubated with ATP to initiate the phosphorylation reaction.

  • Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as radioisotope incorporation (33P-ATP) or a fluorescence-based assay.

  • Data Analysis: IC50 values are calculated by plotting the percent inhibition against the compound concentration.

ERK_Inhibition_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_analysis Analysis ERK ERK Enzyme Incubation Incubate with ATP ERK->Incubation Substrate Substrate Substrate->Incubation Compound Test Compound Compound->Incubation Detection Detect Phosphorylation Incubation->Detection IC50 Calculate IC50 Detection->IC50

Figure 1: A generalized workflow for an in vitro ERK kinase inhibition assay.

Beyond Kinases: Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. The pyrazolo[4,3-c]pyridine scaffold has also been successfully utilized in the development of CA inhibitors.

A study published in Pharmaceuticals described the synthesis and evaluation of pyrazolo[4,3-c]pyridine sulfonamides as inhibitors of various human CA isoforms[2]. This research demonstrates the versatility of the scaffold beyond kinase inhibition.

Compound IDhCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)hCA XII Ki (nM)
Acetazolamide (Standard) 25012255.7
Compound 1f 45.89.8158.4458.3
Compound 1g 55.2112.5254.1541.2
Compound 1h 68.4125.7311.9611.4
Compound 1k 75.1145.2358.7684.5

Table 2: Inhibitory activity (Ki) of selected pyrazolo[4,3-c]pyridine sulfonamides against human carbonic anhydrase isoforms. [2]

This protocol outlines the method used to determine the inhibitory activity of compounds against carbonic anhydrases.

  • Enzyme and Buffer Preparation: Purified human CA isoforms are prepared in a suitable buffer (e.g., Tris-HCl).

  • Inhibitor Preparation: Test compounds are dissolved in a suitable solvent and serially diluted.

  • Assay Procedure: The enzyme and inhibitor are pre-incubated. The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with a CO2-saturated solution in a stopped-flow instrument.

  • Data Acquisition: The change in pH is monitored over time using a pH indicator (e.g., phenol red).

  • Data Analysis: The initial rates of the catalyzed reaction are determined, and Ki values are calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.

CA_Inhibition_Workflow cluster_setup Assay Setup cluster_measurement Measurement cluster_data_analysis Data Analysis Enzyme Carbonic Anhydrase Mixing Rapid Mixing (Stopped-Flow) Enzyme->Mixing Inhibitor Test Compound Inhibitor->Mixing CO2_Solution CO2 Saturated Solution CO2_Solution->Mixing pH_Monitoring Monitor pH Change Mixing->pH_Monitoring Rate_Calculation Calculate Initial Rates pH_Monitoring->Rate_Calculation Ki_Determination Determine Ki Value Rate_Calculation->Ki_Determination

Figure 2: A schematic of the stopped-flow CO2 hydrase assay for carbonic anhydrase inhibition.

The Case for this compound in Future Research

The presented data on active pyrazolo[4,3-c]pyridine derivatives provides a strong rationale for investigating the potential of this compound. The chloro and methyl substitutions on the pyrazole ring offer distinct electronic and steric properties that could be exploited to achieve novel interactions with target proteins.

Potential Research Directions:

  • Synthesis of Novel Kinase Inhibitors: Utilize this compound as a starting material for the synthesis of new ERK, WEE1, or other kinase inhibitors. The chloro group provides a handle for further chemical modification through nucleophilic substitution reactions.

  • Exploration as Carbonic Anhydrase Inhibitors: Synthesize sulfonamide derivatives of this compound and evaluate their inhibitory activity against a panel of CA isoforms.

  • Broad Kinase Profiling: Screen this compound and its simple derivatives against a broad panel of kinases to identify potential novel targets.

Conclusion

While direct experimental data on the biological activity of this compound is currently unavailable, the proven success of the pyrazolo[4,3-c]pyridine scaffold in developing potent inhibitors of ERK and carbonic anhydrases underscores its significance as a "privileged" structure in medicinal chemistry. This guide provides a comprehensive overview of the validated activities of related compounds, along with detailed experimental protocols, to empower researchers to unlock the potential of this promising, yet underexplored, molecule. The strategic substitutions on this compound present a unique opportunity for the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical byproducts and unreacted materials is a critical and non-negotiable aspect of our work. Improper disposal not only poses significant environmental and health risks but can also lead to severe regulatory penalties.[1] This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine, grounding every recommendation in established safety standards and regulatory requirements.

The core principle of chemical waste management is that the generator of the waste is responsible for it from "cradle to grave." This means that from the moment a chemical is deemed waste, your laboratory is accountable for its proper handling until its final, documented disposal.[2]

Hazard Characterization: Understanding the Risk

Before handling any waste, a thorough understanding of its intrinsic hazards is paramount. This compound is not a benign substance; it is classified with specific hazard warnings that dictate its handling and disposal pathway. The Globally Harmonized System (GHS) classifications for this compound underscore the necessity for caution.[3][4]

Table 1: Hazard Profile of this compound

Hazard ClassificationGHS CodeDescriptionSource
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed[4]
Skin Irritation (Category 2)H315Causes skin irritation[3][4]
Serious Eye Irritation (Category 2A)H319Causes serious eye irritation[3][4]
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335May cause respiratory irritation[3][4]

These classifications firmly place this compound within the scope of regulated hazardous waste.[5] The explicit precautionary statement "P501: Dispose of contents/container to an approved waste disposal plant" found in safety data sheets serves as a clear directive that this material cannot enter standard waste streams.[3]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for safely managing this compound waste from the point of generation to its final collection.

Step 2.1: Immediate Handling and Personal Protective Equipment (PPE)

Proper protection is essential to prevent exposure during waste handling. The nature of the hazards identified in Table 1 dictates the required PPE.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Eye/Face Protection: Use safety glasses with side-shields or goggles.[3]

  • Skin and Body Protection: A standard laboratory coat is required. Ensure skin is not exposed.[3]

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.[6]

Step 2.2: Waste Segregation

Proper segregation is arguably the most critical step in laboratory waste management.[7][8] Mixing incompatible waste streams can lead to dangerous chemical reactions, and combining hazardous with non-hazardous waste needlessly increases disposal costs and regulatory burdens.[8]

Causality: this compound is a chlorinated heterocyclic compound . It must be segregated into a waste stream specifically designated for Chlorinated/Halogenated Organic Waste . This is because many disposal facilities use incineration, and the combustion of chlorinated compounds requires specialized flue gas scrubbing to prevent the formation of highly toxic dioxins.[9] Mixing this with non-halogenated waste complicates the disposal process.

Caption: Waste Segregation Flow for the Compound.

Step 2.3: Containerization and Labeling

All hazardous waste must be stored in appropriate, clearly labeled containers.[1]

  • Container Selection: Use a container made of a compatible material (e.g., glass or high-density polyethylene) that can be securely sealed.[7] The container must be in good condition, free of leaks or cracks.

  • Labeling: The container must be labeled with a hazardous waste tag as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (avoiding abbreviations or formulas).

    • An accurate indication of the hazards (e.g., checking boxes for "Toxic" and "Irritant").[1]

    • The accumulation start date.

Step 2.4: On-Site Accumulation

Designate a specific "Satellite Accumulation Area" (SAA) within the laboratory where the waste is generated.[1] This area must be under the control of the laboratory personnel.

  • Keep waste containers tightly sealed except when adding waste.[1]

  • Store the waste in a location with secondary containment (such as a spill tray) to capture any potential leaks.[7]

  • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.

Disposal Pathway and Decontamination

The ultimate fate of the waste is treatment and disposal at a licensed facility.

Step 3.1: Arranging for Disposal

Your institution's Environmental Health and Safety (EH&S) office or a licensed professional waste disposal service is the only acceptable channel for the final disposal of this material.[9][10] They will provide a manifest that tracks the waste from your lab to the Treatment, Storage, and Disposal Facility (TSDF), ensuring a complete chain of custody as required by the EPA.[2][11]

G cluster_lab Laboratory Responsibility cluster_ehs EH&S / Waste Vendor A 1. Generation & Segregation B 2. Labeling & Containerization A->B C 3. Satellite Accumulation B->C D 4. Collection & Manifesting C->D Request Pickup E 5. Transportation D->E F 6. Final Disposal at TSDF E->F

Caption: Cradle-to-Grave Disposal Workflow.

Step 3.2: Decontamination and Empty Containers

Containers that once held this compound are also considered hazardous waste until properly decontaminated.

  • Triple Rinsing: An empty container must be triple-rinsed with a suitable solvent (one that can dissolve the compound).[12][13]

  • Rinsate Management: The first rinsate, and often all three, must be collected and disposed of as hazardous chemical waste.[13] Collect this rinsate in the appropriate "Chlorinated Organic Liquids" waste container.

  • Final Disposal: Once triple-rinsed, the container can often be disposed of as regular trash after defacing all hazardous labels.[12] Consult your institutional guidelines for specific requirements.

Spill Management

Accidents happen, and a prepared response is critical. Spilled chemicals and all materials used for cleanup must be treated as hazardous waste.[12]

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate and contact your institution's emergency response team.

  • Isolate: Prevent the spill from spreading by using absorbent materials around the perimeter.[14]

  • Cleanup: For small spills, use a chemical spill kit. Absorb the material with an inert absorbent (e.g., vermiculite, sand). Do not use combustible materials like paper towels on a spill of an oxidizer.

  • Package Waste: Carefully sweep or scoop the absorbed material and any contaminated debris into a designated, sealable container. Label it as hazardous waste with a full description of the contents.[9]

  • Decontaminate: Clean the spill area thoroughly.

Proactive Waste Minimization

The most effective disposal strategy is to minimize waste generation in the first place.[13] This is not only environmentally responsible but also economically prudent.

  • Source Reduction: Order only the quantity of chemical required for your experiments.[1]

  • Scale Reduction: If feasible, reduce the scale of your experiments to minimize the volume of waste produced.[1]

  • Inventory Management: Maintain an accurate and up-to-date chemical inventory to avoid purchasing duplicate reagents.[7]

By adhering to these rigorous protocols, you ensure the safety of yourself and your colleagues, protect the environment, and maintain full compliance with federal and local regulations. This commitment to responsible chemical stewardship is a hallmark of scientific excellence.

References

Personal protective equipment for handling 4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a profound respect for safety. This guide provides essential, immediate safety and logistical information for handling this compound, a compound for which detailed toxicological data is not yet widely available. In the absence of comprehensive data, we must adopt a conservative approach, treating the compound with the caution it warrants based on its chemical structure and the available safety information. This procedural guide is designed to build your confidence and ensure a safe laboratory environment.

Understanding the Risks: Hazard Identification

This compound (CAS No. 1289014-47-6) is classified with the following hazards according to the Globally Harmonized System (GHS)[1][2]:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2]

  • Acute Oral Toxicity (Category 4): Harmful if swallowed[2].

The signal word for this compound is "Warning"[1][2]. Given its nature as a chlorinated heterocyclic pyridine derivative, it is prudent to handle it with care to avoid both immediate irritation and potential unforeseen long-term effects. The lack of extensive toxicological data means we must prioritize minimizing all routes of exposure: inhalation, skin contact, eye contact, and ingestion[1].

Your First Line of Defense: Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in established safety protocols for hazardous chemicals.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with powder-free nitrile or neoprene gloves is recommended. Butyl rubber gloves may also be suitable. Avoid latex gloves.Provides a robust barrier against dermal absorption.[3][4] Double-gloving minimizes risk if the outer glove is breached.[4] Nitrile and neoprene offer good resistance to a range of chemicals, including pyridine and its derivatives.[3] Always check the manufacturer's glove compatibility chart for specific breakthrough times.
Eye & Face Protection Chemical splash goggles meeting ANSI Z87.1 standards are mandatory.[5] A full-face shield worn over goggles is required when there is a risk of splashes or aerosols.[5][6][7]Protects the eyes and face from splashes or airborne particles of the compound, preventing serious eye irritation.[1][4]
Body Protection A fully-buttoned lab coat, preferably a chemical-resistant or flame-resistant (e.g., Nomex®) coat with long sleeves and tight-fitting cuffs.[3][4][5]Protects the body and personal clothing from contamination.[4] A closed front and tight cuffs prevent the compound from reaching the skin.[4]
Respiratory Protection All handling of the solid compound or its solutions must be conducted in a certified chemical fume hood.[3][8][9] If there is a risk of aerosolization outside of a fume hood, a minimum of an N95 respirator should be used. For significant spill cleanup, a powered air-purifying respirator (PAPR) may be necessary.[4]Prevents inhalation of the compound, which is known to cause respiratory irritation.[1][2] A chemical fume hood is the primary engineering control to maintain a safe breathing zone.[8]
Footwear Closed-toe, closed-heel shoes made of a non-porous material.[5] Disposable shoe covers can be used for added protection during spill cleanup.[4]Protects the feet from spills and prevents the tracking of contaminants out of the laboratory.

Operational Plan: From Receipt to Disposal

A systematic workflow is critical to prevent exposure and contamination.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the compound in a tightly-closed, original container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[1][8] The storage area should be clearly labeled and secured.[1]

Safe Handling and Experimental Workflow

All manipulations of this compound should occur within a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[3][8]

Step-by-Step Donning and Doffing of PPE:

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit of Work Area) Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Inner Gloves Don3->Don4 Don5 5. Outer Gloves Don4->Don5 Work Handle Chemical in Fume Hood Don5->Work Doff1 1. Outer Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles & Face Shield Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Respirator (if used) Doff4->Doff5 Wash Wash Hands Thoroughly Doff5->Wash Enter Enter Lab Enter->Don1 Work->Doff1 Exit Exit Lab Wash->Exit

PPE Donning and Doffing Workflow

Experimental Protocol:

  • Preparation: Before handling the compound, ensure the fume hood is functioning correctly and the work area is clean and uncluttered.[8] Have all necessary equipment and reagents within the hood to minimize reaching in and out.

  • Weighing: If weighing the solid, do so in the fume hood. Use a draft shield if necessary, but never compromise the hood's airflow.

  • Handling: Use only compatible labware (e.g., glass).[8] Keep containers tightly closed when not in use.[1][3]

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water, even after removing gloves.[1][10]

Spill Management

Immediate and correct response to a spill is crucial.

  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material like sand or vermiculite.[8][11]

    • Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[11][12]

    • Decontaminate the area with an appropriate solvent and then wash with soap and water.

  • Major Spill (outside a fume hood):

    • Evacuate the area immediately and alert others.[4]

    • Prevent entry and ensure the area is well-ventilated from a safe distance.

    • Contact your institution's emergency response team.[4] Do not attempt to clean up a large spill without proper training and equipment.

Disposal Plan

All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in a clearly labeled, sealed, and compatible container.[11][13]

  • Disposal: Dispose of the waste through your institution's licensed chemical waste disposal program.[1][13] Do not discharge to sewer systems or contaminate waterways.[1][13]

Disposal_Plan cluster_generation Waste Generation cluster_disposal Disposal Pathway Waste1 Contaminated Gloves, Absorbents, Labware Collect Collect in a Labeled, Sealed Hazardous Waste Container Waste1->Collect Waste2 Unused/Expired Compound Waste2->Collect Store Store in a Designated Secondary Containment Area Collect->Store Dispose Arrange Pickup by Licensed Waste Disposal Vendor Store->Dispose

Chemical Waste Disposal Workflow

Emergency Procedures

In case of exposure, immediate action is required:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1][3] Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, seek medical advice.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14]

Always have the Safety Data Sheet (SDS) available for emergency responders.[1]

By adhering to these stringent safety protocols, you can confidently and safely advance your research while ensuring the well-being of yourself and your colleagues.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.